5,6-Dimethylpyridin-3-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5,6-dimethylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-3-7(8)4-9-6(5)2/h3-4H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIPZEZSEOZNTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439502 | |
| Record name | 5,6-Dimethylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66093-07-0 | |
| Record name | 5,6-Dimethylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dimethylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5,6-Dimethylpyridin-3-amine physical and chemical properties
An In-depth Technical Guide to 5,6-Dimethylpyridin-3-amine for Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of this compound, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its structural features, reactivity, synthesis, and safety considerations, offering field-proven insights to facilitate its application in modern drug discovery.
Core Molecular Profile and Physicochemical Properties
This compound, with the CAS number 66093-07-0, is a substituted pyridine derivative.[1] Its structure, featuring a pyridine ring with two methyl groups at the 5 and 6 positions and an amino group at the 3 position, is fundamental to its chemical behavior and potential biological activity.[1] The presence of the electron-donating amino and methyl groups on the pyridine ring significantly influences its electronic properties, making it a versatile intermediate in the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals.[1][2]
Structural and Physical Characteristics
A summary of the key physical and structural properties of this compound is presented in the table below. The compound is typically a colorless to light yellow solid or liquid, depending on its purity.[1]
| Property | Value | Source |
| CAS Number | 66093-07-0 | [1] |
| Molecular Formula | C₇H₁₀N₂ | [1][3] |
| Molecular Weight | 122.17 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | 3-Amino-5,6-dimethylpyridine, 5,6-Dimethyl-3-pyridinamine | [1] |
| Appearance | Solid | |
| Purity | Typically available at 95% | |
| Storage | Store in a dark place under an inert atmosphere at room temperature. | |
| SMILES | Cc1cc(cnc1C)N | [1] |
| InChI | InChI=1S/C7H10N2/c1-5-3-7(8)4-9-6(5)2/h3-4H,8H2,1-2H3 | |
| InChIKey | FVIPZEZSEOZNTN-UHFFFAOYSA-N |
Spectroscopic and Analytical Characterization
Definitive structural confirmation of this compound relies on a combination of spectroscopic techniques. While specific spectra for this compound are not publicly available, the expected spectral features can be predicted based on its structure and general principles of spectroscopy for aromatic amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and amine protons. The aromatic protons will appear in the downfield region (typically 6.0-8.5 ppm). The two methyl groups will likely appear as sharp singlets in the upfield region (around 2.0-2.5 ppm). The amine protons (NH₂) will typically present as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.[4][5]
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be in the downfield region, influenced by the nitrogen atom and the substituents. The two methyl carbons will appear in the upfield region.
Infrared (IR) Spectroscopy
As a primary aromatic amine, the IR spectrum of this compound is expected to exhibit characteristic N-H stretching vibrations.[6][7]
-
N-H Stretch: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine group.[7]
-
N-H Bend: A bending vibration for the primary amine is expected in the 1580-1650 cm⁻¹ region.[6]
-
C-N Stretch: A C-N stretching band for the aromatic amine is anticipated in the 1250-1335 cm⁻¹ range.[6]
-
C-H Stretch: Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.
Mass Spectrometry (MS)
The electron impact (EI) mass spectrum should show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (122.17). The fragmentation pattern would likely involve the loss of methyl groups and other characteristic fragments of the pyridine ring. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Predicted collision cross-section values for different adducts can aid in identification in ion mobility-mass spectrometry.[3]
Chemical Reactivity and Synthesis
The chemical reactivity of this compound is dictated by the interplay of the pyridine ring and its substituents. The amino group makes the compound basic and nucleophilic, while the pyridine nitrogen is also a basic site.[1] The electron-donating methyl and amino groups activate the pyridine ring towards electrophilic substitution.
Core Reactivity Profile
Synthetic Approaches
The synthesis of substituted aminopyridines can be approached through various strategies. A common method involves the amination of a corresponding halogenated pyridine precursor.
Hypothetical Synthetic Protocol: Copper-Catalyzed Amination
This protocol is a generalized procedure based on established methods for the synthesis of aminopyridines and should be optimized for the specific synthesis of this compound.[8]
Materials and Reagents:
-
3-Bromo-5,6-dimethylpyridine
-
Copper(I) oxide (Cu₂O)
-
Aqueous ammonia (28% solution)
-
Potassium carbonate (K₂CO₃)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Ethylene glycol
-
Ethyl acetate
-
Argon or Nitrogen gas
-
Schlenk tube
Procedure:
-
Inert Atmosphere: To a Schlenk tube, add Cu₂O (5 mol%), K₂CO₃ (20 mol%), and DMEDA (10 mol%) under an argon atmosphere.
-
Addition of Reagents: Add 3-Bromo-5,6-dimethylpyridine (1 equivalent), ethylene glycol (as solvent), and aqueous ammonia (20 equivalents).
-
Reaction: Stir the reaction mixture at 60-80 °C for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and extract the product with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford pure this compound.
Applications in Drug Discovery and Medicinal Chemistry
The pyridine scaffold is a privileged structure in medicinal chemistry, and aminopyridines are crucial intermediates in the synthesis of a wide range of biologically active compounds.[9] The specific substitution pattern of this compound makes it a valuable building block for generating libraries of compounds for high-throughput screening and for the rational design of targeted therapies.
The amino group provides a convenient handle for further chemical modifications, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR).[2] This can be instrumental in the development of kinase inhibitors, GPCR modulators, and other therapeutic agents. The overall lipophilicity and electronic properties of the molecule can be fine-tuned through derivatization of the amino group.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as a hazardous substance.
GHS Hazard Information
-
Pictograms:
-
GHS07 (Exclamation Mark)
-
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.[10]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling and Storage Recommendations
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.[10]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. Keep in a dark place under an inert atmosphere.
-
Spills: In case of a spill, avoid dust formation. Sweep up and shovel into a suitable container for disposal.[10]
Conclusion
This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its unique substitution pattern and reactive amino group provide a platform for the development of novel molecular architectures with potential therapeutic applications. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is essential for its effective utilization in research and drug development endeavors. Further investigation into its biological activities and the development of efficient and scalable synthetic routes will continue to enhance its importance in the field.
References
- 1. CAS 66093-07-0: this compound | CymitQuimica [cymitquimica.com]
- 2. N,6-Dimethylpyridin-3-amine | High-Purity Reagent [benchchem.com]
- 3. PubChemLite - this compound (C7H10N2) [pubchemlite.lcsb.uni.lu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. fiveable.me [fiveable.me]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. rsc.org [rsc.org]
- 9. Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. angenechemical.com [angenechemical.com]
An In-depth Technical Guide to the Synthesis of 5,6-Dimethylpyridin-3-amine from Pyridine Derivatives
Abstract
5,6-Dimethylpyridin-3-amine is a valuable heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various biologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound from readily available pyridine derivatives. The document delves into two robust and field-proven synthetic routes: the Hofmann rearrangement of 5,6-dimethylnicotinamide and the amination of 3-halo-5,6-dimethylpyridines. Each method is presented with a detailed mechanistic rationale, step-by-step experimental protocols, and a comparative analysis of their respective advantages and limitations. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and utilize this important scaffold.
Introduction: The Significance of this compound
The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and agrochemicals. The specific substitution pattern of this compound, with its amino functionality at the 3-position and methyl groups at the 5- and 6-positions, imparts unique physicochemical properties that are often sought after in the design of novel therapeutic agents. The amino group provides a key handle for further functionalization, enabling the construction of more complex molecular architectures through reactions such as amide bond formation, sulfonylation, and carbon-nitrogen cross-coupling reactions. The presence of the dimethyl substitution pattern can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.
This guide will explore two principal synthetic pathways to access this important intermediate, providing the necessary detail for their practical implementation in a laboratory setting.
Synthetic Strategies: An Overview
The synthesis of this compound can be approached through two main retrosynthetic disconnections, as illustrated below. These strategies leverage well-established and reliable organic transformations.
Caption: Retrosynthetic analysis of this compound.
The first strategy involves a Hofmann rearrangement of 5,6-dimethylnicotinamide. This classic named reaction provides a direct route to the desired amine from a corresponding primary amide with the loss of one carbon atom.[1] The second major approach is the introduction of the amino group onto a pre-functionalized 5,6-dimethylpyridine ring, typically through the amination of a 3-halo derivative. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, have made this a highly versatile and efficient method.[2]
Route 1: Synthesis via Hofmann Rearrangement
This synthetic pathway commences with the preparation of 5,6-dimethylnicotinic acid, followed by its conversion to the corresponding amide, and culminates in the Hofmann rearrangement to yield the target amine.
Workflow for Route 1
Caption: Workflow for the synthesis via Hofmann Rearrangement.
Experimental Protocols
Step 1: Synthesis of 5,6-Dimethylnicotinic Acid
This procedure is adapted from the oxidation of related dimethylpyridines.[3]
-
Materials: 2,3-Lutidine, Potassium permanganate (KMnO₄), Sulfuric acid (H₂SO₄), Sodium bisulfite (NaHSO₃), Ethanol.
-
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2,3-lutidine (1 equivalent).
-
Prepare a solution of potassium permanganate (3 equivalents) in water.
-
Slowly add the KMnO₄ solution to the stirred 2,3-lutidine, maintaining the temperature below 40°C with an ice bath.
-
After the addition is complete, continue stirring at room temperature for 12-16 hours.
-
Filter the reaction mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated sulfuric acid to a pH of approximately 3.
-
If any remaining permanganate color persists, decolorize with a small amount of sodium bisulfite.
-
Cool the solution in an ice bath to precipitate the 5,6-dimethylnicotinic acid.
-
Collect the solid by filtration, wash with cold water, and dry. Recrystallization from ethanol-water may be performed for further purification.
-
Step 2: Synthesis of 5,6-Dimethylnicotinamide
This is a standard procedure for converting a carboxylic acid to a primary amide.
-
Materials: 5,6-Dimethylnicotinic acid, Thionyl chloride (SOCl₂), Dichloromethane (DCM), Concentrated ammonium hydroxide (NH₄OH).
-
Procedure:
-
Suspend 5,6-dimethylnicotinic acid (1 equivalent) in dichloromethane.
-
Slowly add thionyl chloride (1.2 equivalents) at 0°C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, until the evolution of gas ceases.
-
Cool the reaction mixture and slowly add it to a stirred solution of concentrated ammonium hydroxide (excess) at 0°C.
-
Stir the mixture for 1-2 hours, allowing it to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5,6-dimethylnicotinamide.
-
Step 3: Hofmann Rearrangement to this compound
This procedure is based on the classic Hofmann rearrangement.[1][4]
-
Materials: 5,6-Dimethylnicotinamide, Sodium hydroxide (NaOH), Bromine (Br₂), Dichloromethane (DCM).
-
Procedure:
-
Prepare a solution of sodium hydroxide (4 equivalents) in water and cool to 0°C.
-
Slowly add bromine (1.1 equivalents) to the cold NaOH solution to form sodium hypobromite in situ.
-
In a separate flask, dissolve 5,6-dimethylnicotinamide (1 equivalent) in a minimal amount of cold water or a suitable organic solvent.
-
Add the amide solution to the cold sodium hypobromite solution with vigorous stirring.
-
Slowly warm the reaction mixture to 70-80°C and maintain this temperature for 1-2 hours.
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
Mechanistic Insights
The key step in this route is the Hofmann rearrangement. The reaction proceeds through the formation of an N-bromoamide intermediate, which, upon deprotonation, rearranges to an isocyanate. The isocyanate is then hydrolyzed in the aqueous basic medium to a carbamic acid, which spontaneously decarboxylates to afford the primary amine.[1]
Route 2: Synthesis via Amination of 3-Halo-5,6-dimethylpyridine
This alternative strategy involves the initial preparation of a 3-halo-5,6-dimethylpyridine, followed by the introduction of the amino group via a cross-coupling reaction.
Workflow for Route 2
Caption: Workflow for the synthesis via amination.
Experimental Protocols
Step 1: Synthesis of 3-Bromo-5,6-dimethylpyridine
The regioselective bromination of lutidines can be challenging. The following is a general procedure that may require optimization for this specific substrate.[5]
-
Materials: 5,6-Dimethylpyridine (2,3-Lutidine), Bromine (Br₂), Oleum (fuming sulfuric acid).
-
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, carefully add 2,3-lutidine (1 equivalent) to oleum (65%) at 0-10°C.
-
Slowly add bromine (1 equivalent) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, slowly warm the reaction mixture to 80-90°C and stir for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a strong base (e.g., NaOH) while cooling.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
Step 2: Buchwald-Hartwig Amination to this compound
This is a general protocol for the palladium-catalyzed amination of aryl halides.[2] An ammonia equivalent, such as benzophenone imine or an ammonium salt, is often used.
-
Materials: 3-Bromo-5,6-dimethylpyridine, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos or BINAP), Base (e.g., NaOt-Bu), Ammonia source (e.g., benzophenone imine or ammonium chloride), Anhydrous toluene.
-
Procedure:
-
To an oven-dried Schlenk flask, add the palladium catalyst (e.g., 2 mol%), ligand (e.g., 4 mol%), and base (e.g., 1.4 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Under the inert atmosphere, add 3-bromo-5,6-dimethylpyridine (1 equivalent) and the ammonia source (e.g., 1.2 equivalents).
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 80-110°C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Mechanistic Insights
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination of the desired arylamine, regenerating the Pd(0) catalyst.[2]
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Hofmann Rearrangement | Route 2: Amination of 3-Halo-5,6-dimethylpyridine |
| Starting Materials | 2,3-Lutidine | 2,3-Lutidine |
| Number of Steps | 3 | 2 |
| Key Transformations | Oxidation, Amidation, Rearrangement | Halogenation, C-N Cross-Coupling |
| Reagents & Conditions | Strong oxidants, corrosive reagents (SOCl₂), potentially hazardous Br₂ | Corrosive oleum, air-sensitive catalysts and reagents |
| Potential Challenges | Oxidation regioselectivity, handling of bromine, potential for side reactions in rearrangement | Regioselectivity of halogenation, optimization of cross-coupling conditions |
| Overall Yield | Moderate | Moderate to Good (highly dependent on optimization) |
| Scalability | Can be scalable with appropriate safety measures | Scalable, but catalyst cost can be a factor |
Conclusion
The synthesis of this compound can be successfully achieved through multiple synthetic pathways, with the Hofmann rearrangement of 5,6-dimethylnicotinamide and the amination of 3-halo-5,6-dimethylpyridine being two of the most practical and well-documented approaches. The choice of synthetic route will depend on factors such as the availability of starting materials, the scale of the synthesis, and the specific expertise and equipment available in the laboratory. Both routes offer reliable methods to access this important building block for further elaboration in drug discovery and development programs. Careful optimization of reaction conditions is crucial to maximize yields and ensure the purity of the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis method of 6-methyl nicotine - Eureka | Patsnap [eureka.patsnap.com]
An In-Depth Technical Guide to 5,6-Dimethylpyridin-3-amine (CAS Number: 66093-07-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical intermediate 5,6-dimethylpyridin-3-amine (CAS No. 66093-07-0). As a substituted pyridine derivative, this compound holds significant interest as a building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. This document consolidates available data on its physicochemical properties, associated hazards and safety protocols, and its role in synthetic chemistry. The guide is intended to serve as a critical resource for researchers and professionals engaged in drug discovery and development, offering a foundation for its safe handling, application, and exploration in novel synthetic endeavors.
Chemical Identity and Structure
This compound is a heterocyclic aromatic amine. The structural arrangement of the methyl and amino groups on the pyridine ring dictates its reactivity and potential applications as a chemical intermediate.
-
IUPAC Name: this compound
-
CAS Number: 66093-07-0
-
Molecular Formula: C₇H₁₀N₂
-
Molecular Weight: 122.17 g/mol
-
Canonical SMILES: CC1=C(C=C(N=C1)N)C
-
InChI Key: FVIPZEZSEOZNTN-UHFFFAOYSA-N
-
Synonyms: 3-Amino-5,6-dimethylpyridine, 5,6-Dimethyl-3-pyridinamine
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
Detailed experimental data for the physicochemical properties of this compound are not extensively published. However, data from suppliers and predictions for related isomers provide valuable insights. It is typically supplied as a solid.
| Property | Value/Information | Source |
| Physical Form | Solid | |
| Boiling Point | 231.8 °C at 760 mmHg (for isomer 2-amino-5,6-dimethylpyridine) | [1] |
| Density | 1.039 g/cm³ (for isomer 2-amino-5,6-dimethylpyridine) | [1] |
| Solubility | Soluble in chloroform and dichloromethane (for isomer 2-amino-5,6-dimethylpyridine).[1] Low water solubility is expected.[2] | |
| Predicted XlogP | 0.9 | [3] |
| Storage Conditions | Store at room temperature in a dark place under an inert atmosphere. |
Hazards, Toxicology, and Safety Information
This compound is classified as a hazardous substance and requires careful handling. The available safety data indicates that it is an irritant and harmful through multiple exposure routes.
GHS Hazard Classification:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
A related compound, 3-amino-2,6-dimethylpyridine, is classified as harmful if swallowed, in contact with skin, and if inhaled.[2][4]
Toxicological Data:
Safety and Handling Precautions:
Due to its hazardous nature, strict safety protocols should be followed when handling this compound.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves and clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a respirator may be required.
First Aid Measures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
-
After Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: Combustion may produce toxic fumes, including carbon oxides and nitrogen oxides.
Synthetic Routes and Applications in Drug Development
Substituted aminopyridines are crucial building blocks in medicinal chemistry due to their prevalence in biologically active molecules.[7] While a specific, detailed synthetic protocol for this compound is not widely published, general methods for the synthesis of aminopyridines can be adapted.
Conceptual Synthetic Workflow:
A common approach to synthesizing aminopyridines involves the amination of a corresponding halogenated or otherwise activated pyridine precursor.
Caption: A conceptual workflow for the synthesis of this compound.
Role in Drug Discovery:
Spectral Data Analysis (Predicted)
Experimentally obtained spectral data for this compound are not widely available. However, based on its structure, the following spectral characteristics can be predicted.
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: Signals corresponding to the two protons on the pyridine ring.
-
Amino Protons: A broad singlet for the -NH₂ group, the chemical shift of which would be dependent on the solvent and concentration.
-
Methyl Protons: Two singlets for the two methyl groups attached to the pyridine ring.
¹³C NMR Spectroscopy (Predicted):
-
Aromatic Carbons: Signals for the five carbon atoms of the pyridine ring.
-
Methyl Carbons: Two signals in the aliphatic region for the two methyl groups.
Infrared (IR) Spectroscopy (Predicted):
-
N-H Stretching: Characteristic stretching vibrations for the primary amine group.
-
C-H Stretching: Signals for the aromatic and aliphatic C-H bonds.
-
C=C and C=N Stretching: Aromatic ring stretching vibrations.
Mass Spectrometry (Predicted):
-
Molecular Ion Peak: An odd m/z ratio for the molecular ion, consistent with the nitrogen rule.
-
Fragmentation: Alpha-cleavage of an alkyl radical is a predominant fragmentation mode for aliphatic amines, which could be a relevant pathway for the methyl groups in this compound.[8][9]
Conclusion
This compound (CAS No. 66093-07-0) is a valuable chemical intermediate with significant potential in the synthesis of novel compounds for the pharmaceutical and agrochemical sectors. While a comprehensive dataset on its physicochemical and toxicological properties is not yet publicly available, existing information on its hazards necessitates stringent safety measures during its handling and use. This technical guide serves as a foundational resource for researchers, providing a consolidated overview of the current knowledge and highlighting areas where further investigation is warranted to fully characterize and exploit the synthetic utility of this compound.
References
- 1. mogeen.lookchem.com [mogeen.lookchem.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. PubChemLite - this compound (C7H10N2) [pubchemlite.lcsb.uni.lu]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carcinogenicity of the N-hydroxy derivative of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, 2-amino-3, 8-dimethyl-imidazo[4,5-f]quinoxaline and 3, 2'-dimethyl-4-aminobiphenyl in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Spectroscopic Data of 5,6-Dimethylpyridin-3-amine
Introduction
5,6-Dimethylpyridin-3-amine, with the CAS number 66093-07-0, is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis.[1] Its structural features, including the pyridine core, an amino group at the 3-position, and two methyl groups at the 5- and 6-positions, make it a valuable building block for the development of novel therapeutics. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
While comprehensive experimental spectroscopic data for this compound is not widely available in the public domain, this guide provides a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in the fundamental principles of spectroscopy and are supported by data from structurally related compounds.
Molecular Structure and Predicted Spectroscopic Features
The molecular structure of this compound is presented below. The numbering of the atoms is provided for clarity in the subsequent spectroscopic analysis.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are summarized below. These predictions are based on the analysis of substituent effects on the pyridine ring and comparison with similar structures.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum is expected to show signals for the two aromatic protons, the amino protons, and the two methyl groups.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| H2 | ~7.8-8.0 | Singlet | 1H | Deshielded due to the adjacent nitrogen atom. |
| H4 | ~7.0-7.2 | Singlet | 1H | Shielded relative to H2. |
| NH₂ | ~3.5-4.5 | Broad Singlet | 2H | Chemical shift is dependent on solvent and concentration. |
| C5-CH₃ | ~2.2-2.4 | Singlet | 3H | |
| C6-CH₃ | ~2.4-2.6 | Singlet | 3H |
Causality behind Predicted Chemical Shifts:
-
The protons on the pyridine ring (H2 and H4) are expected to appear as singlets due to the absence of adjacent protons.
-
The electron-donating amino group at C3 and the methyl group at C5 will shield the H4 proton, causing it to appear at a lower chemical shift compared to the H2 proton.
-
The H2 proton is adjacent to the electronegative nitrogen atom in the pyridine ring, leading to a downfield shift.
-
The amino protons will likely appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C2 | ~140-145 | |
| C3 | ~135-140 | Attached to the amino group. |
| C4 | ~120-125 | |
| C5 | ~130-135 | Attached to a methyl group. |
| C6 | ~145-150 | Attached to a methyl group and adjacent to nitrogen. |
| C5-CH₃ | ~15-20 | |
| C6-CH₃ | ~20-25 |
Rationale for Predicted Chemical Shifts:
-
The chemical shifts are predicted based on the known electronic effects of the amino and methyl substituents on the pyridine ring.
-
The carbons directly attached to the nitrogen atom (C2 and C6) are expected to be the most deshielded.
-
The presence of the electron-donating amino group at C3 will influence the chemical shifts of the surrounding carbons.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below. These predictions are based on typical IR absorption ranges for aromatic amines and substituted pyridines.[2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium | N-H stretching (asymmetric and symmetric) of the primary amine. |
| 3100-3000 | Weak | Aromatic C-H stretching. |
| 2950-2850 | Medium | Aliphatic C-H stretching of the methyl groups. |
| 1620-1580 | Strong | N-H bending (scissoring) of the primary amine and C=C/C=N ring stretching. |
| 1500-1400 | Medium-Strong | Aromatic C=C and C=N ring stretching. |
| 1380-1370 | Medium | C-H bending of the methyl groups. |
| 1335-1250 | Strong | Aromatic C-N stretching. |
| 900-650 | Medium-Strong | Out-of-plane C-H bending of the pyridine ring. |
Interpretation of Key IR Bands:
-
The presence of two distinct bands in the 3450-3300 cm⁻¹ region would be a strong indicator of the primary amine group (-NH₂).[2]
-
The strong absorption in the 1335-1250 cm⁻¹ range is characteristic of the stretching vibration of the C-N bond in an aromatic amine.[2]
-
The presence of both aromatic and aliphatic C-H stretching bands confirms the presence of the pyridine ring and the methyl groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): The molecular formula of this compound is C₇H₁₀N₂.[3] The calculated monoisotopic mass is approximately 122.0844 g/mol .[3] Therefore, the mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 122.
-
[M+H]⁺ Ion: In techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z = 123.
Plausible Fragmentation Pathways:
The fragmentation of the molecular ion is expected to proceed through several pathways, including:
-
Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z = 107.
-
Loss of hydrogen cyanide (HCN): A common fragmentation pathway for pyridine derivatives, leading to a fragment ion at m/z = 95.
-
Loss of an amino radical (•NH₂): This would produce a fragment at m/z = 106.
The relative intensities of these fragment ions would depend on the ionization method and energy used.
Experimental Protocols
The following are general protocols for acquiring the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory (if solid).
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as electron ionization (EI) or electrospray ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum in a positive ion mode. For high-resolution mass spectrometry (HRMS), use an appropriate analyzer like Time-of-Flight (TOF) or Orbitrap to confirm the elemental composition.
-
Data Analysis: Identify the molecular ion peak and major fragment ions to confirm the molecular weight and propose fragmentation pathways.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
This technical guide provides a comprehensive predicted spectroscopic profile of this compound. The predicted NMR, IR, and MS data, along with their detailed interpretations, serve as a valuable resource for researchers working with this compound. While these predictions are based on sound scientific principles, experimental verification is always recommended for definitive structural confirmation. The provided protocols offer a starting point for obtaining such experimental data.
References
The Strategic deployment of 5,6-Dimethylpyridin-3-amine as a Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Substituted Pyridine
5,6-Dimethylpyridin-3-amine, a pyridine derivative featuring an amino group at the 3-position and two methyl groups at the 5- and 6-positions, is a compound of growing interest in the synthesis of complex organic molecules.[1] Its unique substitution pattern imparts a specific set of electronic and steric properties that make it a valuable synthon for the construction of diverse molecular architectures, especially in the development of pharmaceutically active compounds.[1] The presence of a nucleophilic amino group and an aromatic pyridine core allows for a variety of chemical transformations, making it a versatile tool for synthetic chemists. This guide will explore the key aspects of this compound as a building block, from its preparation to its application in cutting-edge research.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.
| Property | Value |
| Molecular Formula | C₇H₁₀N₂ |
| Molecular Weight | 122.17 g/mol |
| CAS Number | 66093-07-0 |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the two methyl groups, and the protons of the amino group. The chemical shifts of the aromatic protons will be influenced by the electron-donating effects of the amino and methyl groups.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the seven carbon atoms in the molecule, with the chemical shifts of the pyridine ring carbons being particularly informative about the electronic environment.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amine (typically two bands in the 3500-3300 cm⁻¹ region), C-H stretching vibrations of the aromatic ring and methyl groups, and C=C and C=N stretching vibrations of the pyridine ring.[2][3]
Synthesis of this compound
While a specific, detailed experimental protocol for the direct synthesis of this compound is not widely published in readily accessible literature, a viable synthetic route can be adapted from the preparation of structurally similar compounds, such as 3-Amino-5,6-dimethyl-2(1H)-pyridinone.[4][5] A potential two-step approach is outlined below, commencing with the construction of a substituted pyridine ring followed by the introduction of the amino group.
Proposed Synthetic Pathway:
A plausible route involves the initial formation of a substituted nicotinonitrile, which can then be converted to the desired 3-amino derivative. For instance, a multi-step sequence starting from readily available precursors could be envisioned, potentially involving a cyclocondensation reaction to form the pyridine core, followed by functional group interconversions to install the amino group at the 3-position.
Reactivity and Synthetic Utility
The synthetic utility of this compound stems from the reactivity of its amino group and the pyridine ring.
Reactivity of the Amino Group
The primary amino group is a key functional handle, acting as a potent nucleophile. This allows for a wide range of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
-
Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary amines.
-
Formation of Heterocycles: The amino group can participate in cyclization reactions to construct fused heterocyclic systems, which are common motifs in medicinal chemistry.
Reactions of the Pyridine Ring
The pyridine ring, while generally less reactive towards electrophilic aromatic substitution than benzene, can undergo various transformations. The electron-donating amino and methyl groups activate the ring, influencing the regioselectivity of these reactions.
Buchwald-Hartwig Amination:
Conceptual Experimental Protocol: Buchwald-Hartwig Amination of this compound
This conceptual protocol is based on established methods for the Buchwald-Hartwig amination of primary amines.
-
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
-
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).
-
Add the base (e.g., 1.4 equiv.) and the anhydrous solvent.
-
Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-110 °C) with stirring for the required time (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-5,6-dimethylpyridin-3-amine.
-
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, enabling the formation of C-C bonds.[11] While this compound itself is not a direct partner in this reaction, it can be readily converted to a halopyridine derivative (e.g., by Sandmeyer reaction of the corresponding diazonium salt), which can then participate in Suzuki-Miyaura coupling with a boronic acid. Alternatively, the amino group can be used to direct ortho-lithiation, followed by borylation to generate a pyridineboronic acid for subsequent coupling.
Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules that exhibit a wide range of biological activities.[12][13][14] A particularly significant application of aminopyridine derivatives is in the development of kinase inhibitors.[12][15][16] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.
Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors:
Recent research has highlighted the importance of the aminopyridine and aminopyrimidine scaffolds in the design of selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a promising target for the treatment of hepatocellular carcinoma.[17][18][19][20] Several studies have demonstrated that derivatives of aminopyridines can be potent and selective FGFR4 inhibitors.[17][18][19] While no specific examples explicitly detailing the use of this compound have been found, its structural similarity to the core of reported FGFR4 inhibitors suggests its potential as a valuable building block in this area. The methyl groups at the 5- and 6-positions can provide steric bulk and influence the conformation of the molecule, potentially leading to improved selectivity and potency.
Conclusion and Future Perspectives
This compound is a promising and versatile building block for organic synthesis. Its combination of a nucleophilic amino group and a modifiable pyridine ring provides a platform for the construction of a wide array of complex molecules. While its full potential is still being explored, the established importance of the aminopyridine scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, suggests a bright future for this compound.
Future research in this area should focus on the development of a robust and scalable synthesis of this compound, as well as a more thorough investigation of its reactivity profile in key synthetic transformations. The exploration of its use in the synthesis of novel kinase inhibitors and other biologically active molecules is a particularly promising avenue for future drug discovery efforts.
References
- 1. rsc.org [rsc.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PIM kinase inhibitors: an updated patent review (2016-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Patents invented by our scientists - Vichem [vichemchemie.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. WO2015162456A1 - Amino pyridine derivatives as phosphatidylinositol 3-kinase inhibitors - Google Patents [patents.google.com]
- 16. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google Patents [patents.google.com]
- 17. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Discovery and optimization of selective FGFR4 inhibitors via scaffold hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Potential of 5,6-Dimethylpyridin-3-amine in Medicinal Chemistry: A Technical Guide
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents. Within this vast chemical space, substituted aminopyridines have garnered significant attention for their versatile biological activities. This technical guide focuses on the untapped potential of a specific, yet promising, scaffold: 5,6-Dimethylpyridin-3-amine. We will delve into its synthesis, explore its potential applications in oncology and neurodegenerative diseases based on structure-activity relationship (SAR) analyses of analogous compounds, and provide detailed experimental protocols for its biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in their therapeutic programs.
Introduction: The Enduring Importance of the Aminopyridine Scaffold
The aminopyridine moiety is a privileged structure in drug discovery, prized for its ability to engage in a variety of non-covalent interactions with biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the amino group can serve as a hydrogen bond donor. This dual functionality, coupled with the aromatic nature of the pyridine ring, allows for a diverse range of interactions with enzymes and receptors. Consequently, aminopyridine derivatives have been successfully developed as antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer agents. The strategic placement of substituents on the pyridine ring can fine-tune the molecule's physicochemical properties and biological activity, offering a rich field for medicinal chemistry exploration.
Synthesis of this compound: A Plausible and Efficient Route
A robust and scalable synthetic route is paramount for the exploration of any new chemical entity. While various methods exist for the synthesis of aminopyridines, a practical approach to this compound involves a two-step sequence starting from a suitable dimethylpyridine precursor.
Step 1: Nitration of 2,3-Dimethylpyridine
The introduction of a nitro group at the 5-position of the pyridine ring is a key transformation. Direct nitration of pyridines can be challenging due to the electron-deficient nature of the ring. However, specific conditions can achieve the desired regioselectivity.
Experimental Protocol:
-
Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add fuming sulfuric acid.
-
Addition of Substrate: Cool the sulfuric acid to 0°C in an ice bath and slowly add 2,3-dimethylpyridine while maintaining the temperature below 10°C.
-
Nitration: To this mixture, add a solution of fuming nitric acid in fuming sulfuric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 30°C.
-
Reaction Progression: After the addition is complete, slowly heat the reaction mixture to 90°C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated solution of sodium carbonate until a precipitate forms.
-
Isolation and Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude 5,6-dimethyl-3-nitropyridine can be purified by recrystallization from a suitable solvent system like ethanol/water.
Step 2: Reduction of 5,6-Dimethyl-3-nitropyridine
The final step involves the reduction of the nitro group to the corresponding amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Experimental Protocol:
-
Catalyst and Substrate: In a hydrogenation vessel, suspend 5,6-dimethyl-3-nitropyridine in a suitable solvent such as ethanol or methanol. Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 2-3 atm) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.
Caption: Synthetic pathway to this compound.
Potential Applications in Medicinal Chemistry
Based on the extensive body of literature surrounding aminopyridine derivatives, we can rationally propose several high-potential therapeutic applications for this compound.
Kinase Inhibition in Oncology
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The aminopyridine scaffold is a well-established hinge-binding motif in many kinase inhibitors. The 3-amino group of this compound can form key hydrogen bonds with the kinase hinge region, while the dimethyl-substituted pyridine ring can occupy adjacent hydrophobic pockets.
Structure-Activity Relationship (SAR) Insights:
-
The position of the amino group is critical for hinge binding. The 3-amino substitution pattern is prevalent in many potent kinase inhibitors.
-
Substituents on the pyridine ring can significantly impact potency and selectivity by interacting with specific residues in the ATP-binding pocket. The 5,6-dimethyl substitution pattern may confer selectivity for certain kinases.
-
Further derivatization of the 3-amino group can be explored to extend into the solvent-exposed region of the kinase, allowing for modulation of physicochemical properties and the introduction of additional pharmacophoric features.
Proposed Experimental Workflow for Kinase Inhibitor Profiling:
Caption: Workflow for kinase inhibitor evaluation.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Materials:
-
Kinase of interest
-
Kinase-specific peptide substrate
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
-
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the compound in DMSO.
-
In the assay plate, add the diluted compound or DMSO (vehicle control).
-
Add the kinase to each well and incubate at room temperature for 10 minutes to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Detailed Protocol: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest (e.g., a line known to be dependent on the target kinase)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Neuroprotection in Neurodegenerative Diseases
Emerging evidence suggests that certain aminopyridine derivatives possess neuroprotective properties. The mechanism of action can be multifaceted, including the modulation of ion channels, inhibition of enzymes involved in neuronal apoptosis, and reduction of oxidative stress. The structural features of this compound make it an interesting candidate for investigation in this therapeutic area.
Proposed Experimental Workflow for Neuroprotection Assessment:
Caption: Workflow for neuroprotection evaluation.
Detailed Protocol: In Vitro Neuroprotection Assay against Oxidative Stress
This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
-
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
This compound
-
Hydrogen peroxide (H₂O₂) or another oxidative stress-inducing agent
-
Reagents for a cell viability assay (e.g., MTT or LDH assay kit)
-
-
Procedure:
-
Seed the neuronal cells in a 96-well plate and allow them to differentiate if necessary.
-
Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 1-2 hours).
-
Induce oxidative stress by adding a predetermined concentration of H₂O₂ to the wells (excluding the untreated control wells).
-
Incubate the cells for a specified duration (e.g., 24 hours).
-
Assess cell viability using a standard assay such as the MTT or LDH assay. The LDH assay measures the release of lactate dehydrogenase from damaged cells into the culture medium.
-
Calculate the percentage of neuroprotection conferred by the compound compared to the H₂O₂-treated control.
-
Physicochemical Properties and Drug-Likeness
The potential of a compound to become a successful drug is heavily influenced by its physicochemical properties. A preliminary in silico assessment of this compound suggests a favorable profile.
| Property | Predicted Value | Implication |
| Molecular Weight | 122.17 g/mol | Compliant with Lipinski's Rule of Five (<500) |
| LogP | ~1.5 | Good balance between solubility and permeability |
| pKa (basic) | ~6.0-7.0 | Potential for good aqueous solubility at physiological pH |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five (≤5) |
| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule of Five (≤10) |
Table 1: Predicted Physicochemical Properties of this compound.
These predicted properties indicate that this compound possesses a drug-like profile, making it an attractive starting point for a medicinal chemistry program.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. Its straightforward synthesis and favorable predicted physicochemical properties make it an accessible starting point for drug discovery campaigns. Based on the well-documented activities of related aminopyridines, the most immediate and promising applications for this compound and its derivatives lie in the fields of oncology, as kinase inhibitors, and in the treatment of neurodegenerative diseases, as neuroprotective agents.
The experimental protocols provided in this guide offer a clear roadmap for the initial biological evaluation of this compound. Future work should focus on a broad screening against a panel of kinases to identify initial hits, followed by structure-guided optimization to enhance potency and selectivity. In parallel, its neuroprotective effects should be investigated in various in vitro models of neurodegeneration to elucidate its mechanism of action. The journey from a simple scaffold to a clinical candidate is long and challenging, but for this compound, the initial signposts are pointing in a promising direction.
An In-depth Technical Guide to the Solubility of 5,6-Dimethylpyridin-3-amine in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 5,6-Dimethylpyridin-3-amine, a heterocyclic amine of significant interest in medicinal chemistry and materials science. Recognizing the scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes a foundational, principles-based approach. We will first dissect the physicochemical properties of the molecule to establish a theoretical solubility framework. Subsequently, this guide furnishes a detailed, robust experimental protocol for the systematic determination of its solubility in a range of common organic solvents. This document is intended to serve as a vital resource for researchers, chemists, and formulation scientists, enabling them to make informed decisions for reaction solvent selection, purification strategy, and drug development processes.
Physicochemical Profile and Structural Analysis
Understanding the solubility of a compound begins with a thorough examination of its molecular structure and inherent physical properties. This compound (CAS: 66093-07-0) is a substituted pyridine derivative.[1][2] Its structure, featuring a pyridine ring, a primary amine group, and two methyl groups, dictates its interactions with various solvents.
The key physicochemical properties are summarized below:
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀N₂ | [3] |
| Molecular Weight | 122.17 g/mol | [4] |
| Appearance | Solid / Colorless to light yellow liquid or solid | [2] |
| Predicted XlogP | 0.9 | [3] |
| CAS Number | 66093-07-0 | [1] |
The molecule's architecture provides several clues to its solubility behavior:
-
Pyridine Nitrogen: The nitrogen atom within the aromatic ring possesses a lone pair of electrons, making it a hydrogen bond acceptor and contributing to the molecule's overall polarity.[5][6]
-
Amino Group (-NH₂): This primary amine group is a crucial functional group. The two hydrogen atoms can act as hydrogen bond donors, while the nitrogen's lone pair is a hydrogen bond acceptor.[7][8] This group significantly enhances potential interactions with polar protic solvents. Furthermore, as a basic functional group, it can be protonated by acids to form salts, which dramatically increases aqueous solubility.[9][10][11]
-
Methyl Groups (-CH₃): The two methyl groups constitute a nonpolar, hydrophobic region on the molecule.[8] This alkyl substitution increases the compound's lipophilicity compared to unsubstituted 3-aminopyridine.
-
Predicted XlogP: A value of 0.9 indicates a relatively balanced hydrophilic-lipophilic character, suggesting that the compound will not be extremely soluble in either very polar (like water) or very nonpolar (like hexane) solvents, but will likely exhibit good solubility in solvents of intermediate polarity.[3]
Intermolecular Interaction Potential
The interplay of these functional groups allows this compound to engage in a variety of intermolecular forces, which are key to its dissolution in a given solvent.
Caption: Intermolecular forces of this compound.
Theoretical Solubility Assessment and Solvent Classes
Based on the "like dissolves like" principle, we can predict the solubility of this compound in different classes of organic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. Given the compound's primary amine and pyridine nitrogen, strong hydrogen bonding interactions are expected.[8][12] Therefore, high solubility is predicted in solvents like methanol and ethanol. Solubility in water is likely to be moderate, limited by the hydrophobic nature of the dimethylated pyridine ring.[9]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents have significant dipole moments but lack acidic protons for hydrogen bond donation. They can, however, accept hydrogen bonds from the compound's -NH₂ group. Strong dipole-dipole interactions are also possible. Consequently, good to moderate solubility is anticipated in this class.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents primarily interact through weak van der Waals forces. While the methyl groups offer some lipophilic character, the polar amine and pyridine functionalities will limit solubility. Low to poor solubility is expected, particularly in highly nonpolar alkanes like hexane.[8] Solubility in diethyl ether may be slightly better due to its ability to accept a hydrogen bond.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar. Related isomers show solubility in these solvents, suggesting that this compound will likely be soluble in dichloromethane and chloroform.[13]
Standardized Protocol for Experimental Solubility Determination
Accurate solubility data requires a standardized experimental procedure.[14] The following protocol outlines a reliable method for determining the solubility of this compound at a given temperature (e.g., 25 °C / 298.15 K).
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Hexane, Dichloromethane, DMSO)
-
Analytical balance (±0.1 mg precision)
-
Thermostatically controlled shaker or water bath
-
Scintillation vials or flasks with airtight seals
-
Syringe filters (0.45 µm PTFE or other chemically resistant membrane)
-
Glass syringes
-
Pre-weighed vials for collecting filtrate
-
Vacuum oven or rotary evaporator
Experimental Workflow
The process involves creating a saturated solution at equilibrium, separating the dissolved solute from the excess solid, and quantifying the amount of dissolved solute.[15]
Caption: Workflow for gravimetric solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solution: To a series of vials, add a known volume (e.g., 5.0 mL) or mass of each selected organic solvent. Add an excess amount of this compound to each vial. The presence of undissolved solid is critical to confirm that the solution is saturated.[15]
-
Equilibration: Securely seal the vials to prevent solvent evaporation. Place the vials in the thermostatically controlled shaker set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (a minimum of 24 hours is recommended, 48 hours is ideal) to ensure equilibrium is reached.[15]
-
Sample Withdrawal and Filtration: After equilibration, cease agitation and allow the excess solid to settle for at least 30 minutes within the temperature-controlled bath. Carefully withdraw a known volume of the clear supernatant using a glass syringe. Immediately pass the solution through a 0.45 µm syringe filter directly into a pre-weighed, labeled vial. This step must be performed quickly to minimize temperature changes and solvent evaporation.[14]
-
Quantification (Gravimetric Method):
-
Accurately weigh the vial containing the filtered saturated solution. The difference between this mass and the vial's tare weight gives the mass of the saturated solution.
-
Carefully evaporate the solvent from the vial. This can be achieved using a gentle stream of nitrogen or by placing the vial in a vacuum oven at a temperature well below the compound's melting point.[15]
-
Once the solvent is completely removed and only the dried solute remains, cool the vial in a desiccator to room temperature.
-
Weigh the vial containing the dried residue. The difference between this mass and the vial's tare weight is the mass of the dissolved this compound.
-
-
Calculation: The solubility can be expressed in various units. For example, to calculate solubility in g/100 mL:
-
Solubility = (Mass of dried residue [g] / Volume of solvent used for filtration [mL]) x 100
-
Practical Implications for Researchers
The solubility profile of this compound is a critical parameter that directly impacts its application in research and development:
-
Synthetic Chemistry: Choosing an appropriate reaction solvent is paramount. The solvent must dissolve reactants sufficiently for the reaction to proceed efficiently, but differences in solubility between the product and impurities can be exploited for purification. For example, a solvent in which the product is highly soluble at high temperatures but sparingly soluble at room temperature is ideal for recrystallization.
-
Purification and Isolation: Crystallization is a common method for purifying solid compounds. A solvent system must be identified where the compound has moderate solubility. If the compound is highly soluble in one solvent (e.g., methanol) and poorly soluble in another (e.g., hexane), an antisolvent crystallization can be performed.
-
Drug Development: In pharmaceutical sciences, solubility is a key determinant of a drug candidate's bioavailability. For formulation, understanding its solubility in various excipients and solvent systems is essential for developing stable and effective delivery methods, whether for oral, topical, or injectable administration.
Conclusion
While specific quantitative solubility data for this compound is not widely published, a detailed analysis of its physicochemical properties allows for a strong theoretical prediction of its behavior in common organic solvents. The molecule's balanced polarity, conferred by its amine, pyridine, and methyl groups, suggests good solubility in polar protic and moderately polar aprotic solvents, with limited solubility in nonpolar media. This guide provides a robust, step-by-step experimental protocol to empower researchers to determine precise solubility values tailored to their specific laboratory conditions and needs. Such empirical data is indispensable for optimizing synthetic pathways, developing effective purification strategies, and advancing pharmaceutical formulations.
References
- 1. 66093-07-0|this compound|BLD Pharm [bldpharm.com]
- 2. CAS 66093-07-0: this compound | CymitQuimica [cymitquimica.com]
- 3. PubChemLite - this compound (C7H10N2) [pubchemlite.lcsb.uni.lu]
- 4. 4,6-Dimethylpyridin-3-amine | C7H10N2 | CID 7060669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyridine [chemeurope.com]
- 6. Pyridine - Sciencemadness Wiki [sciencemadness.org]
- 7. chemhaven.org [chemhaven.org]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. moorparkcollege.edu [moorparkcollege.edu]
- 10. www1.udel.edu [www1.udel.edu]
- 11. studylib.net [studylib.net]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. mogeen.lookchem.com [mogeen.lookchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Stability and Storage of 5,6-Dimethylpyridin-3-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary & Physicochemical Profile
5,6-Dimethylpyridin-3-amine is a substituted pyridine derivative of increasing interest in medicinal chemistry and materials science. As with any reactive chemical intermediate, a thorough understanding of its stability profile is paramount for ensuring experimental reproducibility, maintaining sample integrity, and guaranteeing laboratory safety. This guide provides a detailed analysis of the factors influencing the stability of this compound, outlines field-proven storage and handling protocols, and offers a framework for empirical stability assessment. The recommendations herein are synthesized from material safety data, principles of organic chemistry, and best practices for handling analogous heterocyclic amines.
The fundamental physicochemical properties of this compound are summarized below, providing a baseline for understanding its behavior.
| Property | Value | Source(s) |
| CAS Number | 66093-07-0 | [1][2] |
| Molecular Formula | C₇H₁₀N₂ | [1][3] |
| Molecular Weight | 122.17 g/mol | [4] |
| IUPAC Name | This compound | [1] |
| Physical Form | Solid | [1] |
| Chemical Stability | Stable under standard ambient conditions (room temperature). However, may be sensitive to air and light over time. | [5] |
Chemical Stability and Potential Degradation Pathways
While this compound is reported to be chemically stable under standard room temperature conditions, its structure—an electron-rich aromatic amine—suggests inherent vulnerabilities to specific environmental factors. The primary amine group and the pyridine ring are the most probable sites for degradation. Understanding these potential pathways is critical for designing appropriate storage conditions and anticipating impurities.
Oxidative Degradation
The arylamine moiety is susceptible to oxidation. Exposure to atmospheric oxygen, especially in the presence of light or trace metal catalysts, can initiate complex degradation reactions. This is a common degradation pathway for many amine-containing compounds, which can lead to the formation of colored impurities and a decrease in purity over time.[5] For some related pyridines, this manifests as a yellowing of the material upon exposure to air.[5]
-
Mechanism: The degradation can proceed through radical mechanisms, leading to the formation of nitroso, nitro, and ultimately polymeric impurities. The electron-donating nature of the two methyl groups and the amino group increases the electron density of the pyridine ring, making it more susceptible to oxidation compared to unsubstituted pyridine.
Photodegradation
Aromatic compounds, particularly those with heteroatoms and amine substituents, can absorb UV-Vis radiation. This energy absorption can promote electrons to higher energy states, leading to bond cleavage and reaction with other molecules, such as oxygen. Therefore, exposure to direct sunlight or other sources of UV radiation should be minimized. Storing the compound in a dark place is a key recommendation.[1]
Influence of pH
As an amine, the compound is basic and will react with strong acids.[6] While protonation at the amine or pyridine nitrogen would form a more stable salt, highly acidic or basic conditions, particularly at elevated temperatures, can catalyze hydrolysis or other decomposition reactions.
A diagram illustrating the potential degradation points on the molecule is provided below.
Caption: Key degradation stressors and reactive sites on this compound.
Recommended Storage and Handling Protocols
Based on the chemical's properties and potential instabilities, a multi-faceted approach to storage and handling is required to preserve its integrity.
Storage Conditions
The primary objective is to protect the compound from air, light, and moisture. The following conditions are recommended for both short-term and long-term storage.
| Parameter | Recommendation | Rationale | Source(s) |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent oxidative degradation from atmospheric oxygen. | [1][7] |
| Temperature | Recommended storage temperature is room temperature. For long-term storage, refrigeration (2-8°C) can be considered to slow potential degradation. | While stable at room temp, lower temperatures reduce the rate of all chemical reactions. | [1][7] |
| Light | Keep in a dark place. Use amber glass vials or opaque containers. | To prevent light-induced degradation (photolysis). | [1] |
| Container | Use a tightly sealed, corrosion-resistant container. | To prevent ingress of moisture and air and to avoid reaction with container material. | [4] |
| Ventilation | Store in a well-ventilated place. | A general safety precaution for all chemicals to prevent accumulation of any potential vapors. | [4][8] |
Safe Handling Procedures
Adherence to standard laboratory safety practices is essential when working with this compound.
-
Ventilation: Always handle this compound in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust or vapors.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10]
-
Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]
-
Spills: In case of a spill, use an absorbent material to contain it and dispose of it as hazardous waste according to local regulations.[10]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[6][11] Also, avoid heat, sparks, and open flames.[8]
Experimental Protocol: Forced Degradation Study
To empirically determine the stability profile of a specific batch of this compound, a forced degradation (or stress testing) study is invaluable. This involves subjecting the compound to exaggerated conditions to accelerate decomposition and identify potential degradants.
Objective
To identify the degradation pathways and key degradants of this compound under hydrolytic, oxidative, and photolytic stress conditions.
Methodology
-
Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24-48 hours.
-
Thermal Stress: Store the solid compound and the stock solution at 60°C in the dark for 1 week.
-
Photolytic Stress: Expose the solid compound and the stock solution to a calibrated light source (providing UV and visible output, e.g., 1.2 million lux hours and 200 watt hours/square meter) as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples, including an unstressed control, by a stability-indicating method, typically a High-Performance Liquid Chromatography (HPLC) system with a UV detector. An LC-MS (Liquid Chromatography-Mass Spectrometry) method is ideal for identifying the mass of any degradation products.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation.
-
Characterize the major degradation products using mass spectrometry and relative retention times.
-
The workflow for this experimental protocol is visualized below.
Caption: Experimental workflow for a forced degradation study of this compound.
Conclusion
This compound is a stable compound when stored and handled correctly. Its primary vulnerabilities are to atmospheric oxygen and light, which can be effectively mitigated by storage under an inert atmosphere in sealed, opaque containers. Adherence to the recommended protocols—inert atmosphere, protection from light, and use of appropriate PPE—is crucial for maintaining the compound's purity and ensuring the safety of laboratory personnel. For applications requiring stringent purity control, empirical stability testing through forced degradation studies is strongly recommended to build a comprehensive quality profile.
References
- 1. This compound | 66093-07-0 [sigmaaldrich.com]
- 2. arctomsci.com [arctomsci.com]
- 3. PubChemLite - this compound (C7H10N2) [pubchemlite.lcsb.uni.lu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. orgsyn.org [orgsyn.org]
- 6. fishersci.com [fishersci.com]
- 7. lookchem.com [lookchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. fishersci.no [fishersci.no]
A Technical Guide to the Reactivity and Synthetic Utility of the Amino Group in 5,6-Dimethylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Dimethylpyridin-3-amine is a substituted aminopyridine scaffold of significant interest in medicinal chemistry and materials science. The reactivity of its exocyclic amino group is subtly governed by a complex interplay of electronic and steric factors imposed by the pyridine ring and adjacent methyl substituents. This guide provides an in-depth analysis of these factors and their influence on key synthetic transformations. We will explore the molecule's electronic landscape, the steric implications of its substitution pattern, and provide detailed, field-proven protocols for essential reactions such as N-acylation, diazotization-based transformations, and palladium-catalyzed cross-coupling. This document is designed to serve as a comprehensive resource for scientists seeking to leverage the unique chemical properties of this versatile building block.
The Electronic and Steric Landscape of this compound
The synthetic utility of an aromatic amine is dictated by the availability of the nitrogen's lone pair of electrons. In this compound, this is controlled by three primary factors: the inherent electron-withdrawing nature of the pyridine ring, the electron-donating character of the methyl groups, and the steric environment around the amino group.
Electronic Effects: A Balancing Act
The reactivity of the amino group in this compound is a direct consequence of the electronic push-and-pull within the molecule.
-
Pyridine Nitrogen (-I, -M Effects): The nitrogen atom within the pyridine ring is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I) across the sigma framework.[1] This effect reduces the overall electron density of the ring system. Furthermore, the pyridine nitrogen acts as a resonance sink (-M effect), particularly for substituents at the 2- and 4-positions. For the 3-amino position, this resonance withdrawal is less pronounced but still contributes to a lower electron density compared to aniline.[2][3]
-
Amino Group (+M Effect): The amino group at the C3 position is a powerful electron-donating group through resonance (+M effect).[1] Its lone pair can delocalize into the ring, increasing electron density, particularly at the ortho (C2, C4) and para (C6) positions relative to itself.[1] This donation counteracts the withdrawing effect of the ring nitrogen.
-
Methyl Groups (+I Effect): The two methyl groups at C5 and C6 are electron-donating through an inductive effect (+I), pushing electron density into the ring and slightly increasing the nucleophilicity of the amino group.
The net result is that the amino group in 3-aminopyridine is less nucleophilic than in simple alkylamines but more basic than aniline. The pKa of 3-aminopyridine's conjugate acid is approximately 6.0, compared to aniline's 4.6 and pyridine's 5.5, indicating that the electron-donating effect of the amino group more than compensates for the ring's electron-withdrawing nature at the meta position.[4]
Caption: Electronic effects in this compound.
Steric Considerations
While electronic effects define the intrinsic reactivity, steric hindrance often dictates the practical outcome of a reaction. In this molecule, the C6-methyl group is positioned ortho to the C5-methyl group and, more importantly, adjacent to the pyridine nitrogen. While not directly adjacent to the C3-amino group, the overall substitution pattern can influence the approach of bulky reagents.[5][6] This steric crowding is a critical factor to consider during experimental design, potentially requiring more forcing conditions or specialized catalyst systems for certain transformations.[5][6][7]
Key Transformations of the Amino Group
The amino group is a versatile functional handle for a wide array of synthetic transformations.
N-Acylation
N-acylation is a fundamental reaction to form amides, which are prevalent in pharmaceuticals and serve as key synthetic intermediates. The reaction involves the nucleophilic attack of the amino group on an acylating agent.
Mechanistic Overview: The lone pair of the amino nitrogen attacks the electrophilic carbonyl carbon of an acyl chloride or anhydride. A base is typically required to neutralize the acidic byproduct (e.g., HCl). The choice of base is critical; a non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine is preferred to avoid competing with the amine substrate.
Experimental Protocol: Synthesis of N-(5,6-Dimethylpyridin-3-yl)acetamide
-
Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add this compound (1.22 g, 10 mmol) and dichloromethane (DCM, 40 mL).
-
Reagent Addition: Cool the stirred solution to 0 °C in an ice bath. Add triethylamine (2.1 mL, 15 mmol, 1.5 eq.) via syringe.
-
Acylation: Slowly add acetyl chloride (0.78 mL, 11 mmol, 1.1 eq.) dropwise over 5 minutes. A white precipitate of triethylamine hydrochloride will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate / 50% Hexanes). The starting material should be consumed.
-
Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure amide.
Diazotization and Sandmeyer Reactions
Diazotization converts the primary amino group into a diazonium salt (-N₂⁺), an excellent leaving group (N₂) that can be displaced by a wide variety of nucleophiles. This two-step sequence is one of the most powerful methods for introducing diverse functionality onto an aromatic ring.[8][9]
Mechanistic Overview: The amine reacts with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄), at low temperatures (0-5 °C) to form the diazonium salt.[10] This intermediate is often unstable and is used immediately. In the subsequent Sandmeyer reaction, a copper(I) salt (e.g., CuCl, CuBr, CuCN) catalyzes the displacement of the diazonium group with the corresponding halide or cyanide via a radical mechanism.[8][11]
Experimental Protocol: Synthesis of 3-Chloro-5,6-dimethylpyridine (Sandmeyer Reaction)
-
Diazotization:
-
In a 250 mL three-necked flask, dissolve this compound (2.44 g, 20 mmol) in concentrated hydrochloric acid (10 mL) and water (10 mL).
-
Cool the mixture to 0 °C in an ice-salt bath with vigorous mechanical stirring.
-
Dissolve sodium nitrite (1.52 g, 22 mmol, 1.1 eq.) in 8 mL of water. Add this solution dropwise to the amine solution, ensuring the temperature remains below 5 °C.[10]
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 20 minutes. Test for excess nitrous acid using starch-iodide paper (should turn dark blue).[10]
-
-
Sandmeyer Reaction:
-
In a separate 500 mL flask, dissolve copper(I) chloride (2.38 g, 24 mmol, 1.2 eq.) in concentrated hydrochloric acid (15 mL). Cool this solution to 0 °C.
-
Slowly and carefully add the cold diazonium salt solution to the stirred CuCl solution.[10] Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
-
Workup and Purification:
-
Cool the reaction mixture and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with 1 M NaOH to remove any phenolic byproducts, then with brine.
-
Dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation or column chromatography to obtain 3-Chloro-5,6-dimethylpyridine.
-
Caption: Experimental workflow for the Sandmeyer reaction.
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the coupling of amines with aryl halides or triflates.[12] In this context, this compound can act as the nucleophilic amine component, coupling with various aryl or heteroaryl partners.
Mechanistic Overview: The reaction proceeds via a catalytic cycle involving a palladium(0) complex. The cycle begins with the oxidative addition of the aryl halide to the Pd(0) center. The amine then coordinates to the resulting Pd(II) complex, and after deprotonation by a base, reductive elimination occurs to form the C-N bond and regenerate the Pd(0) catalyst. The choice of ligand for the palladium is crucial for the reaction's success, with bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos) being highly effective.[13][14]
Experimental Protocol: Coupling with 4-Bromotoluene
-
Setup: In an oven-dried Schlenk tube, combine 4-bromotoluene (171 mg, 1.0 mmol), this compound (147 mg, 1.2 mmol, 1.2 eq.), and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 eq.).
-
Catalyst Addition: Add the palladium catalyst, such as Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol% Pd), and the ligand, Xantphos (34.7 mg, 0.06 mmol, 6 mol%).
-
Solvent & Degassing: Evacuate and backfill the tube with argon three times. Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Heat the sealed tube in an oil bath at 100-110 °C for 12-24 hours with vigorous stirring.
-
Monitoring: After cooling, the reaction progress can be checked by TLC or GC-MS.
-
Workup: Dilute the cooled mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to isolate the desired N-aryl product.[13]
Summary of Reactivity
The amino group of this compound is a synthetically valuable functional group whose reactivity is a fine-tuned balance of electronic and steric effects.
| Reaction Type | Key Reagents | Critical Considerations |
| N-Acylation | Acyl chlorides, Anhydrides, Base (e.g., Et₃N) | Use of a non-nucleophilic base is essential to prevent side reactions. |
| Diazotization | NaNO₂, Strong Acid (HCl, H₂SO₄) | Strict temperature control (0-5 °C) is critical to prevent premature decomposition of the diazonium salt.[15] |
| Sandmeyer | Diazonium salt, Copper(I) salt (CuCl, CuBr) | The reaction is catalyzed by Cu(I) and involves a radical mechanism; vigorous gas evolution occurs.[8] |
| Buchwald-Hartwig | Aryl Halide, Pd Catalyst, Ligand, Base (e.g., NaOtBu) | Requires an inert atmosphere; the choice of ligand and base is substrate-dependent and crucial for high yields.[12][16] |
Conclusion and Outlook
This compound presents a unique reactivity profile that makes it an attractive building block for complex molecule synthesis. While its amino group is sufficiently nucleophilic for a range of classical and modern transformations, researchers must remain cognizant of the modulating electronic and steric influences of the substituted pyridine core. Understanding these principles allows for the rational design of reaction conditions to achieve desired synthetic outcomes. Future research may focus on asymmetric transformations or the development of novel catalytic systems specifically tailored to overcome the steric challenges presented by this and related hindered aminopyridine scaffolds.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Aromatic Diazotization of 3-aminopyridine - Organic Chemistry - Science Forums [scienceforums.net]
- 16. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 5,6-Dimethylpyridin-3-amine
Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery
The construction of carbon-carbon (C-C) bonds is a fundamental pursuit in organic synthesis, particularly within the realm of drug discovery and development. Among the myriad of methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar, celebrated for its functional group tolerance, mild reaction conditions, and the commercial availability of its requisite building blocks.[1][2][3][4] This powerful transformation enables the strategic union of sp²-hybridized carbon atoms, typically from an organohalide and an organoboron species, to construct complex molecular architectures.[3][5] The significance of this reaction was recognized with the 2010 Nobel Prize in Chemistry, awarded to its pioneers, including Akira Suzuki.[1][6]
This guide provides a detailed protocol and in-depth scientific rationale for the Suzuki coupling of 5,6-dimethylpyridin-3-amine, a substrate of interest for medicinal chemists due to the prevalence of the aminopyridine scaffold in pharmacologically active agents. While nitrogen-rich heterocycles can present unique challenges in cross-coupling reactions, a well-designed protocol can overcome these hurdles to deliver the desired biaryl products efficiently.[7][8][9][10][11]
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
Understanding the mechanism of the Suzuki coupling is paramount to troubleshooting and optimizing the reaction. The catalytic cycle, centered around a palladium catalyst, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3][5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The cycle commences with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (e.g., a bromo- or iodopyridine derivative of this compound). This step, often rate-limiting, forms a Pd(II) intermediate.[2][3] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[1]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium center. The presence of a base is critical here; it activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer.[2][12]
-
Reductive Elimination: In the final step, the two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond of the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][5]
Experimental Protocol for the Suzuki Coupling of this compound
This protocol is designed as a robust starting point for the Suzuki coupling of this compound with a variety of aryl and heteroaryl boronic acids. As with any reaction, optimization may be necessary for specific substrates.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| 5,6-Dimethyl-3-halopyridine | Starting material (iodide or bromide recommended) |
| Arylboronic acid | Coupling partner |
| Palladium catalyst | e.g., Pd(PPh₃)₄, PdCl₂(dppf) |
| Base | e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | e.g., 1,4-Dioxane/Water, Toluene, DMF |
| Schlenk flask or reaction vial | Reaction vessel |
| Magnetic stirrer and hotplate | For mixing and heating |
| Inert gas supply (N₂ or Ar) | To create an oxygen-free atmosphere |
| Standard laboratory glassware | For workup and purification |
| Thin Layer Chromatography (TLC) | To monitor reaction progress |
| Column chromatography apparatus | For purification of the product |
Step-by-Step Methodology
Caption: A typical workflow for a Suzuki cross-coupling reaction.
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 5,6-dimethyl-3-halopyridine (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Solvent Addition and Degassing: Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The reaction mixture should be thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst. This can be achieved by bubbling an inert gas (nitrogen or argon) through the solution for 15-20 minutes or by subjecting the flask to several cycles of vacuum and backfilling with an inert gas.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (typically 1-5 mol%).
-
Reaction: The reaction mixture is then heated to the desired temperature (commonly between 80-110 °C) and stirred vigorously.
-
Monitoring: The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Workup: Upon completion, the reaction is cooled to room temperature. If a biphasic solvent system was used, the layers are separated. If a single organic solvent was used, water is added to dissolve the inorganic salts. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.
-
Characterization: The structure and purity of the final product should be confirmed by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Key Considerations and Troubleshooting for Aminopyridine Substrates
The presence of the amine and the pyridine nitrogen in this compound can influence the outcome of the Suzuki coupling.[7]
| Parameter | Rationale and Considerations |
| Catalyst Selection | The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate to the palladium center, potentially leading to catalyst inhibition.[7] For challenging couplings, consider using catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can promote the desired catalytic cycle.[1][13] |
| Base Selection | The choice of base is critical. Strong bases like NaOH or K₃PO₄ are often effective.[1][5] However, for substrates with base-sensitive functional groups, a milder base such as K₂CO₃ may be preferable. The solubility of the base in the reaction medium is also a key factor.[14] |
| Solvent System | A variety of solvents can be employed, including ethers (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF).[1][5][6] Often, a mixture of an organic solvent and water is used to facilitate the dissolution of both the organic substrates and the inorganic base.[6][14] |
| Boronic Acid Quality | Boronic acids can be prone to decomposition, particularly protodeboronation.[15] Using high-quality, freshly sourced boronic acids is recommended. Alternatively, more stable boronic esters or trifluoroborate salts can be used.[1][12] |
| Reaction Temperature | Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition and side reactions. The optimal temperature should be determined empirically for each specific substrate combination. |
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Catalyst Inactivation: Ensure the reaction was performed under strictly inert conditions. Consider screening different palladium catalysts and ligands.
-
Inappropriate Base/Solvent: The combination of base and solvent is crucial. Experiment with different combinations.
-
Poor Solubility: If starting materials are not fully dissolved, the reaction may be hindered. A different solvent system may be required.
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid: This can occur at higher temperatures or with prolonged reaction times. Using a slight excess of the boronic acid can be beneficial, but large excesses should be avoided.
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source. Ensure anhydrous solvents are used if water is not part of the intended solvent system.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful tool for the synthesis of biaryl compounds containing the this compound scaffold. A thorough understanding of the reaction mechanism, careful selection of reagents and conditions, and a systematic approach to troubleshooting are essential for achieving high yields and purity. The protocol and insights provided in this guide serve as a comprehensive resource for researchers and scientists in the field of drug development, enabling the efficient synthesis of novel molecular entities.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. mt.com [mt.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 11. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. | Semantic Scholar [semanticscholar.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the N-Alkylation of 5,6-Dimethylpyridin-3-amine
Introduction: The Strategic Importance of N-Alkylated Pyridinamines
N-alkylated aromatic amines, and specifically derivatives of pyridin-3-amine, are privileged scaffolds in modern medicinal chemistry and drug development. The introduction of an alkyl group on the nitrogen atom of the amino group can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to engage in specific receptor-ligand interactions. 5,6-Dimethylpyridin-3-amine, in particular, serves as a valuable starting material for the synthesis of a wide range of biologically active compounds. The strategic N-alkylation of this molecule is a critical step in the development of novel therapeutics, making robust and well-understood protocols essential for researchers in the field.
This application note provides a detailed guide to the N-alkylation of this compound, exploring various synthetic strategies and offering detailed experimental protocols. The methodologies discussed are designed to be both efficient and scalable, addressing common challenges such as selectivity and over-alkylation.
Core Principles of N-Alkylation of Aromatic Amines
The N-alkylation of an aromatic amine like this compound is fundamentally a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking an electrophilic carbon atom of the alkylating agent. The success of this transformation hinges on several key factors: the nature of the alkylating agent, the choice of base and solvent, and the reaction temperature.
Several methodologies can be employed for this transformation, each with its own set of advantages and limitations:
-
Direct Alkylation with Alkyl Halides: This is a classical and straightforward approach where the amine reacts directly with an alkyl halide (e.g., iodide, bromide, or chloride).[1][2] A base is typically required to neutralize the hydrohalic acid byproduct.[3][4]
-
Reductive Amination: A powerful and highly selective method that avoids the common issue of over-alkylation.[5][6] This two-step, one-pot process involves the initial formation of an imine or iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the desired N-alkylated amine.[7]
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that is particularly useful for the formation of C-N bonds with aryl or heteroaryl halides.[8][9][10] While typically used for arylating amines, modifications can be adapted for alkylation.
-
"Borrowing Hydrogen" Catalysis: A greener and more atom-economical approach that utilizes alcohols as alkylating agents.[11] A transition metal catalyst (e.g., Ru or Ir) temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination with the amine, with water as the only byproduct.[12][13]
Visualizing the General N-Alkylation Workflow
Caption: General workflow for the N-alkylation of this compound.
Comparative Analysis of N-Alkylation Methodologies
The choice of the N-alkylation method depends on several factors, including the desired product, the availability of starting materials, and the required scale of the reaction. The following table summarizes the key features of the most common approaches.
| Methodology | Alkylating Agent | Typical Base | Typical Solvent | Advantages | Disadvantages |
| Direct Alkylation | Alkyl Halides (I > Br > Cl) | K₂CO₃, Cs₂CO₃, NaH, Et₃N | DMF, ACN, THF | Simple, wide range of alkyl halides available. | Risk of over-alkylation, formation of stoichiometric salt waste.[4][14] |
| Reductive Amination | Aldehydes, Ketones | (Acid catalyst for imine formation) | MeOH, DCE, THF | High selectivity for mono-alkylation, mild conditions.[5][6] | Requires a suitable carbonyl compound and a reducing agent. |
| Buchwald-Hartwig | Alkyl Halides/Triflates | NaOtBu, K₃PO₄ | Toluene, Dioxane | Broad substrate scope, high functional group tolerance.[8][9] | Requires expensive and air-sensitive catalysts and ligands. |
| Borrowing Hydrogen | Alcohols | K₂CO₃, tBuOK | Toluene, Xylene | Atom-economical, environmentally friendly (water is the only byproduct).[11] | Requires a specific catalyst, may require higher temperatures. |
Detailed Experimental Protocols
Protocol 1: Direct N-Monoalkylation using an Alkyl Halide
This protocol describes a general procedure for the selective N-monoalkylation of this compound with an alkyl halide, a method that is often effective for introducing simple alkyl groups. The key to achieving mono-selectivity lies in the careful control of stoichiometry and reaction conditions.
Materials:
-
This compound
-
Alkyl halide (e.g., Iodomethane, Bromoethane) (1.05 - 1.2 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and the chosen anhydrous solvent.
-
Add the base (2.0 equivalents) to the solution and stir the mixture at room temperature for 15-30 minutes.
-
Slowly add the alkyl halide (1.05 - 1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl halide. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: Reductive Amination for Selective N-Alkylation
Reductive amination is a highly reliable method for achieving selective mono-alkylation and is particularly useful when direct alkylation proves problematic.[5][6] This protocol employs sodium triacetoxyborohydride as a mild and selective reducing agent.[5]
Materials:
-
This compound
-
Aldehyde or Ketone (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst for imine formation)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent), the carbonyl compound (1.0 - 1.2 equivalents), and the anhydrous solvent.
-
If required, add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 3-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Reductive Amination Protocol
Caption: Step-by-step workflow for the reductive amination protocol.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Poor leaving group on alkyl halide.- Steric hindrance.- Insufficiently strong base. | - Use an alkyl iodide or bromide instead of chloride.[1]- Increase reaction temperature.- Switch to a stronger base like NaH or t-BuOK.[3] |
| Over-alkylation | - Secondary amine product is more nucleophilic than the starting primary amine. | - Use a large excess of the starting amine.- Add the alkylating agent slowly (e.g., via syringe pump).- Switch to reductive amination, which is selective for mono-alkylation.[6][14] |
| Side Reactions | - Elimination (with sterically hindered alkyl halides).- Decomposition at high temperatures. | - Use a less hindered alkylating agent.- Employ milder reaction conditions or a more active catalyst to lower the required temperature. |
| Difficult Purification | - Similar polarity of starting material and product.- Presence of quaternary ammonium salt byproducts. | - Optimize the mobile phase for column chromatography.- Consider a salt trituration or an acidic/basic wash during workup to remove impurities. |
Conclusion
The N-alkylation of this compound is a versatile transformation that opens the door to a vast chemical space for drug discovery and development. By understanding the principles behind different alkylation strategies and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize a wide array of N-alkylated derivatives. The protocols and troubleshooting guide provided in this application note offer a solid foundation for achieving successful and reproducible outcomes in the laboratory.
References
- 1. web.viu.ca [web.viu.ca]
- 2. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions | Semantic Scholar [semanticscholar.org]
- 13. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
The Strategic Application of 5,6-Dimethylpyridin-3-amine in the Synthesis of Potent Kinase Inhibitors: A Guide for Drug Discovery Professionals
The pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Within the vast chemical space of potential inhibitors, the pyridine scaffold has emerged as a privileged structure, capable of forming key interactions within the ATP-binding site of numerous kinases. This guide focuses on the utility of a specific, highly functionalized building block, 5,6-Dimethylpyridin-3-amine , in the synthesis of a new generation of kinase inhibitors, with a particular emphasis on the PIM kinase family.
This document provides in-depth technical guidance for researchers, medicinal chemists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying scientific rationale for experimental choices, ensuring that the described protocols are not just recipes, but self-validating systems for the synthesis and evaluation of novel kinase inhibitors.
The Significance of the Pyridine Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] The design of small molecule inhibitors that can selectively target these enzymes is therefore a major focus of therapeutic development. The pyridine ring is a common motif in many FDA-approved kinase inhibitors due to its ability to act as a bioisostere of the adenine hinge-binding region of ATP.[3] This interaction anchors the inhibitor in the active site, providing a foundation for achieving high potency.
The strategic substitution of the pyridine ring is critical for modulating potency, selectivity, and pharmacokinetic properties. The subject of this guide, this compound, offers a unique combination of features:
-
An amino group at the 3-position that can serve as a key hydrogen bond donor, crucial for hinge-region interactions.
-
Methyl groups at the 5- and 6-positions that can provide favorable hydrophobic interactions and influence the vectoral projection of substituents, thereby enhancing selectivity.
Focus on PIM Kinases: A Key Therapeutic Target
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are frequently overexpressed in a variety of hematological and solid tumors.[1][4] They play a crucial role in cell survival, proliferation, and apoptosis.[3][4] Consequently, the development of PIM kinase inhibitors is a highly active area of cancer research.[1][5][6]
Synthetic Strategy: Building PIM Kinase Inhibitors from this compound
The synthesis of potent PIM kinase inhibitors utilizing the this compound scaffold can be achieved through a convergent synthetic approach. A key strategy involves the coupling of the pyridin-3-amine with a suitably functionalized heterocyclic partner, often a substituted nitropyridine, followed by further elaboration. A representative synthetic workflow is outlined below.
Visualizing the Synthetic Workflow
Caption: A generalized workflow for the synthesis of kinase inhibitors.
Detailed Experimental Protocols
The following protocols are based on established synthetic methodologies for the preparation of pyridineamine-based kinase inhibitors, with specific adaptations for the use of this compound.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This initial step involves the coupling of this compound with a suitable electrophilic partner. A common and effective choice is a substituted 4-chloro-3-nitropyridine, where the nitro group activates the ring for nucleophilic attack.[7][8]
Materials:
-
This compound
-
Substituted 4-chloro-3-nitropyridine (e.g., 4-chloro-3-nitro-2,6-lutidine)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
-
Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 equivalent) and the substituted 4-chloro-3-nitropyridine (1.1 equivalents).
-
Under an inert atmosphere, add anhydrous DMF to dissolve the starting materials.
-
Add DIPEA (2.0 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 100-120 °C and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Reduction of the Nitro Group
The nitro group of the coupled intermediate is then reduced to an amine, which can serve as a handle for further functionalization.
Materials:
-
Coupled intermediate from Protocol 1
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
In a round-bottom flask, suspend the coupled intermediate (1.0 equivalent) and iron powder (5.0 equivalents) in a mixture of ethanol and water (typically a 4:1 ratio).
-
Add ammonium chloride (1.0 equivalent) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the amine intermediate. This product is often used in the next step without further purification.
Protocol 3: Further Functionalization (Example: Amide Coupling)
The newly formed amine can be acylated with a variety of carboxylic acids or acid chlorides to introduce diversity and optimize the inhibitor's properties.
Materials:
-
Amine intermediate from Protocol 2
-
Carboxylic acid of choice
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or other suitable peptide coupling reagent
-
DIPEA
-
Anhydrous DMF
-
Round-bottom flask and magnetic stirrer
-
Inert atmosphere
Procedure:
-
To a solution of the carboxylic acid (1.2 equivalents) in anhydrous DMF under an inert atmosphere, add PyBOP (1.3 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add a solution of the amine intermediate (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography or preparative HPLC.
Data Presentation: Representative PIM Kinase Inhibitor Activity
The following table summarizes the inhibitory activity of a representative PIM kinase inhibitor synthesized using a pyridineamine scaffold.
| Compound ID | Target Kinase | IC50 (nM) |
| SKI-O-068 | PIM-1 | 123 ± 14 |
Data adapted from a study on a pyrido[4,3-d]pyrimidine-derivative inhibitor.[3]
Characterization of the Final Product
The structure and purity of the synthesized kinase inhibitors should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the chemical structure of the final compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be assessed by analytical HPLC, and should typically be >95% for use in biological assays.
In Vitro Kinase Inhibition Assay
To evaluate the potency of the synthesized compounds, an in vitro kinase inhibition assay should be performed.
Visualizing the Kinase Inhibition Assay Workflow
Caption: A typical workflow for an in vitro kinase inhibition assay.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its unique substitution pattern provides a solid foundation for developing potent and selective inhibitors targeting a range of kinases, with the PIM kinase family being a particularly promising area of application. The protocols and strategies outlined in this guide provide a robust framework for the rational design, synthesis, and evaluation of new therapeutic candidates. By understanding the underlying chemical principles and biological context, researchers can effectively leverage this scaffold to advance the field of kinase inhibitor drug discovery.
References
- 1. PIM kinase inhibitors: an updated patent review (2016-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The design, synthesis, and biological evaluation of PIM kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The design, synthesis, and biological evaluation of PIM kinase inhibitors: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Experimental procedure for the synthesis of imidazo[4,5-b]pyridines using 5,6-Dimethylpyridin-3-amine
For: Researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel heterocyclic scaffolds.
Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core, a bioisostere of purine, is a privileged scaffold in medicinal chemistry and drug discovery.[1] Its structural similarity to endogenous purines allows molecules incorporating this heterocycle to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes.[1][2] Consequently, imidazo[4,5-b]pyridine derivatives have demonstrated a broad spectrum of pharmacological activities, functioning as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3] The strategic derivatization of the imidazo[4,5-b]pyridine core is a key strategy in the development of novel therapeutics. This application note provides a comprehensive, field-proven protocol for the synthesis of 5,6-dimethylimidazo[4,5-b]pyridine, a key intermediate for further chemical elaboration, starting from 5,6-dimethylpyridin-3-amine.
Overall Synthetic Strategy
The synthesis of 5,6-dimethylimidazo[4,5-b]pyridine is achieved through a two-step sequence starting from this compound. The first step involves the regioselective nitration of the pyridine ring at the 2-position, followed by the reduction of the nitro group to afford the key intermediate, 5,6-dimethylpyridine-2,3-diamine. The second step is the cyclization of this diamine with formic acid, in a reaction analogous to the Phillips condensation, to yield the final product.[1]
Caption: Overall synthetic workflow for 5,6-dimethylimidazo[4,5-b]pyridine.
PART 1: Synthesis of 5,6-Dimethylpyridine-2,3-diamine
Principle and Rationale
The initial challenge is the introduction of an amino group at the 2-position of this compound. This is accomplished by a nitration-reduction sequence. The nitration of 3-aminopyridine derivatives can be complex due to the activating and directing effects of the amino group and the acidic conditions which can lead to protonation of the ring nitrogen, deactivating the ring towards electrophilic substitution. However, the amino group is a strong ortho-, para-director. In the case of this compound, the 2-position is activated by the amino group and is sterically accessible, making it the most likely site for nitration.
Subsequent reduction of the nitro group to an amine is a standard transformation. Several methods are effective, including catalytic hydrogenation or, as detailed here, the use of a metal in acidic medium such as iron in acetic acid or tin(II) chloride in hydrochloric acid.[4] These methods are generally high-yielding and reliable.
Detailed Experimental Protocol
Step 1a: Nitration of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (5 mL). Cool the flask to 0 °C in an ice-salt bath.
-
Addition of Starting Material: Slowly add this compound (1.22 g, 10 mmol) to the cold sulfuric acid with continuous stirring, ensuring the temperature does not rise above 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (0.7 mL, ~11 mmol) to concentrated sulfuric acid (2 mL) at 0 °C.
-
Nitration Reaction: Add the nitrating mixture dropwise to the solution of the aminopyridine in sulfuric acid over 30 minutes, maintaining the reaction temperature between 0 and 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (50 g). Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5,6-dimethyl-2-nitropyridin-3-amine. The product can be purified by column chromatography on silica gel if necessary.
Step 1b: Reduction of 5,6-Dimethyl-2-nitropyridin-3-amine
-
Reaction Setup: To a round-bottom flask containing the crude 5,6-dimethyl-2-nitropyridin-3-amine (from the previous step, ~10 mmol), add ethanol (50 mL) and glacial acetic acid (10 mL).
-
Addition of Reducing Agent: Add iron powder (2.8 g, 50 mmol) portion-wise to the stirred solution.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Concentration and Neutralization: Concentrate the filtrate under reduced pressure. To the residue, add water (50 mL) and carefully neutralize with a saturated aqueous solution of sodium carbonate until the pH is basic (pH ~9-10).
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 5,6-dimethylpyridine-2,3-diamine. This product is often used in the next step without further purification.
PART 2: Synthesis of 5,6-Dimethylimidazo[4,5-b]pyridine
Principle and Rationale
The final step is the construction of the imidazole ring. This is achieved through the Phillips condensation reaction, which involves the reaction of an ortho-diamine with a carboxylic acid or its derivative.[1] In this protocol, formic acid serves as both the reactant, providing the one-carbon unit for the imidazole ring, and the solvent. The reaction proceeds through the formation of a formamide intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic imidazo[4,5-b]pyridine.
Caption: Simplified mechanism of the Phillips condensation.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the crude 5,6-dimethylpyridine-2,3-diamine (~10 mmol) and add 98-100% formic acid (20 mL).
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain at this temperature for 4-6 hours.[1] Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water (100 mL).
-
Neutralization: Carefully neutralize the solution with a concentrated aqueous solution of ammonium hydroxide or sodium hydroxide until the pH is approximately 8-9. A precipitate should form.
-
Isolation of Product: Collect the solid product by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Data Presentation
Table 1: Reagents and Conditions
| Step | Starting Material | Reagents | Solvent | Temperature | Time (h) |
| 1a | This compound | HNO₃, H₂SO₄ | H₂SO₄ | 0 °C to RT | 3 |
| 1b | 5,6-Dimethyl-2-nitropyridin-3-amine | Fe powder, Acetic Acid | Ethanol | Reflux | 2-3 |
| 2 | 5,6-Dimethylpyridine-2,3-diamine | HCOOH | HCOOH | Reflux | 4-6 |
Table 2: Expected Analytical Data for 5,6-Dimethylimidazo[4,5-b]pyridine
| Analysis | Expected Results |
| Appearance | Off-white to light brown solid |
| Molecular Formula | C₈H₉N₃ |
| Molecular Weight | 147.18 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.1 (s, 1H, H-2), ~7.8 (s, 1H, H-7), ~2.5 (s, 3H, CH₃-6), ~2.4 (s, 3H, CH₃-5), NH proton may be broad or not observed. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): Aromatic carbons in the range of 115-155 ppm, methyl carbons around 15-20 ppm. |
| Mass Spectrometry (ESI+) | m/z: 148.08 [M+H]⁺ |
Note: The exact chemical shifts in NMR may vary depending on the solvent and concentration.
Trustworthiness: A Self-Validating System
This protocol is designed to be self-validating through in-process controls and clear expected outcomes.
-
TLC Monitoring: At each stage, TLC is employed to monitor the consumption of the starting material and the formation of the product. This allows for real-time assessment of the reaction's progress and helps in deciding the appropriate reaction time.
-
Distinct Physical Properties: The intermediate and final products have different polarities and are expected to have distinct appearances, aiding in their identification during work-up and purification.
-
Spectroscopic Confirmation: The final product's identity and purity should be unequivocally confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry). The expected data provided in Table 2 serves as a benchmark for this validation. Any significant deviation would indicate the presence of impurities or an unexpected side reaction, prompting further investigation.
-
Troubleshooting:
-
Low yield in nitration: Ensure anhydrous conditions and maintain low temperatures during the addition of the nitrating mixture. Overheating can lead to decomposition.
-
Incomplete reduction: Ensure the iron powder is activated (e.g., by washing with dilute HCl) and that the reaction is refluxed for a sufficient duration.
-
Purification challenges: If the final product is difficult to crystallize, column chromatography is a reliable alternative. A gradient elution from hexane to ethyl acetate is a good starting point.
-
References
Application Notes & Protocols: Microwave-Assisted Synthesis Featuring 5,6-Dimethylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the application of microwave-assisted organic synthesis (MAOS) for reactions involving 5,6-Dimethylpyridin-3-amine, a key building block in modern medicinal chemistry. We delve into the principles of microwave heating and its transformative impact on reaction rates and yields. Detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura and Buchwald-Hartwig aminations—are presented. These protocols are designed to be self-validating, with explanations for each experimental choice. The significance of these synthetic routes is highlighted through the lens of drug discovery, particularly in the rapid assembly of kinase inhibitor scaffolds.
Introduction: The Strategic Advantage of this compound in Drug Discovery
This compound is a highly valuable heterocyclic scaffold in the synthesis of biologically active molecules. Its substituted aminopyridine core is a recurring motif in a multitude of kinase inhibitors, where the pyridine nitrogen and the exocyclic amine provide crucial hydrogen bonding interactions within the ATP-binding pocket of these enzymes.[1] The dimethyl substitution pattern offers steric and electronic properties that can be exploited to achieve selectivity and favorable pharmacokinetic profiles in drug candidates, such as selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4).[2][3]
Traditional synthetic methods often require prolonged reaction times and high temperatures, leading to potential degradation and byproduct formation. Microwave-assisted synthesis emerges as a powerful enabling technology, addressing these limitations by providing rapid, uniform, and efficient heating.[4][5]
The Science of Microwave-Assisted Organic Synthesis (MAOS)
Unlike conventional heating which relies on conduction and convection, microwave irradiation delivers energy directly to polar molecules in the reaction mixture.[6] This volumetric heating is primarily governed by two mechanisms:
-
Dipolar Polarization: Polar molecules, like the solvents and reactants in our protocols, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the sample.[7][8]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., salts used as bases), they will migrate in the presence of the electric field. The resulting collisions cause significant and rapid heating.[7][8]
This direct energy transfer can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes, while also improving product yields and purity.[5][9]
Workflow for Microwave-Assisted Synthesis
The general workflow for performing a microwave-assisted reaction is streamlined for efficiency and reproducibility.
Caption: General workflow for microwave-assisted synthesis.
Application in Kinase Inhibitor Synthesis: Targeting FGFR4
The aminopyridine scaffold is a cornerstone in the design of kinase inhibitors.[10] Specifically, derivatives of substituted pyridines and pyrimidines have been identified as potent and selective inhibitors of FGFR4, a key target in hepatocellular carcinoma.[2][3][11] The rapid synthesis of libraries of analogs around the this compound core using microwave technology allows for accelerated structure-activity relationship (SAR) studies, a critical step in drug development.
Detailed Protocols and Methodologies
The following protocols are designed for use with a dedicated laboratory microwave synthesizer. All reactions should be conducted in appropriate microwave vials with proper stirring.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
This protocol details the C-C bond formation between this compound (as its bromo-derivative, which can be synthesized via standard methods) and an arylboronic acid. This is a foundational reaction for creating biaryl scaffolds common in kinase inhibitors.[12]
Reaction Scheme: (Aryl-Br) + (Aryl'-B(OH)₂) --[Pd Catalyst, Base, Microwave]--> Aryl-Aryl'
Materials:
-
3-Bromo-5,6-dimethylpyridine (or a suitable halo-derivative of the title amine)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1)
Step-by-Step Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add 3-bromo-5,6-dimethylpyridine (1.0 mmol, 1.0 equiv).
-
Add the arylboronic acid (1.2 mmol, 1.2 equiv).
-
Add the base (2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst (0.05 mmol, 5 mol%).
-
Add 5 mL of the dioxane/water solvent mixture.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 120-150 °C for 10-20 minutes. Maintain a constant temperature with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Rationale for Choices:
-
Catalyst: Pd(dppf)Cl₂ is chosen for its high efficiency and stability in Suzuki couplings.
-
Base: K₂CO₃ is a cost-effective and efficient base for this transformation.
-
Solvent: A dioxane/water mixture is excellent for dissolving both organic and inorganic reagents and efficiently absorbs microwave energy.
-
Microwave Parameters: The high temperature significantly accelerates the catalytic cycle, particularly the transmetalation and reductive elimination steps.[10]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination
This protocol describes the formation of a C-N bond, coupling this compound with an aryl halide. This is a critical transformation for synthesizing diarylamines, another important class of kinase inhibitors.[13][14]
Reaction Scheme: (Aryl-X) + (R₂NH) --[Pd Catalyst, Base, Microwave]--> Aryl-NR₂
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl halide (e.g., 4-bromotoluene) (1.0 mmol, 1.0 equiv)
-
Palladium Pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: XPhos or BINAP
-
Base: Sodium tert-butoxide (NaOt-Bu)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Step-by-Step Procedure:
-
To a 10 mL microwave vial under an inert atmosphere (e.g., argon), add the aryl halide (1.0 mmol, 1.0 equiv).
-
Add this compound (1.2 mmol, 1.2 equiv).
-
Add the base, NaOt-Bu (1.4 mmol, 1.4 equiv).
-
In a separate vial, briefly pre-mix Pd₂(dba)₃ (0.02 mmol, 2 mol%) and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%) in a small amount of the solvent, then add this to the main reaction vial.
-
Add 5 mL of anhydrous toluene.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 130-150 °C for 15-30 minutes.
-
After cooling, dilute with a suitable solvent like dichloromethane (DCM).
-
Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Rationale for Choices:
-
Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a sterically hindered phosphine ligand like XPhos is highly effective for C-N cross-coupling reactions, even with challenging substrates.[15]
-
Base: NaOt-Bu is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle.
-
Solvent: Anhydrous toluene is a good choice due to its high boiling point and ability to dissolve the reactants, though it is a poorer microwave absorber than more polar solvents. Dioxane can also be used.
-
Microwave Parameters: High temperatures accelerate the rate-limiting steps of the Buchwald-Hartwig amination, leading to rapid product formation.[13][14]
Data Summary
The following table provides representative data for microwave-assisted cross-coupling reactions based on literature for similar substrates. Actual results may vary and require optimization.
| Reaction Type | Amine/Halide | Coupling Partner | Catalyst System | Temp (°C) | Time (min) | Typical Yield (%) |
| Suzuki | 3-Bromo-5,6-dimethylpyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 140 | 15 | >85% |
| Suzuki | 3-Bromo-5,6-dimethylpyridine | Thiophene-3-boronic acid | Pd(PPh₃)₄ / Cs₂CO₃ | 150 | 20 | >80% |
| Buchwald | 4-Bromotoluene | This compound | Pd₂(dba)₃ / XPhos / NaOt-Bu | 130 | 30 | >90% |
| Buchwald | 1-Chloro-4-nitrobenzene | This compound | Pd₂(dba)₃ / XPhos / NaOt-Bu | 150 | 25 | >88% |
Conclusion
Microwave-assisted synthesis provides a robust, efficient, and rapid methodology for the derivatization of this compound. The protocols outlined herein for Suzuki-Miyaura and Buchwald-Hartwig couplings demonstrate the power of this technology to accelerate the synthesis of complex molecules, particularly those with applications in drug discovery as kinase inhibitors. By dramatically reducing reaction times and often improving yields, MAOS is an indispensable tool for the modern medicinal chemist.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ijrpas.com [ijrpas.com]
- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 7. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Derivatization of 5,6-Dimethylpyridin-3-amine for Biological Screening
Introduction: Unlocking the Therapeutic Potential of the Aminopyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive starting point for drug discovery campaigns. Within this class, 3-aminopyridine derivatives have garnered significant attention for their diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and anticancer properties.
This guide focuses on a specific, yet versatile, building block: 5,6-Dimethylpyridin-3-amine . The presence of the amino group provides a key reactive handle for a variety of chemical transformations, allowing for the systematic exploration of the surrounding chemical space. The dimethyl substitution pattern offers a unique steric and electronic profile that can be exploited to achieve selectivity and potency for various biological targets.
Herein, we present a comprehensive set of protocols for the derivatization of this compound and subsequent biological screening of the resulting compound library. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutic agents. We will delve into the rationale behind the chosen synthetic strategies and provide detailed, step-by-step methodologies for both chemical synthesis and biological evaluation.
Part 1: Synthesis of the Core Scaffold: this compound
A reliable supply of the starting material is paramount for any derivatization campaign. While this compound may be commercially available, an in-house synthesis can provide a cost-effective and scalable alternative. The following two-step protocol is adapted from established methods for the synthesis of related aminopyridines.
Workflow for the Synthesis of this compound
Caption: Two-step synthesis of this compound.
Protocol 1.1: Synthesis of 5,6-Dimethyl-3-cyano-2(1H)-pyridinone
This initial step involves a condensation reaction to construct the pyridinone ring system.
Materials and Reagents:
-
3-Methyl-2-butanone
-
Cyanoacetamide
-
Piperidine
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-Methyl-2-butanone (1.0 eq) and cyanoacetamide (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the slurry.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for precipitation of the product.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 5,6-Dimethyl-3-cyano-2(1H)-pyridinone.
Protocol 1.2: Synthesis of this compound
The second step involves a Hofmann rearrangement of the amide derived from the nitrile, followed by aromatization to yield the final aminopyridine.
Materials and Reagents:
-
5,6-Dimethyl-3-cyano-2(1H)-pyridinone
-
Sodium hypobromite (freshly prepared from bromine and sodium hydroxide)
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Prepare a fresh solution of sodium hypobromite by slowly adding bromine (1.1 eq) to a cold solution of sodium hydroxide.
-
In a separate flask, dissolve 5,6-Dimethyl-3-cyano-2(1H)-pyridinone (1.0 eq) in an aqueous solution of sodium hydroxide.
-
Slowly add the cold sodium hypobromite solution to the pyridinone solution, maintaining the temperature below 10°C.
-
After the addition is complete, warm the reaction mixture to 70-80°C for 1-2 hours.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid.
-
Basify the solution with a concentrated solution of sodium hydroxide to precipitate the product.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Part 2: Derivatization Strategies for Library Synthesis
The primary amino group of this compound is a versatile nucleophile, readily participating in a variety of bond-forming reactions. The following protocols outline key derivatization strategies to generate a diverse chemical library for biological screening.
Workflow for Derivatization Reactions
Caption: Key derivatization strategies for this compound.
Protocol 2.1: Acylation (Amide Synthesis)
Acylation is a robust method to introduce a wide variety of substituents.
Materials and Reagents:
-
This compound
-
Acyl chloride or carboxylic acid
-
Coupling agent (e.g., HATU, HOBt/EDC) if starting from a carboxylic acid
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane, dimethylformamide)
Procedure:
-
Dissolve this compound (1.0 eq) and the base (1.5 eq) in the anhydrous solvent.
-
If using an acyl chloride (1.1 eq), add it dropwise to the solution at 0°C and then allow the reaction to warm to room temperature.
-
If using a carboxylic acid (1.1 eq), add the coupling agent (1.2 eq) and stir for 15 minutes before adding the aminopyridine solution.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Protocol 2.2: Sulfonylation (Sulfonamide Synthesis)
Sulfonamides are a common motif in bioactive molecules.
Materials and Reagents:
-
This compound
-
Sulfonyl chloride
-
Pyridine or triethylamine
-
Anhydrous dichloromethane
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of anhydrous dichloromethane and pyridine (or triethylamine, 2.0 eq).
-
Cool the solution to 0°C and add the sulfonyl chloride (1.1 eq) portion-wise.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Protocol 2.3: Suzuki Cross-Coupling
To introduce aryl or heteroaryl moieties, a halogenated derivative of the aminopyridine is first required. A plausible route involves the bromination of this compound.
Protocol 2.3.1: Bromination of this compound (Note: This is a hypothetical step and would require optimization)
-
Treat this compound with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or dichloromethane. The position of bromination will be directed by the activating amino group.
Protocol 2.3.2: Suzuki Coupling This reaction couples the brominated aminopyridine with a boronic acid.[1]
Materials and Reagents:
-
Bromo-5,6-Dimethylpyridin-3-amine
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., dioxane/water, toluene/water)
Procedure:
-
In a reaction vessel, combine the bromo-aminopyridine (1.0 eq), boronic acid (1.2-1.5 eq), palladium catalyst (0.02-0.05 eq), and base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-110°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 2.4: Buchwald-Hartwig Amination
This powerful cross-coupling reaction allows for the introduction of a variety of amines at a halogenated position of the pyridine ring.[2]
Materials and Reagents:
-
Bromo-5,6-Dimethylpyridin-3-amine
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous toluene or dioxane
Procedure:
-
To a dry reaction vessel, add the palladium catalyst (0.01-0.05 eq) and the ligand (0.02-0.10 eq).
-
Add the bromo-aminopyridine (1.0 eq), the amine (1.2 eq), and the base (1.4 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to 80-120°C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, filter through a pad of celite, and concentrate the filtrate.
-
Purify the residue by column chromatography.
Part 3: Biological Screening Protocols
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. Based on the known activities of pyridine derivatives, the following screening assays are recommended.
Workflow for Biological Screening
Caption: Workflow for the biological evaluation of the synthesized library.
Protocol 3.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay is designed to identify compounds that inhibit the activity of a specific protein kinase.[3][4]
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Synthesized compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO. Create a serial dilution series.
-
Kinase Reaction:
-
In a multi-well plate, add the serially diluted compounds. Include a positive control (known inhibitor) and a negative control (DMSO).
-
Add the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 3.2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains.[5][6]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (or other appropriate growth medium)
-
Synthesized compounds
-
Sterile 96-well microtiter plates
Procedure:
-
Compound Preparation: Prepare a stock solution of each compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in the broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 3.3: Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[7][8]
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Synthesized compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Sterile 96-well plates
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (half-maximal cytotoxic concentration) value.
Data Presentation
All quantitative data from the biological assays should be summarized in clear and concise tables for easy comparison and analysis.
Table 1: Representative Data Summary for a Synthesized Derivative
| Compound ID | Target Kinase IC₅₀ (nM) | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | HeLa CC₅₀ (µM) |
| DM-A-01 | 50 | >128 | 64 | 25 |
| DM-S-01 | 1200 | 32 | 16 | >100 |
| DM-Sz-01 | 250 | 128 | 128 | 50 |
| DM-BH-01 | 75 | 64 | 32 | 15 |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the derivatization of this compound and the subsequent biological evaluation of the synthesized library. By systematically exploring the chemical space around this versatile scaffold, researchers can identify novel compounds with promising therapeutic potential. The data generated from these assays will be instrumental in establishing structure-activity relationships (SAR), guiding further optimization of lead compounds, and ultimately contributing to the development of new medicines.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6-Dimethylpyridin-3-amine
Welcome to the technical support guide for the synthesis of 5,6-Dimethylpyridin-3-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable pyridine building block. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable synthetic routes to this compound?
There are two primary, well-established routes that offer the best balance of reliability, scalability, and starting material accessibility:
-
Nitration and Subsequent Reduction: This is arguably the most direct route starting from commercially available 2,3-Lutidine (3,4-dimethylpyridine). The pyridine is first nitrated to form 3-Nitro-5,6-dimethylpyridine, which is then reduced to the target amine.
-
Hofmann or Curtius Rearrangement: This approach begins with 5,6-Dimethylnicotinic acid or its corresponding amide. These rearrangement reactions are classic methods for converting carboxylic acid derivatives into primary amines with the loss of one carbon atom.[1][2] The Hofmann rearrangement converts a primary amide to a primary amine using a reagent like bromine in a basic solution, proceeding through an isocyanate intermediate.[3][4] The Curtius rearrangement achieves a similar transformation starting from an acyl azide, which also rearranges to an isocyanate.[5]
Q2: I have 2,3-Lutidine available. Which route should I choose?
The nitration and reduction pathway is the most logical choice. It is a two-step process that avoids the multiple steps required to synthesize the nicotinic acid precursor needed for the rearrangement routes. However, nitration of pyridine rings requires careful control of reaction conditions to ensure good regioselectivity and yield.
Q3: Why isn't a direct amination method, like the Chichibabin reaction, recommended for introducing an amine at the 3-position?
The Chichibabin reaction involves the nucleophilic substitution of a hydride ion by an amide anion (e.g., from NaNH₂).[6] This reaction is highly regioselective for the electron-deficient C2 and C4 positions of the pyridine ring.[7][8] Direct amination at the C3 position is electronically disfavored and thus not a viable, high-yielding strategy for this target molecule.
Q4: What are the most critical safety considerations for these synthetic routes?
-
Nitration: This reaction is highly exothermic and uses a mixture of concentrated nitric and sulfuric acids ("mixed acid"), which is extremely corrosive. Strict temperature control is essential to prevent runaway reactions. All work must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
-
Hofmann Rearrangement: This reaction uses elemental bromine, which is volatile, highly toxic, and corrosive. It should be handled with extreme caution in a fume hood.
-
Curtius Rearrangement: This route requires the formation of an acyl azide intermediate. Acyl azides can be explosive, particularly when heated or subjected to shock, especially in a neat or concentrated state. It is crucial to handle them in solution and avoid isolation whenever possible.
-
Catalytic Hydrogenation: The use of hydrogen gas with a catalyst like Palladium on carbon (Pd/C) carries a risk of fire or explosion. The catalyst is often pyrophoric, especially after use when it is dry and saturated with hydrogen. Ensure the reaction atmosphere is properly purged with an inert gas (like nitrogen or argon) before and after the reaction.
Synthesis Pathway Overview
The following diagram outlines the recommended two-step synthesis starting from 2,3-Lutidine.
Caption: Recommended two-step synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Problem 1: Low Yield or No Reaction During Nitration (Step 1)
| Potential Cause | Solution and Scientific Rationale |
| Insufficiently Strong Nitrating Agent | The pyridine nitrogen acts as a base and is protonated by the strong acid, strongly deactivating the ring towards electrophilic substitution. Use fuming sulfuric acid (oleum) with concentrated nitric acid to create a more potent nitrating medium (higher concentration of the NO₂⁺ electrophile) capable of overcoming this deactivation. |
| Poor Temperature Control | Nitration is highly exothermic. If the temperature is too low, the reaction rate may be negligible. If it is too high, it can lead to the formation of undesired side products and decomposition. Maintain the recommended temperature range strictly using an ice or water bath for cooling. |
| Incorrect Order of Addition | Always add the pyridine substrate slowly to the pre-cooled mixed acid. This maintains the optimal concentration of the nitrating species and allows for better control over the reaction exotherm. |
Problem 2: Incomplete Reduction of the Nitro Group (Step 2)
| Potential Cause | Solution and Scientific Rationale |
| Inactive Catalyst (Catalytic Hydrogenation) | Palladium on carbon (Pd/C) can lose activity over time or if exposed to contaminants. Use fresh, high-quality catalyst. Ensure the solvent is properly deoxygenated before adding the catalyst. Catalyst poisoning can occur from sulfur or halide impurities; ensure starting materials are pure. |
| Insufficient Reducing Agent | For metal/acid reductions (e.g., Fe/AcOH, SnCl₂/HCl), ensure a sufficient molar excess of the metal is used.[9] For catalytic hydrogenation, ensure a positive pressure of hydrogen is maintained throughout the reaction and that the vessel is sealed properly. Vigorous stirring is crucial to ensure good mixing of the gas, liquid, and solid phases.[10] |
| Incorrect pH for Workup | After a metal/acid reduction, the resulting amine will be protonated as an ammonium salt. The product must be liberated by basifying the reaction mixture (e.g., with NaOH or Na₂CO₃) to a pH > 10 before extraction with an organic solvent. |
Problem 3: Final Product is Dark, Oily, or Difficult to Purify
| Potential Cause | Solution and Scientific Rationale |
| Air Oxidation of the Amine | Aromatic amines, especially aminopyridines, are susceptible to air oxidation, which can lead to the formation of colored impurities. Conduct the workup and purification steps promptly. If possible, bubble an inert gas (N₂ or Ar) through the extraction solvent before use and concentrate the final product under reduced pressure without excessive heating. |
| Residual Metal Contaminants | If a metal/acid reduction was used, residual metal salts can contaminate the product. After basification, a filtration step to remove the metal hydroxides before extraction can be beneficial. Alternatively, washing the organic extract with a solution of a chelating agent like EDTA can help remove trace metals. |
| Formation of Side Products | If nitration or reduction conditions were not optimal, side products may have formed. Purification by column chromatography on silica gel is often effective. A mobile phase of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (0.5-1%) can prevent the basic amine product from streaking on the acidic silica gel. |
Experimental Protocols
Protocol 1: Synthesis of 3-Nitro-5,6-dimethylpyridine
Materials:
-
2,3-Lutidine (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Sulfuric Acid (Oleum, 20% SO₃)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice, Sodium Hydroxide (NaOH) solution
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid to fuming sulfuric acid while cooling in an ice-water bath.
-
Once cooled to 0-5 °C, add 2,3-Lutidine dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, cool the mixture again to 0-5 °C.
-
Slowly add concentrated nitric acid dropwise, maintaining the internal temperature below 10 °C.
-
After the addition of nitric acid, slowly allow the reaction to warm to room temperature and then heat to 80-90 °C for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large amount of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a cold concentrated solution of NaOH until the pH is ~8-9. This step is highly exothermic and must be done slowly with efficient cooling.
-
The product will often precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water. If the product is an oil, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the collected solid or the combined organic extracts (over Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product, which can be purified further by recrystallization or column chromatography.
Protocol 2: Reduction to this compound (Method A: Catalytic Hydrogenation)
Materials:
-
3-Nitro-5,6-dimethylpyridine (1.0 eq)
-
Palladium on Carbon (Pd/C, 10% w/w, 5 mol%)
-
Methanol or Ethanol
-
Hydrogen (H₂) gas
Procedure:
-
Dissolve the 3-Nitro-5,6-dimethylpyridine in methanol or ethanol in a hydrogenation vessel.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.
-
Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced by hydrogen.
-
Pressurize the vessel to the desired pressure (e.g., 50 psi or using a hydrogen balloon for atmospheric pressure) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by TLC analysis until the starting material is consumed.
-
Once complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the target amine, which is often pure enough for subsequent use.[10][11]
Troubleshooting Logic Flowchart
The following diagram provides a logical workflow for diagnosing issues with the overall synthesis.
Caption: A logical flowchart for troubleshooting common synthesis problems.
References
- 1. pharmdguru.com [pharmdguru.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemistwizards.com [chemistwizards.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 7. scientificupdate.com [scientificupdate.com]
- 8. chemistnotes.com [chemistnotes.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 5,6-Dimethylpyridin-3-amine
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 5,6-Dimethylpyridin-3-amine by column chromatography. We will address common challenges, provide detailed troubleshooting protocols, and explain the scientific principles behind our recommendations to ensure successful, reproducible purifications.
Section 1: Understanding the Challenge: The Chemistry of Aminopyridine Purification
This compound is a heterocyclic aromatic amine.[1][2] Its chemical nature presents a specific and common challenge in chromatography. The pyridine nitrogen and the exocyclic amino group are basic, making the molecule susceptible to strong interactions with the acidic surface of standard silica gel.[3]
The surface of silica gel is covered with silanol groups (Si-OH), which are acidic.[4][5] When a basic compound like an aminopyridine is introduced, a strong acid-base interaction can occur, leading to several common purification problems:
-
Peak Tailing: The compound elutes slowly and asymmetrically from the column, often smearing across many fractions.[6][7]
-
Irreversible Adsorption: The compound binds so strongly to the silica that it cannot be eluted, resulting in low or zero yield.[8]
-
On-Column Degradation: The acidic silica surface can catalyze the degradation of sensitive molecules.[8][9]
This guide provides strategies to counteract these effects and achieve high-purity isolation.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my this compound streaking so badly during column chromatography?
A1: This phenomenon, known as tailing, is the most common issue when purifying basic amines on standard silica gel.[7] It is a direct result of the strong, non-ideal acid-base interaction between your basic amine and the acidic silanol groups on the silica surface. A portion of your compound gets temporarily "stuck" and then slowly bleeds off the column, creating a long tail instead of a sharp, symmetrical peak.
Q2: I'm getting very low recovery of my compound from the column. Where is it going?
A2: Low recovery is typically due to irreversible adsorption onto the stationary phase.[8] If the interaction with the silica is strong enough, a significant portion of your product may remain permanently bound to the column. Another possibility is that your compound is degrading on contact with the acidic silica.[8] A simple way to test for this is to spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see new spots or streaking from the baseline that wasn't there initially, your compound is likely unstable on silica.
Q3: What is the best stationary phase for purifying this compound?
A3: While standard silica gel can be used with modifications, often a better choice is an alternative stationary phase.
-
Silica Gel (with modifier): The most common and economical choice, but requires the addition of a basic modifier to the mobile phase to achieve good results.
-
Deactivated Silica Gel: Silica that has been pre-treated to cap the most acidic silanol groups. This can be prepared by flushing the column with a solvent system containing a base like triethylamine before loading the sample.[10][11]
-
Alumina (Neutral or Basic): An excellent alternative for acid-sensitive or very basic compounds.[11] It is crucial to use neutral or basic alumina, as acidic alumina will present the same problems as silica.
-
Amine-Functionalized Silica: These are specialty columns where the silica is functionalized with amino groups, creating a more base-friendly environment and minimizing unwanted interactions.[3][12] They often provide excellent separation for basic compounds.
Q4: How do I choose the correct mobile phase (eluent)?
A4: Mobile phase selection is critical and should always be guided by prior analysis using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that moves your desired compound to an Rf value of approximately 0.2-0.4.[10][13] For aminopyridines, common solvent systems are mixtures of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). Crucially, to prevent tailing on silica, you must add a small amount (0.5-2%) of a basic modifier, such as triethylamine (TEA) or a 7N ammonia solution in methanol.[6][7][14]
Section 3: Troubleshooting Guide
This section addresses specific experimental issues in a "Problem, Cause, Solution" format.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Severe Peak Tailing / Streaking | Strong acid-base interaction between the basic amine and acidic silica gel. | 1. Modify Mobile Phase: Add 0.5-2% triethylamine (TEA) or ammonia (in methanol) to your eluent system.[6][7][10] 2. Change Stationary Phase: Switch to neutral alumina, amine-functionalized silica, or deactivated silica gel.[11][12] |
| Low or Zero Product Recovery | 1. Irreversible adsorption to the silica. 2. On-column degradation of the compound. | 1. Perform a Silica Stability Test: Spot the compound on a TLC plate and let it sit for an hour before eluting. If new spots appear, the compound is degrading.[8] 2. Use a Less Acidic System: Purify using neutral alumina or add a strong base modifier (like ammonia) to your eluent. 3. Use Dry Loading: Adsorbing the sample onto a small amount of Celite or silica before loading can sometimes improve recovery.[15] |
| Poor Separation of Product and Impurities | The polarity of the mobile phase is not optimized. | 1. Re-optimize with TLC: Systematically screen different solvent ratios (e.g., hexanes/ethyl acetate, DCM/methanol). Aim for a ΔRf > 0.2 between your product and the impurity.[13] 2. Use a Gradient Elution: Start with a low polarity eluent and gradually increase the polarity during the chromatography run. This sharpens peaks and can improve the separation of compounds with close Rf values.[10] |
| Product Elutes at the Solvent Front (Rf ≈ 1) | The mobile phase is too polar. | 1. Decrease Eluent Polarity: Reduce the percentage of the polar solvent (e.g., switch from 50% EtOAc/Hexanes to 20% EtOAc/Hexanes). 2. Change Solvents: If using a very polar solvent like methanol, switch to a less polar one like ethyl acetate or isopropanol. |
| Product Will Not Move from the Baseline (Rf ≈ 0) | The mobile phase is not polar enough. | 1. Increase Eluent Polarity: Increase the percentage of the polar solvent. 2. Add a Stronger Polar Solvent: If high concentrations of ethyl acetate are ineffective, try adding a small amount of methanol (1-10%) to the mobile phase.[12] |
Section 4: Experimental Protocols & Methodologies
Protocol 1: TLC Method Development for this compound
Objective: To determine the optimal mobile phase for column chromatography.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary spotters
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)
-
Additive: Triethylamine (TEA)
-
Visualization: UV lamp (254 nm), Ninhydrin stain (for amines)[16][17]
Procedure:
-
Prepare Sample: Dissolve a small amount of your crude this compound in a volatile solvent like DCM or EtOAc.
-
Spot the Plate: Using a capillary, spot the sample on the baseline of a TLC plate.[13]
-
Prepare Eluent Systems: Prepare small volumes of several different solvent systems. Start with common mixtures and add TEA.
-
System A: 30% EtOAc / 70% Hexanes + 1% TEA
-
System B: 50% EtOAc / 50% Hexanes + 1% TEA
-
System C: 5% MeOH / 95% DCM + 1% TEA
-
-
Develop the Plate: Place the spotted TLC plate in a chamber saturated with the chosen eluent. Allow the solvent front to travel up the plate until it is ~1 cm from the top.[5]
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. If needed, stain with ninhydrin to visualize the amine spots.[16]
-
Analyze: Calculate the Retention Factor (Rf) for your product. The ideal system will give your product an Rf of 0.2-0.4 and provide the best possible separation from any impurities.[17]
Protocol 2: Flash Column Chromatography with a Basic Modifier
Objective: To purify crude this compound using the optimized mobile phase from Protocol 1.
Procedure:
-
Column Preparation:
-
Secure a glass column vertically. Plug the bottom with a small piece of cotton or glass wool.[18]
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in your starting, least polar eluent (e.g., 20% EtOAc/Hexanes + 1% TEA).
-
Pour the slurry into the column, tapping the side gently to pack the silica evenly and remove air bubbles. Allow the silica to settle, draining excess solvent until the solvent level is just at the top of the silica bed.[18]
-
Add a final protective layer of sand on top.[15]
-
-
Sample Loading (Wet Loading):
-
Dissolve your crude product in the minimum amount of DCM or the mobile phase.[15]
-
Carefully pipette this solution directly onto the top layer of sand.
-
Open the stopcock and allow the sample to absorb onto the silica, stopping when the liquid level is just at the sand layer.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions. Apply gentle pressure (flash chromatography) to maintain a steady flow rate.
-
If using a gradient, start with the low-polarity solvent system and gradually increase the proportion of the polar solvent.[10]
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain your purified product.
-
Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.
-
Section 5: Data Summary & Visualization
Table 1: Physicochemical Properties of this compound | Property | Value | Source | | :--- | :--- | :--- | | CAS Number | 66093-07-0 | | | Molecular Formula | C₇H₁₀N₂ |[1][2] | | Molecular Weight | 122.17 g/mol | Synthonix[19] | | Appearance | Solid | | | Predicted pKa | Amines of this type have pKa values for their conjugate acids typically in the range of 5-7.[20][21] | | Storage | Inert atmosphere, room temperature, keep in dark place. |
Diagram 1: Troubleshooting Workflow for Aminopyridine Purification
This diagram outlines the decision-making process when encountering common issues during the column chromatography of this compound.
Caption: Troubleshooting workflow for common column chromatography issues.
References
- 1. CAS 66093-07-0: this compound | CymitQuimica [cymitquimica.com]
- 2. PubChemLite - this compound (C7H10N2) [pubchemlite.lcsb.uni.lu]
- 3. biotage.com [biotage.com]
- 4. uhplcs.com [uhplcs.com]
- 5. organomation.com [organomation.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Chromatography [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. biotage.com [biotage.com]
- 13. file.chemscene.com [file.chemscene.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 16. iitg.ac.in [iitg.ac.in]
- 17. youtube.com [youtube.com]
- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 19. Synthonix, Inc > 120739-89-1 | N,6-Dimethylpyridin-3-amine [synthonix.com]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. hrcak.srce.hr [hrcak.srce.hr]
Technical Support Center: Recrystallization of 5,6-Dimethylpyridin-3-amine Derivatives
Welcome to the technical support center for the purification of 5,6-Dimethylpyridin-3-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of these valuable compounds. My aim is to move beyond simple procedural lists and offer a deeper understanding of the principles at play, empowering you to troubleshoot effectively and optimize your purification strategies.
Troubleshooting Guide: Common Recrystallization Problems & Solutions
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My this compound derivative "oiled out" during cooling. What causes this, and how can I fix it?
A1: Understanding and Preventing "Oiling Out"
"Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline phase upon cooling.[1][2][3] This is a common issue with many organic compounds, including heterocyclic amines, and can significantly hinder purification as the oil phase can trap impurities.[2][4]
Root Causes:
-
High Solute Concentration: The solution is too supersaturated, causing the solute to crash out of solution as a liquid before it has time to form an ordered crystal lattice.
-
Rapid Cooling: Cooling the solution too quickly can induce rapid precipitation, favoring the formation of an amorphous oil over crystalline solids.
-
Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of the solute.[1] Also, a solvent that is too "good" at dissolving the compound can lead to oiling out.
-
Presence of Impurities: Impurities can interfere with the crystal lattice formation, promoting the separation of an oil.[1]
Solutions & Experimental Protocols:
-
Re-dissolve and Dilute:
-
Step 1: Gently reheat the mixture until the oil completely redissolves.
-
Step 2: Add a small amount of additional hot solvent to decrease the concentration.
-
Step 3: Allow the solution to cool much more slowly. Consider letting it cool to room temperature on the benchtop, undisturbed, before transferring to an ice bath.
-
-
Employ a Different Solvent System:
-
Single Solvent: If oiling out persists, the current solvent is likely unsuitable. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[5][6][7] Experiment with solvents of different polarities. For aminopyridines, consider solvents like ethanol, methanol, or toluene.[8][9]
-
Mixed Solvent System (Solvent/Anti-solvent): This is often a highly effective technique.[5]
-
Step 1: Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.
-
Step 2: Slowly add a miscible "poor" solvent (an anti-solvent, in which the compound is insoluble) dropwise until the solution becomes slightly cloudy (the cloud point).
-
Step 3: Gently warm the solution until it becomes clear again.
-
Step 4: Allow the solution to cool slowly. This controlled reduction in solubility often promotes the growth of well-defined crystals.
-
-
-
Seed the Solution:
-
If you have a small amount of pure, crystalline material, you can use it to "seed" the supersaturated solution.
-
Step 1: Once the solution has cooled slightly (but before oiling out occurs), add a tiny crystal of the pure compound.
-
Step 2: This seed crystal will provide a template for other molecules to deposit onto, encouraging crystallization over oiling.[4][10]
-
Q2: The yield of my recrystallized product is very low. What are the likely causes and how can I improve it?
A2: Maximizing Crystal Recovery
Low yield is a frustrating outcome after a successful crystallization. Several factors can contribute to this issue.
Root Causes:
-
Using Too Much Solvent: This is the most common reason for low yield. The compound remains dissolved in the mother liquor even after cooling.[6]
-
Premature Crystallization: The product crystallizes out during hot filtration, leading to loss of material on the filter paper.
-
Incomplete Crystallization: Not allowing sufficient time or cooling to a low enough temperature for crystallization to complete.
-
Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which they are even slightly soluble will dissolve some of the product.
Solutions & Experimental Protocols:
-
Optimize Solvent Volume:
-
Step 1: In a small-scale trial, determine the minimum amount of hot solvent required to fully dissolve your crude product.[6]
-
Step 2: Record this ratio (e.g., mg of compound per mL of solvent) and use it as a starting point for your bulk recrystallization.
-
-
Prevent Premature Crystallization During Hot Filtration:
-
Step 1: Use a pre-heated filter funnel and receiving flask. This can be achieved by placing them in an oven or rinsing them with hot solvent just before filtration.
-
Step 2: Keep the solution at or near its boiling point during the filtration process.
-
Step 3: If crystals do form in the funnel, they can sometimes be redissolved by washing with a small amount of hot solvent.
-
-
Ensure Complete Crystallization:
-
Step 1: Allow the solution to cool slowly to room temperature first, then transfer to an ice bath or refrigerator for at least 30 minutes to an hour to maximize crystal formation.
-
Step 2: If no crystals form, try scratching the inside of the flask with a glass rod below the solvent level to create nucleation sites.
-
-
Proper Crystal Washing Technique:
-
Step 1: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent.[3] The lower temperature minimizes the solubility of your product.
-
Step 2: Use a minimal amount of washing solvent, just enough to rinse away the mother liquor.
-
Q3: My final product is still impure after recrystallization. What's going wrong?
A3: Enhancing Purification Efficiency
Recrystallization is a powerful purification technique, but its effectiveness depends on proper execution.
Root Causes:
-
Co-crystallization of Impurities: If an impurity has a similar structure and solubility profile to your desired compound, it may crystallize along with it.
-
Inclusion of Mother Liquor: If the crystals are not washed properly after filtration, the impure mother liquor will remain and contaminate the final product upon drying.[3]
-
Rapid Crystallization: Cooling too quickly can trap impurities within the rapidly forming crystal lattice.
Solutions & Experimental Protocols:
-
Slow Down the Crystallization Process:
-
Step 1: After dissolving the crude product in the minimum amount of hot solvent, allow the flask to cool slowly on the benchtop. Insulating the flask with a beaker of hot water or cotton wool can further slow the cooling rate.
-
Step 2: This slow cooling allows for the selective incorporation of the desired molecules into the growing crystal lattice, excluding impurities.[6]
-
-
Perform a Second Recrystallization:
-
Sometimes, a single recrystallization is not sufficient to remove all impurities, especially if they are present in high concentrations.
-
Step 1: Take the recrystallized product and perform the entire recrystallization procedure again with fresh solvent.
-
-
Utilize Decolorizing Carbon (for colored impurities):
-
If your product is contaminated with colored impurities, activated charcoal can be used to remove them.[3]
-
Step 1: After dissolving the crude product in the hot solvent, cool the solution slightly to prevent boiling over.
-
Step 2: Add a very small amount of decolorizing carbon (a spatula tip is usually sufficient).
-
Step 3: Reheat the solution to boiling for a few minutes.
-
Step 4: Perform a hot gravity filtration to remove the carbon before allowing the solution to cool and crystallize.[3]
-
Frequently Asked Questions (FAQs)
Q: How do I choose the best solvent for my this compound derivative?
A: The ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[5][6][7] A general rule of thumb is "like dissolves like," so for a polar compound like an aminopyridine, polar solvents are a good starting point.[11] However, pyridine itself is miscible with a wide range of solvents, from water to hexane, which adds to the complexity.[12]
Solvent Selection Workflow:
-
Literature Search: Check databases like SciFinder or Reaxys for previously reported recrystallization solvents for your compound or structurally similar ones.[5]
-
Small-Scale Testing:
-
Place a small amount (e.g., 20-30 mg) of your crude material into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of different solvents (e.g., water, ethanol, ethyl acetate, toluene, hexane) to each test tube at room temperature.
-
Observe the solubility. A good candidate solvent will not dissolve the compound at room temperature.
-
Heat the test tubes that did not show solubility at room temperature. A good solvent will dissolve the compound upon heating.
-
Allow the dissolved solutions to cool. The best solvent will result in the formation of a good quantity of crystals.
-
Q: Can I use a mixed solvent system?
A: Yes, mixed solvent systems are very useful when no single solvent has the ideal solubility properties.[5] The most common approach is to dissolve the compound in a "good" solvent and then add a "poor" (but miscible) anti-solvent until the solution becomes turbid. The solution is then heated to redissolve the precipitate and allowed to cool slowly. Common pairs include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[13]
Q: What is polymorphism and how does it affect my recrystallization?
A: Polymorphism is the ability of a compound to exist in more than one crystal structure.[14][15] Different polymorphs can have different physical properties, including solubility, melting point, and stability.[15] The specific polymorph you obtain can be influenced by the choice of solvent, the rate of cooling, and the temperature at which crystallization occurs. It's important to be aware of polymorphism as it can affect the reproducibility of your experiments and the properties of your final product.
Q: My compound is an amine. Are there any special considerations?
A: Yes. Amines can be basic and may interact with acidic impurities or even acidic solvents. In some cases, it might be advantageous to recrystallize the salt form of the amine (e.g., the hydrochloride salt) and then neutralize it back to the free base.[8] Additionally, amines can be susceptible to oxidation, so it's good practice to minimize their exposure to air and light during the recrystallization process.
Data Summary
Table 1: Common Solvents for Recrystallization of Pyridine Derivatives
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | Good for highly polar aminopyridines, but can be difficult to remove.[8] |
| Ethanol | High | 78 | A very common and effective solvent for many organic compounds.[13] |
| Methanol | High | 65 | Similar to ethanol but more volatile. A patent mentions its use for a substituted pyridine.[9] |
| Acetone | Medium | 56 | A good solvent, often used in mixed systems with non-polar solvents like hexane.[13] |
| Ethyl Acetate | Medium | 77 | Another versatile solvent, frequently used with hexane as an anti-solvent.[16] |
| Toluene | Low | 111 | Effective for less polar derivatives; its high boiling point allows for a large temperature gradient.[8] |
| Hexane | Low | 69 | Typically used as an anti-solvent with more polar solvents.[13] |
Visual Workflows
Solvent Selection Logic
References
- 1. reddit.com [reddit.com]
- 2. mt.com [mt.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 6. edu.rsc.org [edu.rsc.org]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. DE3245950A1 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 10. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pyridine [chemeurope.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 15. mdpi-res.com [mdpi-res.com]
- 16. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bromination of Dimethylpyridines
Welcome to the technical support center for the synthesis and troubleshooting of brominated dimethylpyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with this common yet nuanced transformation. The bromination of dimethylpyridines (lutidines) is a critical step in the synthesis of many pharmaceutical intermediates and advanced materials. However, the reaction is frequently plagued by side reactions, including polybromination, poor regioselectivity, and competition between ring and side-chain functionalization.
This document moves beyond standard protocols to provide a deeper understanding of the mechanistic principles at play. By understanding the "why" behind a side reaction, you can make more informed decisions to optimize your reaction conditions, improve yields, and ensure the desired product is obtained with high purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary competing reaction pathways in the bromination of dimethylpyridines?
The two dominant pathways are dictated by the reaction conditions:
-
Electrophilic Aromatic Substitution (EAS): This pathway targets the pyridine ring itself. Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is deactivated towards electrophilic attack. Therefore, this reaction requires harsh conditions, such as the use of oleum (fuming sulfuric acid) or a strong Lewis acid catalyst, to generate a potent electrophile.[1][2] The nitrogen atom generally directs incoming electrophiles to the meta-positions (C-3 and C-5).[1]
-
Free-Radical Substitution: This pathway targets the benzylic protons of the methyl groups. It proceeds via a radical chain mechanism and is typically initiated by light (photobromination) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[3] The most common reagent for this transformation is N-Bromosuccinimide (NBS), which provides a low, steady concentration of bromine radicals, minimizing side reactions.[3][4][5]
The choice of solvent is critical in directing the reaction down one of these paths. Polar solvents can favor electrophilic pathways, while non-polar solvents like carbon tetrachloride (CCl₄) or benzene are classic choices for free-radical reactions.[3]
Diagram 1: Competing Bromination Pathways
References
Technical Support Center: Purification of 5,6-Dimethylpyridin-3-amine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5,6-Dimethylpyridin-3-amine. As a pivotal intermediate in numerous pharmaceutical and agrochemical research endeavors, its purity is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols to address the common challenges encountered during the isolation of this compound. Our approach is grounded in mechanistic principles and extensive laboratory experience to ensure you can achieve the desired purity for your downstream applications.
Understanding the Impurity Profile
A robust purification strategy begins with a thorough understanding of the potential impurities. The most common synthetic route to this compound involves the nitration of 2,3-dimethylpyridine (2,3-lutidine) to form 5,6-dimethyl-3-nitropyridine, followed by the reduction of the nitro group.
This synthetic pathway can introduce several types of impurities:
-
Unreacted Starting Material: Residual 5,6-dimethyl-3-nitropyridine.
-
Isomeric Impurities: Formation of other nitro-isomers during the nitration of 2,3-lutidine, such as 2,3-dimethyl-4-nitropyridine, which upon reduction yield isomeric aminopyridines.
-
Reduction Intermediates: Incomplete reduction can lead to the presence of nitroso and hydroxylamine intermediates.
-
Nitration Byproducts: Over-nitration can produce dinitrated species, and oxidation can lead to pyridine-N-oxides.
-
Catalyst and Reagent Residues: Residual metals from catalytic hydrogenation (e.g., Palladium, Platinum, Nickel) or reducing agents from chemical reductions (e.g., Iron, Tin salts).
This guide will provide targeted strategies to effectively remove these and other potential contaminants.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My final product is yellow or brown, but the literature reports it as a white or off-white solid. What is the likely cause and how can I fix it?
Answer:
A yellow or brown discoloration is a common issue when working with aminopyridines and is often indicative of two main problems:
-
Presence of Nitro-Aromatic Impurities: Unreacted 5,6-dimethyl-3-nitropyridine or its isomers are often yellow. Their presence, even in small amounts, can impart a significant color to the final product.
-
Oxidation: Aromatic amines are susceptible to air oxidation, which can form colored impurities over time. This is often exacerbated by exposure to light and trace metal catalysts.
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol, ethyl acetate) and add a small amount of activated carbon. Heat the mixture gently for 15-30 minutes, then filter through a pad of celite. The activated carbon will adsorb colored impurities.
-
Recrystallization: A carefully chosen recrystallization solvent system can effectively remove both baseline impurities and colored byproducts. Refer to the detailed Recrystallization Protocol below.
-
Inert Atmosphere: When handling the purified product, especially after the final purification step, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Store the final product in a dark, cool place.
Question 2: I am performing column chromatography on silica gel, but I am getting poor recovery and significant tailing of my product peak. Why is this happening?
Answer:
This is a classic problem encountered when purifying basic compounds like aminopyridines on standard silica gel.[1][2] The issue stems from the acidic nature of silica gel, which contains silanol groups (Si-OH). These acidic sites can strongly interact with the basic amine, leading to:
-
Irreversible Adsorption: A portion of your product gets permanently stuck to the column, resulting in low recovery.
-
Tailing: The strong interaction causes the product to elute slowly and over a large volume of solvent, resulting in broad, tailing peaks.
Troubleshooting Steps:
-
Base-Treated Silica Gel: Deactivate the acidic sites on the silica gel by adding a small amount of a tertiary amine, such as triethylamine (typically 0.5-2% v/v), to your eluent system.[1][2]
-
Alternative Stationary Phases:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.
-
Amine-Functionalized Silica: This specialized stationary phase has amine groups bonded to the silica surface, which shields the basic analyte from interacting with the acidic silanol groups.[1]
-
-
Reversed-Phase Chromatography: If your compound and impurities have different hydrophobicities, reversed-phase chromatography on a C18 column can be an effective purification method.
Question 3: My NMR spectrum shows signals that I cannot account for, suggesting the presence of isomeric impurities. How can I remove them?
Answer:
Isomeric impurities, such as 2,3-dimethyl-4-aminopyridine, can be challenging to remove due to their similar physical properties to the desired product.
Troubleshooting Steps:
-
Fractional Recrystallization: This technique relies on slight differences in the solubility of the isomers in a particular solvent. It may require multiple recrystallization steps to achieve high purity.
-
Preparative High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC is often the most effective method for separating closely related isomers. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like trifluoroacetic acid or formic acid) is a good starting point.
-
Derivatization: In some cases, it may be possible to selectively react either the desired product or the impurity to form a derivative with significantly different physical properties, allowing for easier separation. The derivative can then be converted back to the original amine.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for recrystallizing this compound?
A1: There is no single "best" solvent, as the optimal choice depends on the specific impurity profile of your crude material. However, a good starting point is to screen solvent systems like:
-
Toluene: Often provides good crystals for aromatic compounds.
-
Ethanol/Water: A polar solvent/anti-solvent system that can be effective.
-
Ethyl Acetate/Hexanes: A medium-polarity solvent/anti-solvent system.
The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below, while the impurities should either be very soluble or insoluble at all temperatures.
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques should be used to assess purity:
-
High-Performance Liquid Chromatography (HPLC): The most common method for determining purity. A reversed-phase method with UV detection is typically used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any proton- or carbon-containing impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.
Q3: What are the safety precautions I should take when working with this compound and its impurities?
A3: Always consult the Safety Data Sheet (SDS) for the specific compound. In general, when working with aromatic amines and their nitro precursors:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Work in a well-ventilated fume hood.
-
Avoid inhalation of dust and vapors.
-
Nitro-aromatic compounds can be toxic and are potential mutagens; handle them with extreme care.
Detailed Purification Protocols
Protocol 1: Recrystallization
This protocol is a general guideline. The optimal solvent and volumes should be determined on a small scale first.
Objective: To remove solid impurities and colored byproducts.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Toluene)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent to just cover the solid.
-
Gently heat the mixture with stirring. Add more solvent in small portions until the solid completely dissolves. Avoid adding an excess of solvent.
-
If the solution is colored, you can perform an optional activated carbon treatment at this stage.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography (Base-Treated Silica Gel)
Objective: To separate the desired product from less polar and more polar impurities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent (e.g., Ethyl Acetate/Hexanes mixture)
-
Triethylamine
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the Eluent: Prepare the desired mobile phase (e.g., 30% Ethyl Acetate in Hexanes) and add 1% (v/v) triethylamine.
-
Pack the Column: Pack the chromatography column with silica gel using the prepared eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the column.
-
Elute the Column: Begin eluting the column with the prepared mobile phase, collecting fractions.
-
Monitor the Separation: Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Acid-Base Extraction
Objective: To separate the basic this compound from neutral and acidic impurities.
Materials:
-
Crude this compound
-
Organic solvent (e.g., Ethyl Acetate)
-
Aqueous acid solution (e.g., 1 M HCl)
-
Aqueous base solution (e.g., 1 M NaOH)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the crude product in the organic solvent.
-
Transfer the solution to a separatory funnel and extract with the aqueous acid solution. The basic amine will be protonated and move into the aqueous layer, while neutral impurities will remain in the organic layer.
-
Separate the layers and wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Carefully basify the aqueous layer with the aqueous base solution until the pH is >10. The protonated amine will be deprotonated and precipitate or form an oil.
-
Extract the basified aqueous layer with fresh organic solvent. The purified amine will now be in the organic layer.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.
Data Summary Table
| Purification Method | Typical Impurities Removed | Advantages | Disadvantages |
| Recrystallization | Unreacted starting materials, some isomers, colored impurities | Simple, scalable, cost-effective | May not be effective for closely related isomers, potential for product loss in the mother liquor |
| Column Chromatography | A wide range of impurities with different polarities | High resolution, adaptable to different impurity profiles | Can be time-consuming, requires larger volumes of solvent, potential for product loss on the column |
| Acid-Base Extraction | Neutral and acidic impurities | Effective for removing non-basic impurities, scalable | Not effective for removing other basic impurities (e.g., isomers), requires handling of corrosive solutions |
Experimental Workflow Visualization
Caption: A visual representation of the synthetic and purification workflow for this compound.
References
Troubleshooting Guide: Tailing of Aminopyridines in Silica Gel Chromatography
Technical Support Center: Aminopyridine Purification
Welcome to our dedicated technical support center for scientists and researchers. This guide provides in-depth troubleshooting for a common and frustrating issue in organic synthesis: the tailing of aminopyridines and other basic compounds during silica gel chromatography. As Senior Application Scientists, we've designed this resource to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your daily laboratory work.
The Core Problem: Why Do Aminopyridines Tail?
Aminopyridines are basic compounds due to the lone pair of electrons on their nitrogen atoms. Standard silica gel, on the other hand, is an acidic stationary phase because of the prevalence of surface silanol groups (Si-OH).[1][2][3] These silanol groups can act as Brønsted acids, protonating the basic aminopyridine. This acid-base interaction results in a strong, sometimes irreversible, binding of the aminopyridine to the silica surface.[2]
During elution, this strong interaction causes a portion of the analyte molecules to lag behind the main band, resulting in a characteristic "tailing" or streaking effect on both Thin Layer Chromatography (TLC) plates and in column chromatography fractions.[1][4] This phenomenon leads to poor separation, cross-contamination of fractions, and lower recovery of the desired compound.
Caption: The Cause of Tailing: Strong interaction between basic aminopyridine and acidic silanol groups.
Frequently Asked Questions (FAQs) & Troubleshooting Solutions
Q1: My aminopyridine spot is streaking badly on my TLC plate. What's the fastest way to fix this?
The most direct solution is to modify your mobile phase by adding a small amount of a competing base.[1] This additive will neutralize the acidic sites on the silica, minimizing the unwanted interaction with your compound.
-
Primary Recommendation: Add 0.5-2% triethylamine (TEA) to your eluent system.[1][5][6] For example, if your solvent system is 50:50 Hexane:Ethyl Acetate, you would prepare a mixture of 50 mL Hexane, 50 mL Ethyl Acetate, and 0.5-2 mL of TEA.
-
Alternative: A few drops of ammonium hydroxide in the developing chamber or added to a polar solvent component (like methanol) can also be effective.[1][5]
Run a new TLC plate with the modified eluent. You should observe a significant improvement, with the aminopyridine moving as a more compact, symmetrical spot.
Q2: What is triethylamine (TEA) and how exactly does it stop tailing?
Triethylamine (Et₃N or TEA) is a volatile organic base that is widely used as a "silanol suppressor" in chromatography.[7][8] Its mechanism of action is based on competitive binding.
-
Site Masking: Being a stronger and less sterically hindered base for this interaction, TEA preferentially binds to the acidic silanol groups on the silica surface.[9]
-
Reduced Interaction: This "masks" or "blocks" the sites that would otherwise strongly bind to your aminopyridine.[10]
-
Symmetrical Elution: With the problematic interaction sites occupied by TEA, your aminopyridine can now travel through the column interacting primarily with the mobile phase, leading to a symmetrical peak shape and improved separation.[9]
Caption: The Solution: TEA masks silanol sites, allowing the aminopyridine to elute without tailing.
Q3: I'm concerned about residual TEA in my final product. Are there other basic additives I can use?
Yes, while TEA is common due to its volatility (boiling point ~89°C), other bases can be used.
| Modifier | Typical Concentration | Common Solvent Systems | Key Considerations |
| Triethylamine (TEA) | 0.5 - 2% (v/v) | Hexanes/EtOAc, DCM/MeOH | Most common and volatile, but can be difficult to remove from high-boiling point compounds.[5] |
| Ammonium Hydroxide | 1 - 2% (v/v) | DCM/MeOH, CHCl₃/MeOH | Typically added to the polar solvent (e.g., methanol).[5] Very effective but can dissolve silica at high concentrations.[5] |
| Pyridine | 0.5 - 1% (v/v) | Hexanes/EtOAc, DCM/MeOH | Less common, can be harder to remove due to higher boiling point (115°C). |
| Diisopropylethylamine (DIPEA) | 0.5 - 2% (v/v) | Hexanes/EtOAc, DCM/MeOH | More sterically hindered base, may be less effective but useful if TEA causes side reactions. |
Important Note: Always use the same modified eluent for your column that you optimized with your TLC. Consistency is key for a successful purification.
Q4: My compound is sensitive to base. Can I still use these methods?
If your compound is unstable in the presence of bases like TEA, you have two primary strategies:
-
Pre-treat the Silica Gel: You can "neutralize" the silica before you run the column. This method deactivates the acidic sites without requiring a continuous flow of base in the mobile phase.[11][12][13] This is an excellent strategy for base-sensitive compounds. See Protocol 2 for a detailed procedure.
-
Use an Alternative Stationary Phase: For extremely sensitive or difficult-to-separate compounds, switching to a different stationary phase is the best option.
-
Amine-functionalized Silica: These columns have amino groups bonded to the silica surface, creating a less acidic environment ideal for purifying basic compounds.[2][14]
-
Alumina (Neutral or Basic): Alumina is another polar stationary phase that can be used. Basic alumina is particularly effective for purifying amines.[5]
-
Reversed-Phase (C18) Silica: While a different technique, reversed-phase chromatography is often used for purifying polar, basic compounds like aminopyridines.[15][16]
-
Q5: Could I be overloading my column?
Absolutely. Column overloading is a frequent cause of peak distortion, including tailing.[4][17] Even with a perfectly optimized mobile phase, applying too much sample for the amount of silica will saturate the stationary phase, leading to poor separation and tailing.
-
Rule of Thumb: For a standard flash column, a good starting point is to load no more than 1-5% of the silica gel mass (e.g., for a 40g silica column, load 400mg to 2g of crude material). This ratio depends heavily on the difficulty of the separation.
-
Test for Overload: If you suspect overloading, try running a smaller amount of your sample. If the peak shape improves, overloading was likely a contributing factor.[17]
Experimental Protocols
Protocol 1: Mobile Phase Modification with Triethylamine (TEA)
This protocol describes the standard method for preventing tailing by adding a basic modifier to the eluent.
Workflow:
Caption: Workflow for mobile phase modification.
Step-by-Step Methodology:
-
Develop an Initial Solvent System: Using standard TLC plates, find a solvent system (e.g., 70:30 Hexane:EtOAc) that gives your target aminopyridine an Rf value of approximately 0.2-0.3, even if it is tailing.
-
Prepare the Modified Eluent: Create a new batch of your chosen solvent system and add triethylamine to a final concentration of 1% by volume. For 200 mL of eluent, you would add 2 mL of TEA.
-
Optimize with TLC: Run a new TLC plate using the TEA-modified eluent. The spot should be more compact. Adjust the solvent ratio if necessary to re-optimize the Rf to 0.2-0.3.
-
Pack the Column: Pack your silica gel column using the fully optimized, TEA-containing mobile phase.
-
Equilibrate the Column: Before loading your sample, flush the packed column with at least 2-3 column volumes of the modified mobile phase. This step is critical to ensure the entire silica bed is neutralized by the TEA before the sample is introduced.[5]
-
Load and Run: Dissolve your crude sample in a minimal amount of solvent (ideally the mobile phase) or dry-load it onto a small amount of silica. Run the column using the TEA-modified eluent.
Protocol 2: Pre-treatment of Silica Gel for Sensitive Compounds
Use this protocol when your compound cannot tolerate a continuously basic mobile phase.
Step-by-Step Methodology:
-
Pack the Column: Prepare and pack your silica gel column as you normally would using your desired, non-modified mobile phase (e.g., Hexane/EtOAc).
-
Prepare a "Wash" Solution: Create a solution of your mobile phase containing 1-3% triethylamine.[12]
-
Neutralize the Silica: Flush the packed column with 1-2 column volumes of this TEA-containing "wash" solution. This will deactivate the acidic silanol sites.[12]
-
Remove Excess Base: Flush the column again with 2-3 column volumes of your original, non-modified mobile phase. This removes the unbound TEA, leaving behind a neutralized stationary phase.
-
Load and Run: The column is now ready. Load your base-sensitive compound and run the chromatography using your standard, non-modified eluent.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 8. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. silicycle.com [silicycle.com]
- 13. reddit.com [reddit.com]
- 14. biotage.com [biotage.com]
- 15. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 16. Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. labcompare.com [labcompare.com]
Preventing decomposition of 5,6-Dimethylpyridin-3-amine during workup
Technical Support Center: 5,6-Dimethylpyridin-3-amine
A Guide to Preventing Decomposition During Experimental Workup
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that navigating the nuances of handling sensitive molecules is critical to achieving reproducible, high-quality results. This compound, while a valuable building block, is susceptible to degradation during workup, often leading to discoloration, impurities, and reduced yields. This guide provides in-depth, field-proven insights to help you diagnose and solve these challenges.
Frequently Asked Questions (FAQs)
Q1: Why has my isolated this compound turned brown/black after workup?
This is a classic sign of decomposition, most commonly due to oxidation. Aromatic amines, particularly those on an electron-rich pyridine ring, are susceptible to air oxidation. This process can be accelerated by light, heat, or the presence of trace metal impurities. The resulting oxidized species are often highly colored, leading to the observed discoloration of your material. Storing the compound under an inert atmosphere and in a dark place is recommended.[1][2]
Q2: What are the primary chemical pathways that cause decomposition during workup?
The main culprits are:
-
Oxidation: The lone pair of electrons on the amino group is readily oxidized, especially when exposed to atmospheric oxygen during extraction, filtration, or solvent evaporation. This can form nitroso, nitro, or polymeric impurities.[3][4][5] The pyridine ring itself can also be involved in complex oxidative pathways.
-
pH Instability: While acidic washes are essential for separating amines, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to degradation.
-
Thermal Stress: Aromatic amines can be sensitive to heat. Concentrating solutions at high temperatures on a rotary evaporator can promote decomposition and should be avoided.
Q3: How should I properly store this compound, both before and after use?
To ensure long-term stability, store the compound as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] It should be kept in a cool, dark, and dry place.[1][6] For solutions, use deoxygenated solvents and store them under an inert headspace for short-term use.
Troubleshooting Guide: Workup Issues
This section provides a systematic approach to identifying and resolving common problems encountered during the workup of reactions involving this compound.
| Problem / Observation | Potential Cause | Solution & Scientific Rationale |
| Significant Product Discoloration (Yellow, Brown, Black) | Air Oxidation | Inert Atmosphere Technique: Perform the aqueous workup and extractions in a system purged with nitrogen or argon. Use solvents that have been sparged with an inert gas to remove dissolved oxygen. Rationale: Minimizing contact with O₂ is the most direct way to prevent the formation of colored oxidative byproducts.[7] |
| Low Isolated Yield | Incomplete Extraction due to Protonation/Deprotonation Issues | Verify pH at Each Step: Use a pH meter or pH paper to confirm the pH of the aqueous phase. 1. Acid Wash: Ensure pH is sufficiently acidic (pH < 2) to fully protonate the amine and move it to the aqueous layer.[8] 2. Basification: Ensure pH is sufficiently basic (pH > 10) to fully deprotonate the amine salt back to the neutral freebase before back-extraction into an organic solvent. Rationale: The compound's solubility is highly dependent on its protonation state. Incomplete pH adjustment leads to the product being lost in the wrong phase. |
| Emulsion Formation | Break Emulsions with Brine: During extraction, if an emulsion forms, add a small amount of saturated NaCl solution (brine). Rationale: Brine increases the ionic strength of the aqueous phase, which helps to break up the microscopic droplets of the organic and aqueous phases that constitute an emulsion. | |
| Multiple Spots on TLC / Impurities in NMR or LC-MS | Thermal Decomposition | Low-Temperature Solvent Removal: Concentrate your final organic solution on a rotary evaporator with the water bath temperature set no higher than 30-35°C. Rationale: Elevated temperatures can provide the activation energy needed for decomposition pathways, leading to a complex mixture of byproducts.[2] |
| Reaction with Chlorinated Solvents | Avoid Chlorinated Solvents for Extraction/Storage: Do not use dichloromethane (DCM) or chloroform for extractions if the amine is to be stored in solution for any length of time, especially if acidic impurities are present. Use alternatives like ethyl acetate, diethyl ether, or MTBE. Rationale: Amines can react with chlorinated solvents, particularly in the presence of light or impurities, to form salts or other adducts. | |
| Product is an Oil, but Should be a Solid | Presence of Water or Solvent Impurities | Thorough Drying and High Vacuum: 1. Dry the organic extract over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentration. 2. After rotary evaporation, place the flask on a high vacuum line for several hours to remove residual solvent and water. Rationale: Residual protic solvents like water can interfere with crystallization and may also contribute to long-term degradation. |
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting the workup of this compound.
Caption: Troubleshooting flowchart for workup issues.
Recommended Protocol: Robust Acid-Base Extraction
This protocol is designed to isolate this compound from a typical reaction mixture while minimizing decomposition.
Prerequisites:
-
Prepare deoxygenated solvents by sparging with nitrogen or argon for 15-20 minutes.
-
Have a supply of saturated sodium bicarbonate (NaHCO₃), 1M HCl, and brine ready.
Step-by-Step Methodology:
-
Initial Quench & Solvent Removal (Under Inert Atmosphere if Possible):
-
Cool the reaction mixture to room temperature.
-
If the reaction was performed in a high-boiling solvent (e.g., DMF, DMSO), quench the reaction appropriately (e.g., with water) and perform an initial extraction into a suitable solvent like ethyl acetate (EtOAc).
-
Concentrate the organic phase in vacuo at low temperature (<35°C) to remove the bulk of the solvent.
-
-
Redissolve and Perform Acidic Extraction:
-
Redissolve the crude residue in a generous amount of EtOAc (or another non-chlorinated solvent).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer 2-3 times with 1M HCl. Vigorously shake the funnel, venting frequently.
-
Rationale: This step protonates the basic this compound, forming the hydrochloride salt, which partitions into the aqueous (acidic) layer, leaving non-basic impurities behind in the organic layer.[8]
-
-
Wash the Combined Aqueous Layers:
-
Combine all the acidic aqueous extracts.
-
Wash this combined aqueous layer once with fresh EtOAc to remove any remaining non-basic impurities. Discard this organic wash.
-
-
Basify and Back-Extract the Product:
-
Cool the acidic aqueous layer in an ice bath to manage any exotherm.
-
Slowly add a base (e.g., 50% NaOH or solid NaHCO₃ for weaker acids) while stirring until the pH is confirmed to be >10.
-
Rationale: This deprotonates the amine hydrochloride salt back to the neutral, organic-soluble freebase.
-
Extract the now basic aqueous layer 3-4 times with fresh EtOAc.
-
Combine these organic extracts.
-
-
Final Wash, Drying, and Concentration:
-
Wash the combined organic layers once with brine to remove the bulk of dissolved water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), swirl, and let it sit for 10-15 minutes.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate on a rotary evaporator, keeping the bath temperature below 35°C.
-
For final purification, consider techniques like crystallization or chromatography if necessary.[9]
-
References
- 1. This compound | 66093-07-0 [sigmaaldrich.com]
- 2. fishersci.no [fishersci.no]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Ligand-Accelerated, Copper-Catalyzed Aerobic Oxidative Dehydrogenation of Primary Amines to Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Workup [chem.rochester.edu]
- 9. WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine - Google Patents [patents.google.com]
Characterization of unexpected byproducts in 5,6-Dimethylpyridin-3-amine reactions
Technical Support Center: 5,6-Dimethylpyridin-3-amine Reactions
A Senior Application Scientist's Guide to Characterizing Unexpected Byproducts
Welcome to the technical support center for synthetic methodologies involving this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The unique electronic nature of this substituted pyridine—possessing both a nucleophilic amino group and a basic pyridine nitrogen—makes it highly valuable, but also susceptible to side reactions. This resource provides in-depth troubleshooting advice, structured in a practical question-and-answer format, to help you identify, understand, and mitigate the formation of unexpected byproducts.
Part 1: Foundational Principles & Proactive Strategies
Before delving into specific troubleshooting scenarios, it is crucial to understand the inherent reactivity of this compound. The pyridine ring is electron-rich due to the cumulative electron-donating effects of the C3-amino and C5/C6-methyl groups. This enhances the nucleophilicity of the amino group but also increases the basicity and coordinating ability of the pyridine nitrogen. Many unexpected outcomes can be traced back to a failure to account for this dual reactivity.
FAQ 1: What are the most critical starting parameters to control to minimize byproduct formation from the outset?
Answer: Proactive control is paramount. Before suspecting complex side reactions, ensure your foundational parameters are rigorously controlled.
-
Reagent Purity: The purity of this compound itself is critical. Impurities from its synthesis, such as isomers or related pyridine derivatives, can lead to a cascade of unexpected products.[1][2] Always use material with a confirmed purity of >98% by a quantitative method like qNMR or GC.
-
Solvent and Atmosphere: Many coupling reactions, particularly those involving organometallics, are exquisitely sensitive to oxygen and moisture.[3] The formation of palladium black, for instance, is a common indicator of catalyst decomposition due to oxygen, leading to stalled reactions and homocoupling byproducts. Always use freshly distilled, degassed solvents and maintain a strictly inert atmosphere (Argon or Nitrogen).
-
Stoichiometry: Inaccurate stoichiometry can leave unreacted starting materials that may degrade under thermal stress or react in unintended ways. For example, an excess of base in a Buchwald-Hartwig amination can promote side reactions like hydrodehalogenation.[4]
Part 2: Troubleshooting Guide: Common Unexpected Byproducts (Q&A)
This section addresses specific, frequently encountered issues during reactions with this compound.
Q2: I am attempting a Pd-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig or Suzuki) and my LC-MS shows a mass corresponding to a de-aminated starting material. What is the likely cause?
Answer: The observation of a de-aminated byproduct (5,6-dimethylpyridine) in a cross-coupling reaction is often linked to catalyst inhibition and subsequent protodehalogenation or protodeborylation of the coupling partner, which then appears as a failed reaction with loss of the amino group functionality under certain workup or analysis conditions.
Causality: The pyridine nitrogen in your starting material is a Lewis base and can coordinate strongly to the palladium center.[5] This coordination can inhibit the catalytic cycle, preventing efficient coupling. Under the reaction conditions (e.g., high temperature, presence of a base), your other coupling partner (the aryl halide or boronic acid) may then undergo a side reaction.
-
In Suzuki Coupling: The boronic acid can undergo protodeboronation , where it reacts with a proton source (trace water, alcohol solvent) to be replaced by a hydrogen atom.[5]
-
In Buchwald-Hartwig Amination: The aryl halide can undergo hydrodehalogenation , where it is reduced to the corresponding arene.[4]
When the desired reaction fails to proceed, you are left with your unreacted this compound. If the subsequent analysis or workup is harsh, the sensitive amine may appear to be lost.
Troubleshooting Steps:
-
Ligand Choice is Critical: Standard phosphine ligands may not be sufficient. Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) which are designed to promote the desired oxidative addition and reductive elimination steps while minimizing catalyst inhibition by substrates like pyridines.[5]
-
Use a Weaker, Non-Coordinating Base: Strong bases like sodium tert-butoxide can sometimes exacerbate side reactions.[6] Consider using a weaker inorganic base like K₃PO₄ or Cs₂CO₃, which are often effective and less prone to promoting protonolysis pathways.[7]
-
Lower the Reaction Temperature: Higher temperatures can accelerate catalyst decomposition and side reactions. Optimize the temperature to find a balance between an acceptable reaction rate and minimal byproduct formation.
Q3: In a Sandmeyer-type reaction to convert the amino group to a halide, I'm observing a significant amount of a byproduct with a mass corresponding to a hydroxyl group (a pyridone). Why is this happening?
Answer: The formation of a pyridone (5,6-dimethylpyridin-2(1H)-one or a related isomer) during a Sandmeyer reaction is a classic competing pathway. The intermediate aryl diazonium salt is highly reactive and can be trapped by water, which acts as a nucleophile.[8]
Mechanistic Insight: The Sandmeyer reaction proceeds via the formation of a diazonium salt (Ar-N₂⁺) from the amine.[8][9] This electrophilic species is intended to react with a copper(I) halide to generate the desired aryl halide. However, water present in the reaction medium can also attack the diazonium salt, leading to the formation of a phenol (or in this case, its tautomer, a pyridone) and the evolution of nitrogen gas.
Mitigation Strategies:
-
Anhydrous Conditions: While challenging for diazotization, minimizing the amount of water is key. Using organic nitrites (e.g., tert-butyl nitrite, isoamyl nitrite) in an organic solvent instead of the traditional sodium nitrite in aqueous acid can significantly reduce the formation of the pyridone byproduct.[10]
-
Control Temperature: Diazonium salts are thermally unstable. All steps should be performed at low temperatures (typically 0 to 5 °C) to prevent premature decomposition and reaction with water.
-
Optimize Reagent Addition: Add the solution of the diazonium salt slowly to the copper halide solution. This ensures that the diazonium salt encounters the desired halide nucleophile immediately upon formation, maximizing the intended reaction pathway over the competing hydrolysis.
Q4: My reaction mixture shows a complex pattern of colored impurities, and I suspect azo-coupling byproducts. Under what conditions do these form?
Answer: Azo-coupling occurs when the electrophilic diazonium salt intermediate attacks an electron-rich aromatic ring instead of being displaced by the desired nucleophile. In reactions involving this compound, this can happen in two ways:
-
The diazonium salt of one molecule attacks a second, unreacted molecule of this compound.
-
The diazonium salt reacts with other electron-rich aromatic compounds present in the mixture.
This side reaction is highly dependent on pH.[11] It is most favorable under weakly acidic to neutral conditions, where there is a sufficient concentration of the diazonium cation and the unreacted amine is still nucleophilic enough to attack.
Troubleshooting and Prevention:
-
Maintain Low pH: Ensure the reaction medium remains strongly acidic (pH < 4) during diazotization. This keeps the concentration of the free, nucleophilic amine low, suppressing the undesired azo-coupling side reaction.
-
Dilution: Running the reaction at a lower concentration can reduce the probability of two substrate molecules encountering each other.
-
Temperature Control: As with pyridone formation, keeping the temperature low minimizes the lifetime of the diazonium intermediate, giving it less opportunity to engage in side reactions.
Part 3: Systematic Workflow for Byproduct Identification
When an unexpected byproduct is detected, a systematic approach is necessary for its identification and characterization. This workflow ensures efficient and accurate structural elucidation.
Workflow for Unknown Byproduct Characterization
Caption: A systematic workflow for the isolation and structural elucidation of unknown reaction byproducts.
Data Interpretation Table
The following table summarizes key analytical data that can help in the preliminary identification of common byproduct classes.
| Byproduct Class | Expected Mass Change (vs. C₇H₁₀N₂) | Key ¹H NMR Signals | Key IR Absorptions (cm⁻¹) |
| De-aminated Product | -15 Da (loss of NH) | Absence of -NH₂ protons; aromatic signals may shift slightly upfield. | Absence of N-H stretch (~3300-3500 cm⁻¹) |
| Pyridone/Hydroxylated | +1 Da (O replaces NH) | Broad -OH or N-H signal; significant shifts in aromatic protons. | Broad O-H stretch (~3200-3600); Strong C=O stretch (~1650-1690) |
| Dimer (Azo-coupled) | +121 Da (addition of C₇H₇N) | Complex, overlapping aromatic region with ~2x expected protons. | N=N stretch (often weak, ~1400-1600) |
| N-Oxide | +16 Da (addition of O) | Aromatic protons, especially ortho to N, shift significantly downfield. | Strong N-O stretch (~1250-1300) |
Part 4: Experimental Protocols
Protocol 1: General Method for Byproduct Isolation via Preparative HPLC
This protocol outlines a general method for isolating an unknown impurity for further characterization.
-
Sample Preparation: Dissolve a concentrated sample of the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMSO, Methanol). Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter.
-
Column and Mobile Phase Selection:
-
Column: Start with a standard C18 reverse-phase column.
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid or Trifluoroacetic Acid in Acetonitrile or Methanol. The acid modifier is crucial for good peak shape with basic compounds like pyridines.
-
-
Method Development: Perform an initial analytical scale run with a fast gradient (e.g., 5% to 95% B over 10 minutes) to determine the retention time of the target byproduct.
-
Scale-Up to Preparative:
-
Adjust the gradient to achieve good separation (>1.5 resolution) between the byproduct and other components.
-
Increase the injection volume proportionally to the column size.
-
Set the fraction collector to trigger based on the UV signal corresponding to the byproduct peak.
-
-
Post-Purification: Combine the collected fractions containing the pure byproduct. Remove the organic solvent using a rotary evaporator. Lyophilize (freeze-dry) the remaining aqueous solution to obtain the pure byproduct as a solid, typically as its formate or TFA salt.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common byproduct formation based on reaction type.
References
- 1. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
- 2. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 5,6-Dimethylpyridin-3-amine and a Study of its Structural Analogs
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5,6-Dimethylpyridin-3-amine. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will present a detailed, theoretically-derived spectral prediction based on established principles of NMR spectroscopy. To provide a robust comparative analysis, we will contrast these predictions with the experimental NMR data of two structurally related and commercially available alternatives: 2,3-Lutidine and 2,3-Diaminopyridine. This approach will allow us to explore the influence of substituent effects on the chemical shifts and coupling constants within the pyridine ring, offering valuable insights for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.
The Significance of Substituted Pyridines
Substituted pyridines are a cornerstone of modern chemistry, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials. Their utility stems from the unique electronic properties of the pyridine ring and the diverse functionalities that can be introduced through substitution. This compound, with its amino and methyl substituents, represents a versatile building block for the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties, particularly through NMR, is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
Principles of ¹H and ¹³C NMR Spectroscopy of Pyridine Derivatives
The chemical shifts observed in the ¹H and ¹³C NMR spectra of pyridine and its derivatives are governed by the electron density around the constituent nuclei. The nitrogen atom in the pyridine ring is electron-withdrawing, leading to a general deshielding of the ring protons and carbons compared to benzene. The positions of these signals are further modulated by the electronic effects of substituents.
-
Electron-Donating Groups (EDGs) , such as amino (-NH₂) and methyl (-CH₃) groups, increase the electron density on the pyridine ring, particularly at the ortho and para positions. This increased electron density results in greater shielding and a consequent upfield shift (lower ppm) of the corresponding proton and carbon signals.
-
Electron-Withdrawing Groups (EWGs) , conversely, decrease the electron density, leading to deshielding and a downfield shift (higher ppm) of the signals.
The analysis of coupling constants (J-coupling) in ¹H NMR provides valuable information about the connectivity of protons. In aromatic systems like pyridine, the magnitude of the coupling constant between adjacent protons (³J coupling) is typically in the range of 5-9 Hz, while coupling over four bonds (⁴J coupling, meta) is smaller (1-3 Hz), and over five bonds (⁵J coupling, para) is often negligible.
Predicted ¹H and ¹³C NMR Analysis of this compound
Based on the principles outlined above, we can predict the key features of the ¹H and ¹³C NMR spectra of this compound.
Structure and Numbering:
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show four distinct signals: two for the aromatic protons and two for the methyl groups.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-2 | ~7.8 - 8.0 | d | ~2-3 | This proton is ortho to the ring nitrogen, leading to significant deshielding. It will be split by the meta-coupled H-4. |
| H-4 | ~7.0 - 7.2 | d | ~2-3 | The amino group at C-3 is a strong electron-donating group, which will shield the ortho proton H-4, shifting it upfield. It will be split by the meta-coupled H-2. |
| C5-CH₃ | ~2.2 - 2.4 | s | - | Methyl group protons typically appear in this region. The adjacent methyl group and the amino group will have a minor influence on its chemical shift. |
| C6-CH₃ | ~2.4 - 2.6 | s | - | This methyl group is adjacent to the ring nitrogen, which may cause a slight downfield shift compared to the C5-methyl group. |
| NH₂ | Broad singlet | - | - | The chemical shift of the amino protons is highly dependent on solvent and concentration and will likely appear as a broad singlet that can exchange with D₂O. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show seven signals: five for the pyridine ring carbons and two for the methyl carbons.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~145 - 148 | The proximity to the electronegative nitrogen atom results in a significant downfield shift. |
| C-3 | ~135 - 138 | The carbon directly attached to the electron-donating amino group will be significantly shielded compared to an unsubstituted pyridine. |
| C-4 | ~120 - 123 | The amino group at the adjacent C-3 position will cause shielding. |
| C-5 | ~130 - 133 | This carbon is substituted with a methyl group. |
| C-6 | ~150 - 153 | This carbon is adjacent to the nitrogen and substituted with a methyl group, leading to a downfield shift. |
| C5-CH₃ | ~17 - 20 | Typical chemical shift for a methyl group on an aromatic ring. |
| C6-CH₃ | ~22 - 25 | The proximity to the ring nitrogen may cause a slight downfield shift compared to the C5-methyl carbon. |
Comparative Analysis with Structural Analogs
To contextualize our predictions for this compound, we will now examine the experimental NMR data of two commercially available, structurally related compounds: 2,3-Lutidine and 2,3-Diaminopyridine.
2,3-Lutidine (2,3-Dimethylpyridine)
Structure:
Caption: Molecular structure of 2,3-Lutidine.
Experimental NMR Data (Typical Values):
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~8.3 | d | ~5 |
| H-4 | ~7.4 | t | ~7.5 |
| H-5 | ~7.0 | d | ~7.5 |
| C2-CH₃ | ~2.5 | s | - |
| C3-CH₃ | ~2.3 | s | - |
| ¹³C NMR | Chemical Shift (δ, ppm) |
| C-2 | ~156 |
| C-3 | ~132 |
| C-4 | ~137 |
| C-5 | ~121 |
| C-6 | ~146 |
| C2-CH₃ | ~23 |
| C3-CH₃ | ~19 |
Analysis: The two methyl groups in 2,3-Lutidine are electron-donating. The downfield shift of H-6 and C-6 is characteristic of the position alpha to the nitrogen. The chemical shifts of the methyl groups are in the expected range.
2,3-Diaminopyridine
Structure:
Caption: Molecular structure of 2,3-Diaminopyridine.
Experimental NMR Data (Typical Values):
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~7.3 | dd | ~5, 1.5 |
| H-4 | ~6.8 | dd | ~7.5, 1.5 |
| H-5 | ~6.5 | dd | ~7.5, 5 |
| C2-NH₂ | ~5.5 | br s | - |
| C3-NH₂ | ~4.5 | br s | - |
| ¹³C NMR | Chemical Shift (δ, ppm) |
| C-2 | ~150 |
| C-3 | ~128 |
| C-4 | ~122 |
| C-5 | ~115 |
| C-6 | ~138 |
Analysis: The two amino groups are strong electron-donating groups, causing a significant upfield shift of all ring protons and carbons compared to pyridine. The broad signals for the amino protons are typical and their chemical shifts are solvent-dependent.
Discussion and Comparison
-
The presence of two methyl groups and one amino group in this compound will lead to a more complex pattern of shielding and deshielding compared to the disubstituted analogs.
-
The predicted upfield shift of H-4 in this compound due to the ortho amino group is consistent with the significant shielding observed in 2,3-diaminopyridine.
-
The predicted downfield shift of H-2, being alpha to the nitrogen, aligns with the observations for H-6 in both 2,3-lutidine and 2,3-diaminopyridine.
-
The predicted chemical shifts for the methyl groups in this compound are in a similar range to those in 2,3-lutidine.
-
The predicted ¹³C chemical shifts for this compound reflect the combined electronic effects of the three substituents, with the carbons bearing the electron-donating groups (C-3, C-5, C-6) showing significant deviations from unsubstituted pyridine.
Experimental Protocols
For researchers wishing to acquire their own NMR data for these or similar compounds, the following general protocol is recommended.[1]
Sample Preparation
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄) in an NMR tube. The choice of solvent can influence chemical shifts, particularly for exchangeable protons like those in amino groups.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
¹H NMR Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional ¹H spectrum. Typical parameters on a 400 MHz spectrometer would include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., to the residual solvent peak or an internal standard like TMS).
¹³C NMR Acquisition
-
Tune the probe for ¹³C observation.
-
Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0-200 ppm) is typically required.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
-
Process the data similarly to the ¹H spectrum.
Conclusion
This guide has provided a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By grounding these predictions in the fundamental principles of NMR spectroscopy and comparing them with the experimental data of structurally related analogs, we have constructed a robust framework for the interpretation of its spectral features. This comparative approach not only aids in the structural elucidation of this compound but also enhances our broader understanding of substituent effects in pyridine chemistry. Researchers are encouraged to use this guide as a reference for their own experimental work and as a foundation for the analysis of other novel pyridine derivatives.
References
A Predictive Guide to the Mass Spectrometry Fragmentation of 5,6-Dimethylpyridin-3-amine
Executive Summary
This document presents a predictive analysis of its fragmentation behavior under both hard (Electron Ionization) and soft (Electrospray Ionization) conditions. By applying fundamental principles of mass spectrometry and drawing objective comparisons with the known fragmentation of structural analogs—namely 3-Aminopyridine and various Dimethylpyridine (Lutidine) isomers—we construct a scientifically grounded, hypothetical fragmentation scheme. This guide is designed to serve as a valuable reference for researchers encountering this molecule or similar structures, enabling them to anticipate key fragments, interpret experimental data, and confidently identify this compound in complex matrices.
Introduction: The Rationale for a Predictive Approach
5,6-Dimethylpyridin-3-amine is a heterocyclic aromatic amine with a molecular weight of 122.17 g/mol .[1] The structure combines three key features that dictate its mass spectral behavior: a stable pyridine ring, a reactive primary amine group, and two activating methyl substituents. Understanding the interplay of these functional groups upon ionization is crucial for predicting how the molecule will break apart.
Given the absence of a published reference spectrum in prominent databases like the NIST Mass Spectrometry Data Center, a predictive methodology is the most rigorous scientific alternative.[2] This approach involves:
-
Applying First Principles: Utilizing established chemical theories that govern ion stability and fragmentation pathways, such as the Nitrogen Rule and the mechanisms of alpha-cleavage.[3][4]
-
Comparative Analysis: Leveraging experimental data from structurally related molecules to serve as validated benchmarks for predicted fragmentation events.
This guide will first detail the expected fragmentation cascade under high-energy Electron Ionization (EI), followed by a comparison with known spectra of its parent structures. Finally, we will consider the behavior under softer Electrospray Ionization (ESI) conditions, which is more relevant for liquid chromatography-mass spectrometry (LC-MS) workflows.[5]
Electron Ionization (EI) Mass Spectrometry: A Predicted Pathway
Electron Ionization (70 eV) is a hard ionization technique that imparts significant energy into the molecule, inducing extensive and reproducible fragmentation.[5]
The Molecular Ion (M⁺•)
The molecular formula is C₇H₁₀N₂. According to the Nitrogen Rule , a molecule containing an even number of nitrogen atoms will have an even nominal molecular weight. Indeed, the molecular weight is 122 Da. The initial event in EI-MS is the removal of an electron to form the molecular ion radical cation, M⁺•, which will be observed at a mass-to-charge ratio (m/z) of 122.
Primary Fragmentation Pathways
The M⁺• at m/z 122 is the precursor for all subsequent fragments. The most probable fragmentation pathways are driven by the formation of stable neutral losses and resonant-stabilized cations.
-
Loss of a Methyl Radical (•CH₃): The most favored initial fragmentation is predicted to be the loss of a methyl radical. This is an example of α-cleavage (benzylic-type cleavage), where the bond beta to the pyridine ring nitrogen is broken. Loss of the C6-methyl group is particularly favored due to the formation of a stable, resonance-stabilized pyridinium-type cation. This [M-15]⁺ fragment is expected to be a major peak, potentially the base peak, in the spectrum.
-
Loss of a Hydrogen Radical (•H): Cleavage of a hydrogen atom from the primary amine group is a common pathway for amines, leading to the formation of an [M-1]⁺ ion.[3]
-
Loss of Hydrogen Cyanide (HCN): The expulsion of a neutral molecule of HCN (27 Da) is a hallmark fragmentation of pyridine and its derivatives.[6] This process involves the complex rearrangement and cleavage of the aromatic ring itself.
-
Retro-Diels-Alder (RDA) Fission: While less common, cleavage of the pyridine ring via an RDA-type mechanism could lead to the loss of acetylene or substituted alkynes.
The proposed primary fragmentation cascade from the molecular ion is visualized below.
Caption: Predicted EI fragmentation of this compound.
Summary of Predicted EI Fragments
The following table summarizes the key ions expected in the EI mass spectrum of this compound.
| m/z (Predicted) | Proposed Formula | Neutral Loss | Fragment Identity | Comments |
| 122 | [C₇H₁₀N₂]⁺• | - | Molecular Ion (M⁺•) | Confirms molecular weight. |
| 121 | [C₇H₉N₂]⁺ | •H | [M-H]⁺ | Loss of H from the amine group. |
| 107 | [C₆H₇N₂]⁺ | •CH₃ | [M-CH₃]⁺ | Likely Base Peak. Result of stable α-cleavage. |
| 95 | [C₆H₈N]⁺• | HCN | [M-HCN]⁺• | Characteristic pyridine ring fragmentation. |
| 80 | [C₅H₆N]⁺ | •CH₃, HCN | [M-CH₃-HCN]⁺ | Subsequent loss from the m/z 107 fragment. |
Comparative Analysis with Structural Analogs
To validate these predictions, we compare them against the known EI fragmentation patterns of simpler molecules that represent key components of our target analyte's structure.
Analog 1: 3-Aminopyridine (C₅H₆N₂)
The NIST WebBook provides the mass spectrum for 3-Aminopyridine (MW=94).[7] Its fragmentation is dominated by the molecular ion at m/z 94 and a very intense fragment at m/z 67 , corresponding to the loss of HCN ([M-27]⁺•). This confirms that HCN expulsion is a primary and highly favorable fragmentation pathway for the aminopyridine core.
Analog 2: Dimethylpyridines (Lutidines, C₇H₉N)
The mass spectra for various lutidine isomers are available in the PubChem database.[8][9][10] For example, 3,5-Dimethylpyridine (MW=107) shows a strong molecular ion peak at m/z 107 and a prominent fragment at m/z 106 ([M-H]⁺), resulting from the formation of a stable pyridyl-methyl cation.[8] More importantly, spectra of lutidines like 2,5-Dimethylpyridine show a significant peak at m/z 92 , corresponding to the loss of a methyl radical ([M-15]⁺).[11] This supports our prediction that methyl loss via α-cleavage is a key fragmentation event for the dimethylated pyridine ring system.
Data Comparison
The table below objectively compares the major fragmentation events of our target molecule with these analogs.
| Compound | Molecular Ion (m/z) | Loss of •H (m/z) | Loss of •CH₃ (m/z) | Loss of HCN (m/z) |
| This compound (Predicted) | 122 | 121 | 107 | 95 |
| 3-Aminopyridine[7] | 94 | 93 | N/A | 67 |
| 3,5-Dimethylpyridine[8] | 107 | 106 | 92 | 80 |
| 2,5-Dimethylpyridine[11] | 107 | 106 | 92 | 80 |
This comparison demonstrates that the predicted fragments for this compound are logical extensions of the observed behavior of its constituent parts. The presence of the amino group enhances the stability of the molecular ion, while the methyl groups provide a facile pathway for the initial, stabilizing loss of a •CH₃ radical.
Electrospray Ionization (ESI) and Tandem MS (MS/MS)
In contrast to EI, ESI is a soft ionization technique used extensively in LC-MS. It typically generates protonated molecules with minimal in-source fragmentation.[5]
Formation of the Precursor Ion
This compound contains two basic nitrogen atoms (the ring nitrogen and the exocyclic amine), which are readily protonated. Therefore, in positive ion mode ESI, the molecule will be observed as the protonated species, [M+H]⁺ , at m/z 123 .
Predicted MS/MS Fragmentation
To gain structural information in an ESI experiment, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ precursor ion is isolated and fragmented via collision-induced dissociation (CID).[12] For the [M+H]⁺ ion of this compound, fragmentation will be driven by the elimination of stable, neutral molecules.
The most probable MS/MS fragmentation pathway is the loss of ammonia (NH₃) . This would involve the elimination of the exocyclic amino group along with a proton, resulting in a product ion at m/z 106 ([M+H-NH₃]⁺).
Caption: Predicted ESI-MS/MS fragmentation pathway.
Conclusion
While experimental data for this compound remains to be published, a robust and scientifically sound prediction of its mass spectral fragmentation pattern can be achieved through the application of fundamental principles and comparative analysis.
Under Electron Ionization , the key diagnostic fragments are expected at m/z 122 (M⁺•) and m/z 107 ([M-CH₃]⁺) , with the latter likely being the base peak. Under Electrospray Ionization , the molecule will be detected as the protonated ion at m/z 123 ([M+H]⁺) , which upon MS/MS analysis is predicted to show a characteristic neutral loss of ammonia, yielding a product ion at m/z 106 . This predictive guide provides a solid framework for researchers to identify and characterize this molecule, bridging the gap left by the current absence of reference library data.
References
- 1. PubChemLite - this compound (C7H10N2) [pubchemlite.lcsb.uni.lu]
- 2. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 7. 3-Aminopyridine [webbook.nist.gov]
- 8. 3,5-Dimethylpyridine | C7H9N | CID 11565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,4-Dimethylpyridine | C7H9N | CID 7936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,5-Dimethylpyridine | C7H9N | CID 11526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pyridine, 2,5-dimethyl- [webbook.nist.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to the Reactivity of 5,6-Dimethylpyridin-3-amine and Related Aminopyridines for Synthetic Applications
Introduction
Aminopyridines are foundational building blocks in modern medicinal chemistry and materials science, prized for their unique electronic properties and versatile reactivity. As structural motifs in numerous pharmaceuticals, their behavior in key synthetic transformations is of paramount importance. This guide provides an in-depth comparison of the reactivity of 5,6-Dimethylpyridin-3-amine with other common aminopyridine isomers (2-amino, 3-amino, and 4-aminopyridine).
Our analysis moves beyond a simple catalog of reactions, focusing instead on the underlying principles—electronic effects and steric hindrance—that govern their behavior. By understanding the causality behind their reactivity, researchers can make more informed decisions in reaction design, catalyst selection, and the strategic synthesis of complex molecular targets. This guide is designed for professionals in drug development and chemical research, offering both theoretical grounding and practical, field-proven experimental protocols.
Fundamental Principles: The Interplay of Electronics and Sterics
The reactivity of any aminopyridine is dictated by a nuanced interplay between the electron-withdrawing nature of the pyridine ring nitrogen and the electron-donating character of the exocyclic amino group.
-
Pyridine Nitrogen: As a heteroatom, the ring nitrogen is more electronegative than carbon, inducing a dipole moment and rendering the ring electron-deficient, particularly at the α (C2, C6) and γ (C4) positions. This inherent electron deficiency makes the pyridine ring susceptible to nucleophilic attack and generally deactivates it towards electrophilic aromatic substitution compared to benzene.
-
Amino Group: The exocyclic amino group is a powerful activating group. Through its +M (mesomeric or resonance) effect, it donates lone-pair electron density into the pyridine ring, counteracting the inductive withdrawal of the ring nitrogen. This donation primarily increases electron density at the positions ortho and para to the amino group, facilitating electrophilic attack at these sites.
In This compound , this electronic landscape is further modulated by two methyl groups. These alkyl substituents act as electron-donating groups through a +I (inductive) effect and hyperconjugation, further enriching the ring with electron density. This combination of three electron-donating groups on an electron-deficient core creates a unique reactivity profile.
Caption: Key electronic and steric factors governing the reactivity of this compound.
Comparative Reactivity Analysis
Basicity (pKa) and Nucleophilicity
Basicity, quantified by the pKa of the conjugate acid (pyridinium ion), is a fundamental predictor of nucleophilic potential, especially for the ring nitrogen. The position of the amino group and other substituents dramatically alters basicity.
-
4-Aminopyridine: The lone pair of the amino group can directly donate into the ring nitrogen via resonance, significantly increasing its electron density and making 4-aminopyridine (pKa = 9.11) much more basic than pyridine (pKa = 5.23).[1]
-
3-Aminopyridine: The amino group cannot donate electrons to the ring nitrogen via a direct resonance pathway. Its influence is primarily a weaker inductive effect, resulting in a basicity (pKa = 5.98) similar to that of pyridine.
-
2-Aminopyridine: Similar to the 3-isomer, direct resonance donation to the ring nitrogen is not productive. Its basicity (pKa = 6.86) is slightly higher than pyridine's, but it can act as a bidentate ligand, which complicates its reactivity profile in metal-catalyzed reactions.[2]
-
This compound: We can predict its basicity to be significantly higher than that of 3-aminopyridine. The two methyl groups contribute electron density via the +I effect, increasing the proton affinity of the ring nitrogen. Its pKa is therefore expected to be in the range of 7.0-7.5, making its ring nitrogen a stronger nucleophile than that of 3-aminopyridine.
Table 1: Comparison of pKa Values and Predicted Reactivity
| Compound | pKa (Conjugate Acid) | Predicted Relative Nucleophilicity (at Ring N) | Key Influencing Factors |
| Pyridine | 5.23[1] | Baseline | Reference compound |
| 3-Aminopyridine | 5.98 | Low | Weak inductive effect from NH₂ |
| 2-Aminopyridine | 6.86 | Moderate | Inductive effect, potential for chelation |
| This compound | ~7.0-7.5 (Estimated) | High | Strong +I effect from two methyl groups |
| 4-Aminopyridine | 9.11 | Very High | Strong +M (resonance) effect from NH₂ |
Note: The estimated pKa for this compound is based on the additive effects of alkyl groups on pyridine basicity.
This enhanced basicity suggests that in competitive reactions, the ring nitrogen of this compound will be more reactive towards electrophiles (e.g., alkyl halides) than 3-aminopyridine, but less reactive than 4-aminopyridine. However, the steric hindrance from the C6-methyl group can impede reactions with bulky electrophiles.[3][4]
Electrophilic Aromatic Substitution (EAS)
The amino group is a powerful ortho-, para-director. In this compound, the C2 and C4 positions are activated towards electrophiles. The C6 position is also electronically activated but is sterically blocked by the methyl group.
-
3-Aminopyridine: Undergoes EAS preferentially at C2 and C4.
-
This compound: Electrophilic attack is strongly directed to C2 and C4. The C5 position is blocked. The increased electron density from the methyl groups makes the ring more activated than that of 3-aminopyridine, suggesting that reactions can proceed under milder conditions. The primary competition will be between the C2 and C4 positions.
Palladium-Catalyzed Cross-Coupling Reactions
Aminopyridines are crucial substrates in C-N and C-C bond-forming reactions. The Buchwald-Hartwig amination, which couples an amine with an aryl halide, is a benchmark for evaluating C-N coupling efficiency.[5] The electronic properties and steric environment of the aminopyridine nucleophile are critical.
When comparing the nucleophilicity of different aminopyridines in a Buchwald-Hartwig reaction with an aryl bromide, we can predict the following trend in reactivity:
4-Aminopyridine > this compound > 2-Aminopyridine > 3-Aminopyridine
The rationale is that higher electron density on the exocyclic amino nitrogen (influenced by the ring's overall electronic character) leads to a faster reaction. The electron-donating methyl groups in this compound enhance the nucleophilicity of its amino group compared to the unsubstituted 3-aminopyridine. While 2-aminopyridine is electronically similar, its tendency to chelate the palladium catalyst can sometimes inhibit the reaction.[2][6]
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of 5,6-Dimethylpyridin-3-amine Analogs as Kinase Inhibitors
Introduction: The Privileged Pyridine Scaffold in Kinase Inhibition
For researchers, scientists, and drug development professionals, the pyridine nucleus represents a "privileged scaffold" in medicinal chemistry. Its presence in numerous FDA-approved drugs is a testament to its favorable physicochemical properties, including its ability to engage in hydrogen bonding and its inherent aqueous solubility, which can be fine-tuned through substitution.[1] Within the vast landscape of kinase inhibitor discovery, aminopyridine derivatives have emerged as a particularly fruitful area of investigation. The strategic placement of an amino group on the pyridine ring provides a crucial anchor for binding to the hinge region of many protein kinases, a key interaction for potent inhibition.
This guide provides an in-depth comparative analysis of the biological activity of analogs of 5,6-Dimethylpyridin-3-amine, a core scaffold that has shown considerable promise in the development of selective kinase inhibitors. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, provide detailed experimental methodologies for their evaluation, and visualize the intricate signaling pathways they modulate. Our focus will be on a series of aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives that have been investigated as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driver in hepatocellular carcinoma.[1][2]
Comparative Biological Activity of Aminopyridine Analogs
The biological activity of aminopyridine analogs is profoundly influenced by the nature and position of substituents on the pyridine core. These modifications are strategically introduced to optimize interactions with the target kinase, enhance selectivity over other kinases, and improve pharmacokinetic properties.
A noteworthy study by Chaudhary et al. (2022) provides a compelling case study in the rational design of selective FGFR4 inhibitors based on a scaffold closely related to this compound.[1][2][3] Their work highlights how subtle modifications to the substitution pattern can dramatically impact inhibitory activity and selectivity.
Structure-Activity Relationship (SAR) Insights
The research by Chaudhary and colleagues revealed several key SAR trends for this class of compounds:[1][2][3]
-
Impact of Methyl Groups: The presence and position of methyl groups on the pyridinol or pyrimidinol core are critical for selectivity. While these groups can enhance binding within the hydrophobic pocket of the target kinase, they can also introduce steric hindrance that prevents binding to off-target kinases. For instance, dimethyl substitution on the pyrimidine ring was found to prohibit a proper conformation for covalent bonding to FGFR1-3, thereby enhancing selectivity for FGFR4.[1][2][3]
-
Role of the Phenyl Ring Substituent: The nature of the substituent on the phenyl ring that is typically attached to the aminopyridine core plays a significant role in modulating potency. The introduction of fluorine atoms, for example, can enhance binding interactions within the active site. Compound 6O from their study, which features a difluoro-substituted phenyl ring, demonstrated potent and selective FGFR4 inhibition.[1][2][3]
The following table summarizes the in vitro activity of selected aminopyridine analogs from the study by Chaudhary et al. against FGFR4 and their antiproliferative activity against the Hep3B hepatocellular carcinoma cell line.
| Compound ID | Core Scaffold | Phenyl Ring Substitution | FGFR4 % Inhibition @ 10 nM | Hep3B IC50 (µM) |
| 6A | Aminotrimethylpyridinol | 2,6-difluoro-3,5-dimethoxy | - | 25.2[2] |
| 6O | Aminodimethylpyrimidinol | 2,6-difluoro-3,5-dimethoxy | Potent Inhibition[1][2][3] | 4.5[2] |
| BLU9931 | Reference FGFR4 Inhibitor | - | High | Potent |
Data is based on the findings reported by Chaudhary et al. (2022).[1][2][3]
Experimental Methodologies: A Self-Validating System
To ensure the reproducibility and integrity of the biological data, it is imperative to employ robust and well-validated experimental protocols. The following sections detail the step-by-step methodologies for key assays used in the evaluation of aminopyridine-based kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Workflow for In Vitro Kinase Inhibition Assay:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Detailed Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate solvent, such as DMSO.
-
Kinase Reaction: In a microplate, incubate the kinase enzyme with the diluted test compounds for a predetermined period.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing the kinase-specific substrate and ATP.
-
Incubation: Allow the reaction to proceed at a controlled temperature for a specific duration.
-
Reaction Termination and Detection: Stop the reaction and add a detection reagent that quantifies the amount of product formed or ATP consumed. This is often a luminescence-based readout.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no compound). Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Antiproliferative Assay (MTT Assay)
This assay assesses the ability of a compound to inhibit the proliferation of cancer cells.
Workflow for MTT Assay:
Caption: Workflow for determining cellular antiproliferative activity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., Hep3B, Huh7) in a 96-well plate at a predetermined density.
-
Compound Treatment: After allowing the cells to adhere, treat them with serial dilutions of the test compounds.
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 values by plotting the percentage of inhibition against the compound concentrations.
Signaling Pathway Modulation
The aminopyridine analogs discussed in this guide primarily target the FGFR4 signaling pathway, which is aberrantly activated in certain cancers, particularly hepatocellular carcinoma.
Simplified FGFR4 Signaling Pathway:
Caption: Simplified representation of the FGFR4 signaling pathway and the point of intervention for the aminopyridine analogs.
Inhibition of FGFR4 by these compounds blocks the downstream activation of pro-survival and proliferative signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. This ultimately leads to a reduction in cancer cell proliferation and survival.
Conclusion and Future Directions
The this compound scaffold and its close analogs represent a promising starting point for the development of novel and selective kinase inhibitors. The comparative analysis presented in this guide, based on the insightful work on FGFR4 inhibitors, underscores the importance of rational drug design and systematic SAR exploration. Future efforts in this area should focus on further optimizing the potency and selectivity of these compounds, as well as evaluating their pharmacokinetic and in vivo efficacy profiles. The detailed experimental protocols provided herein offer a robust framework for such investigations, ensuring the generation of high-quality, reproducible data to drive the discovery of next-generation targeted cancer therapeutics.
References
- 1. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystallographic Analysis of 5,6-Dimethylpyridin-3-amine Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the structural features of 5,6-Dimethylpyridin-3-amine derivatives, supported by detailed experimental protocols for their synthesis, crystallization, and X-ray crystallographic analysis. By explaining the causality behind experimental choices, this document serves as a practical resource for obtaining and interpreting high-quality crystallographic data for this important class of molecules.
Introduction: The Significance of Pyridin-3-amine Scaffolds
The pyridin-3-amine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives are explored for a wide range of therapeutic applications, largely due to the pyridine ring's ability to participate in crucial intermolecular interactions, such as hydrogen bonding, with biological targets.[1] The addition of dimethyl groups at the 5 and 6 positions introduces steric and electronic modifications that can significantly influence the compound's conformation, crystal packing, and ultimately, its pharmacological profile.
X-ray crystallography offers an unparalleled, high-resolution view into the three-dimensional atomic arrangement of these molecules in the solid state.[2][3] This information is critical for understanding structure-activity relationships (SAR), guiding the design of new derivatives with improved potency and selectivity, and characterizing polymorphs for pharmaceutical development.[4] This guide compares the crystallographic features of several this compound derivatives to highlight key structural trends and provides a robust workflow for their analysis.
Part 1: Synthesis and Crystallization Strategies
A successful crystallographic analysis begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals.
General Synthesis of this compound Derivatives
The parent compound, 3-aminopyridine, can be synthesized via a Hofmann rearrangement of nicotinamide.[5][6] Derivatives are often prepared through multi-step sequences. For example, a common route to substituted pyrazolo[3,4-b]pyridin-3-amines involves the reaction of a substituted nicotinonitrile with hydrazine hydrate in ethanol.[7]
Causality: The choice of synthetic route is dictated by the desired substitution pattern. For many derivatives, starting from a commercially available, functionalized pyridine ring and building upon it is the most efficient strategy. Purification of the final compound to >98% purity is paramount, as impurities can severely inhibit crystallization.
Crystallization: The Art and Science of Single Crystal Growth
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. For aminopyridine derivatives, several techniques should be systematically screened.
Key Crystallization Techniques:
-
Slow Evaporation: This is the most common and straightforward method. A saturated solution of the compound is prepared in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly.
-
Expert Insight: For aminopyridines, moderately polar solvents like ethanol, methanol, or mixtures with DMF or chloroform are excellent starting points. The polarity helps solvate the amine and pyridine nitrogen, while slow evaporation provides the necessary timescale for ordered lattice formation.[7]
-
-
Vapor Diffusion (Hanging/Sitting Drop): This technique allows for a finer control over the rate of crystallization. A drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble).
-
Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled. This is effective for compounds with a significant temperature-dependent solubility.[8]
Causality: The goal of any crystallization technique is to slowly bring the solution to a state of supersaturation, allowing molecules to self-assemble into a highly ordered, single crystal lattice. Rapid precipitation leads to amorphous solids or poorly diffracting microcrystals. A systematic screening of solvents and techniques is essential.
Part 2: Comparative Crystallographic Analysis
The true value of X-ray crystallography lies in the detailed structural parameters it provides. Here, we compare key features across different derivatives to understand how substitutions impact molecular geometry and intermolecular interactions. While a comprehensive list requires searching the Cambridge Structural Database (CSD), we can highlight common patterns observed in related structures.[9][10][11]
Table 1: Comparison of Crystallographic Data for Functionalized Pyridine and Triazine Amines
| Feature | 5,6-Dimethyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine[7] | 5,6-Dimethyl-1,2,4-triazin-3-amine[12] | [Ag(3-amino-5,6-dimethyl-1,2,4-triazine)(NO3)]n[13] |
|---|---|---|---|
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | P b c a | P2₁/n |
| Key Interactions | N—H···N hydrogen bonds forming centrosymmetric R²₂(8) motifs; C—H···π interactions. | N—H···N hydrogen bonds forming zigzag chains and R²₂(8) motifs. | N—H···O intramolecular hydrogen bonding; O···H and N···H intermolecular interactions. |
| Molecular Conformation | The pyrazolopyridine ring system is nearly planar. The thiophene ring is significantly twisted relative to this plane. | The triazine ring is planar. | The Ag(I) center adopts a distorted tetrahedral geometry. |
Analysis of Intermolecular Interactions:
A defining feature of aminopyridine crystal structures is the prevalence of hydrogen bonding.[14][15] The amino group (–NH₂) is an excellent hydrogen bond donor, while the pyridine nitrogen is a competent acceptor.
-
N—H···N Hydrogen Bonds: This is the most common and robust interaction, often leading to the formation of predictable supramolecular synthons, such as the R²₂(8) ring motif.[7][12] This motif involves two molecules forming a centrosymmetric dimer through a pair of N—H···N bonds.
-
Influence of Substituents: The introduction of other functional groups can create competing hydrogen bond donors/acceptors, leading to more complex networks.[16][17] For instance, the presence of a carbonyl or sulfonate group can alter the primary hydrogen bonding pattern.[16]
-
π-Stacking: The aromatic pyridine rings can interact through π-π stacking, which often plays a crucial role in stabilizing the crystal packing in a three-dimensional lattice.[15]
Part 3: Standardized Experimental Protocol for X-ray Diffraction
This section provides a self-validating workflow for single-crystal X-ray diffraction (SCXRD).
Experimental Workflow Diagram
Caption: Standard workflow for small-molecule X-ray crystallography.
Step-by-Step Protocol
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a cryoloop or glass fiber.
-
Data Collection: The crystal is mounted on the diffractometer and cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal motion.[8] A monochromatic X-ray beam is used, and diffraction data are collected as the crystal is rotated.
-
Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection. The data are scaled, and an absorption correction is applied.
-
Structure Solution: Ab initio or direct methods are used to solve the phase problem and generate an initial electron density map.[3] Software like SHELXT is commonly used for this step.[18]
-
Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL).[18][19] Anisotropic displacement parameters are refined for non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions.
-
Validation: The final structural model must be rigorously validated. The checkCIF procedure, mandated by the International Union of Crystallography (IUCr), checks for geometric inconsistencies, missing data, and other potential errors. Key metrics include R-factors (R1 < 5% is desirable) and Goodness-of-Fit (GooF, should be close to 1.0).
Part 4: Interpretation and Implications
The final crystallographic information file (CIF) contains a wealth of data. The key is to translate this geometric data into chemical insights.
Hydrogen Bonding Analysis Diagram
Caption: Dimer formation via N-H···N hydrogen bonds.
-
Conformational Analysis: Examine key torsion angles. Is the molecule planar or twisted? How does the conformation observed in the crystal compare to computationally predicted low-energy conformations? A twisted conformation might suggest steric hindrance between substituents.
-
Packing and Polymorphism: How do the molecules pack in the unit cell? The presence of different packing arrangements (polymorphs) can have profound effects on physical properties like solubility and melting point, which are critical for drug development.
-
Implications for Drug Design: The solid-state conformation provides a high-quality snapshot of low-energy molecular geometries and potent intermolecular interaction points. This information is invaluable for structure-based drug design, serving as a template for docking studies and for designing new analogs that can form more favorable interactions with a protein target.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. rigaku.com [rigaku.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Aminopyridine - Wikipedia [en.wikipedia.org]
- 6. CN111170937A - Preparation method of 3-aminopyridine - Google Patents [patents.google.com]
- 7. 5,6-Dimethyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cambridge Structural Database (CSD) - en.iric.imet-db.ru [en.iric.imet-db.ru]
- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 12. 5,6-Dimethyl-1,2,4-triazin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Hydrogen bonding regulation-oriented design of pyridine sulfonate as a promising UV birefringent crystal characterized by enhanced structural anisotropy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Resources | Single-Crystal X-ray Diffraction [uva.theopenscholar.com]
- 19. Small Molecule X‐ray Crystal Structures at a Crossroads: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
A Comparative Guide to HPLC-Based Purity Assessment of Synthesized 5,6-Dimethylpyridin-3-amine
In the landscape of pharmaceutical development, the meticulous characterization of synthesized intermediates is a cornerstone of robust drug manufacturing. 5,6-Dimethylpyridin-3-amine, a key building block in the synthesis of various pharmacologically active compounds, requires stringent purity assessment to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1] High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering unparalleled precision and accuracy in separating and quantifying the target compound from process-related impurities and degradation products.[2]
This guide provides an in-depth comparison of HPLC methodologies for the purity assessment of this compound. We will delve into the rationale behind critical experimental choices, from stationary phase selection to mobile phase optimization, and provide a comprehensive, validated protocol. The objective is to equip researchers, scientists, and drug development professionals with the expertise to develop and implement a self-validating HPLC method that ensures the integrity of their synthesized intermediates.[3][4]
The Criticality of Method Development in Purity Analysis
The goal of an HPLC method for purity assessment is to achieve adequate separation of the main compound from all potential impurities.[1] This necessitates a systematic approach to method development, considering the physicochemical properties of this compound and its likely impurities.[5] A well-developed method is not only accurate and precise but also robust and transferable between different laboratories and instruments.
Understanding the Analyte: this compound
This compound is a primary aromatic amine. Its basic nature, due to the pyridine ring and the amino group, dictates the choice of HPLC conditions. The pKa of the molecule will significantly influence its retention behavior under different mobile phase pH conditions.[3] Therefore, controlling the pH of the mobile phase is crucial for achieving reproducible and optimal separation.
Comparative Analysis of HPLC Columns
The choice of the stationary phase is a critical first step in method development.[3] For polar, ionizable compounds like this compound, reverse-phase HPLC is the most common approach.[5] Here, we compare two of the most widely used stationary phases.
| Column Type | Stationary Phase Chemistry | Advantages | Disadvantages | Ideal For |
| C18 (Octadecyl Silane) | Silica particles bonded with an 18-carbon alkyl chain. | Highly retentive for non-polar to moderately polar compounds. Wide range of commercially available columns. | Potential for strong, undesirable interactions with basic compounds (peak tailing). May require mobile phase additives to mitigate these effects. | General purpose analysis of a wide range of analytes. |
| C8 (Octyl Silane) | Silica particles bonded with an 8-carbon alkyl chain. | Less retentive than C18, leading to shorter analysis times for some compounds. Reduced hydrophobic interactions can improve peak shape for basic analytes. | May not provide sufficient retention for very polar impurities. | Analysis of moderately polar to basic compounds where C18 shows excessive retention or poor peak shape. |
Rationale for Selection: For this compound, a C18 column often provides a good starting point due to its versatility. However, to mitigate the potential for peak tailing, which is common with basic analytes on silica-based columns, a C8 column can be a superior alternative. The reduced hydrophobicity of the C8 phase often leads to more symmetrical peaks for amines without the need for strong mobile phase modifiers.
Mobile Phase Optimization: The Key to Selectivity
Optimizing the mobile phase composition is paramount for achieving the desired separation (selectivity) between the main peak and its impurities.[3][4] This involves adjusting the organic solvent, the aqueous component, and the pH.
| Mobile Phase Component | Effect on Separation | Considerations for this compound |
| Organic Solvent (Acetonitrile vs. Methanol) | Acetonitrile generally provides better peak shape and lower viscosity, leading to higher efficiency. Methanol can offer different selectivity for certain compounds. | Acetonitrile is typically the preferred organic solvent for aromatic amines due to its ability to produce sharper peaks. |
| Aqueous Phase (Buffer and pH) | The pH of the mobile phase controls the ionization state of the analyte and any ionizable impurities, which dramatically affects their retention. A buffer is essential to maintain a constant and reproducible pH.[5] | For a basic compound like this compound, a slightly acidic to neutral pH is often optimal. An acidic mobile phase (e.g., using formic acid or trifluoroacetic acid) can protonate the amine, leading to good peak shape and retention.[3] |
| Gradient vs. Isocratic Elution | Isocratic elution (constant mobile phase composition) is simpler but may not be suitable for samples with a wide range of polarities. Gradient elution (varying mobile phase composition) is more effective at separating complex mixtures.[4] | For a purity analysis where unknown impurities may be present, a gradient elution method is highly recommended to ensure that all components are eluted from the column.[4] |
Experimental Workflow and Protocol
The following section outlines a detailed workflow and a validated HPLC protocol for the purity assessment of this compound.
Workflow Diagram
Caption: Workflow for HPLC Purity Assessment.
Detailed HPLC Protocol
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reference standard of this compound (purity ≥ 99.5%).
-
Synthesized this compound sample.
-
HPLC grade acetonitrile, water, and formic acid.
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Standard and Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the synthesized this compound and dissolve it in 25 mL of a 50:50 mixture of Mobile Phase A and B.
4. System Suitability Testing (SST): Before sample analysis, the performance of the HPLC system must be verified.[6][7] This is achieved by performing a System Suitability Test (SST) as mandated by regulatory bodies like the USP and ICH.[6][8][9]
-
Procedure: Inject the standard solution five replicate times.
-
-
Precision (Repeatability): The relative standard deviation (%RSD) of the peak area for the five injections should be ≤ 2.0%.[8]
-
Tailing Factor (T): The tailing factor for the this compound peak should be ≤ 2.0.
-
Theoretical Plates (N): The column efficiency, measured as the number of theoretical plates, should be ≥ 2000.
-
5. Data Analysis and Purity Calculation:
-
Inject the sample solution.
-
Identify the peak corresponding to this compound by comparing its retention time with that of the standard.
-
Integrate the areas of all peaks in the chromatogram.
-
Calculate the purity of the synthesized sample using the area percent method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Validation of the Analytical Method
A validated HPLC method provides documented evidence that the procedure is suitable for its intended purpose.[2][11] Key validation parameters according to ICH guidelines (Q2(R2)) include specificity, linearity, accuracy, precision, and robustness.[12][13][14]
Method Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure that the signal measured is solely from the analyte of interest and is not affected by the presence of impurities, degradants, or matrix components.[14] | The main peak should be spectrally pure and well-resolved from any adjacent peaks (Resolution ≥ 2.0). |
| Linearity | To demonstrate a direct proportional relationship between the concentration of the analyte and the detector response over a defined range.[12][14] | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To determine the closeness of the test results to the true value.[14] | Recovery of spiked samples should be within 98.0% to 102.0%. |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[11] | %RSD for repeatability and intermediate precision should be ≤ 2.0%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | The system suitability parameters should remain within acceptance criteria when parameters like flow rate, column temperature, and mobile phase composition are slightly varied. |
Conclusion
The purity assessment of synthesized this compound by HPLC is a critical quality control step in the pharmaceutical industry. A systematic approach to method development, focusing on the appropriate selection of the stationary and mobile phases, is essential for achieving accurate and reliable results. The presented comparative guide and detailed protocol, grounded in established scientific principles and regulatory guidelines, provide a robust framework for researchers to implement a self-validating HPLC method. By adhering to these principles of scientific integrity, including rigorous system suitability testing and method validation, laboratories can ensure the quality and consistency of this vital pharmaceutical intermediate.
References
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. wjpmr.com [wjpmr.com]
- 3. onyxipca.com [onyxipca.com]
- 4. pharmtech.com [pharmtech.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. m.youtube.com [m.youtube.com]
- 7. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 8. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 9. System Suitability for USP Methods - USP's Future Expectations - ECA Academy [gmp-compliance.org]
- 10. pharmatimesofficial.com [pharmatimesofficial.com]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to 5,6-Dimethylpyridin-3-amine Based Kinase Inhibitors: A Focus on Pyrido[3,2-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the 5,6-dimethylpyridin-3-amine scaffold has emerged as a valuable starting point for the development of potent modulators of key cellular signaling pathways. This guide provides an in-depth, comparative analysis of a prominent class of inhibitors derived from this core: the 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines. We will delve into their structure-activity relationships (SAR), benchmark their performance against the well-established morpholino-triazine class of inhibitors, and provide detailed experimental methodologies for their evaluation.
The Rationale Behind Targeting the PI3K/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in a multitude of cancers has made it a prime target for therapeutic intervention.[1][3] The pyrido[3,2-d]pyrimidine scaffold, incorporating the this compound motif, has been strategically designed to target key kinases within this pathway, namely PI3K and mTOR.
The PI3K/AKT/mTOR Signaling Pathway
The following diagram illustrates the central role of PI3K and mTOR in this signaling cascade and highlights the points of intervention for the inhibitors discussed in this guide.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Structure-Activity Relationship (SAR) of Pyrido[3,2-d]pyrimidine Inhibitors
The inhibitory potency and selectivity of the pyrido[3,2-d]pyrimidine scaffold are significantly influenced by substitutions at the C-2, C-4, and C-7 positions. A key study by Buron et al. provides valuable insights into the SAR of this class of compounds.[4]
Core Scaffold and Key Interactions:
The 2-(3-hydroxyphenyl) and 4-morpholino groups are generally conserved as they are crucial for maintaining potent inhibitory activity. The morpholine group, in particular, is a common feature in many PI3K inhibitors, where the oxygen atom can form a key hydrogen bond with the hinge region of the kinase.[4] The 5,6-dimethyl substitution on the pyridine ring is thought to contribute to favorable hydrophobic interactions within the ATP-binding pocket.
Impact of C-7 Substitutions:
The exploration of various substituents at the C-7 position has revealed a significant impact on both PI3Kα and mTOR inhibition.
-
Small Alkyl and Halogen Groups: Introduction of a chlorine or methyl group at C-7 (compounds 5 and 6 in the original study) resulted in slightly increased activity against PI3Kα compared to the unsubstituted analog.[4]
-
Introduction of Functional Groups: The incorporation of functionalities such as alcohols, ethers, and amines at the C-7 position led to a range of activities. Notably, some of these modifications improved the efficiency on kinases compared to the 2,4-disubstituted reference compounds.[4]
-
Heterocyclic Moieties: The addition of triazole and oxazole rings at C-7 also modulated the inhibitory profile, with some derivatives showing potent dual inhibition of PI3K and mTOR.[4]
Comparative Performance Analysis: Pyrido[3,2-d]pyrimidines vs. Morpholino-triazines
To provide a clear benchmark, we compare the performance of representative 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines with the well-characterized morpholino-triazine class of PI3K/mTOR inhibitors.
Table 1: Comparative in vitro Inhibitory Activity (IC50, nM)
| Compound ID (Reference) | Scaffold | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | mTOR |
| Pyrido[3,2-d]pyrimidines | ||||||
| Compound 5 [4] | Pyrido[3,2-d]pyrimidine | 12 | ND | ND | ND | 140 |
| Compound 6 [4] | Pyrido[3,2-d]pyrimidine | 13 | 450 | 5500 | 1400 | 61 |
| Compound 19 [4] | Pyrido[3,2-d]pyrimidine | 10 | ND | ND | ND | 100 |
| Compound 21 [4] | Pyrido[3,2-d]pyrimidine | 10 | 50 | 2000 | 1200 | 100 |
| Compound 32 [4] | Pyrido[3,2-d]pyrimidine | 3 | ND | ND | ND | 100 |
| Morpholino-triazines | ||||||
| ZSTK474[1] | Morpholino-triazine | 8.6 | ND | ND | ND | ND |
| Compound 13 [1] | Morpholino-triazine | 1.2 | >1000 | >1000 | 33.3 | ND |
| PKI-587[2] | Morpholino-triazine | 0.4 | 6 | 8 | 1.4 | 1.4 |
ND: Not Determined
Analysis of Comparative Data:
From the data presented, it is evident that both the pyrido[3,2-d]pyrimidine and morpholino-triazine scaffolds can produce highly potent inhibitors of PI3K and mTOR.
-
Potency: The most potent compounds from both series exhibit low nanomolar to sub-nanomolar IC50 values against PI3Kα and mTOR.[1][2][4]
-
Selectivity: The pyrido[3,2-d]pyrimidine series shows variability in selectivity across the PI3K isoforms, with some compounds demonstrating a preference for PI3Kα.[4] For instance, compound 6 shows significant selectivity for PI3Kα over β, γ, and δ isoforms.[4] The morpholino-triazine, PKI-587, is a pan-PI3K/mTOR inhibitor with potent activity against all class I PI3K isoforms and mTOR.[2]
-
Dual Inhibition: Several compounds in the pyrido[3,2-d]pyrimidine series, such as 6 , 19 , and 21 , demonstrate dual inhibitory activity against both PI3K and mTOR.[4] This is a desirable characteristic as dual inhibition can lead to a more comprehensive blockade of the signaling pathway.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are representative step-by-step methodologies for key assays used in the evaluation of these inhibitors.
Synthesis of a Representative 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidine
The following is a representative synthesis scheme for a 2-(3-hydroxyphenyl)-4-morpholino-7-substituted-pyrido[3,2-d]pyrimidine, based on the work of Buron et al.[4]
Caption: Synthetic workflow for a 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine.
Step-by-Step Protocol:
-
Step 1: Synthesis of 2,7-dichloro-4-morpholinopyrido[3,2-d]pyrimidine:
-
To a solution of 2,4,7-trichloropyrido[3,2-d]pyrimidine in a suitable solvent (e.g., dichloromethane), add morpholine and a base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature for a specified time (e.g., 12 hours).
-
Work up the reaction by washing with an aqueous solution of NaHCO3 and brine.
-
Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
-
-
Step 2: Synthesis of 7-chloro-2-(3-methoxyphenyl)-4-morpholinopyrido[3,2-d]pyrimidine:
-
In a reaction vessel, combine 2,7-dichloro-4-morpholinopyrido[3,2-d]pyrimidine, 3-methoxyphenylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a suitable solvent system (e.g., 1,4-dioxane/water).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen) at a specified temperature (e.g., 100 °C) for a set time (e.g., 12 hours).
-
After cooling, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over MgSO4, filter, and concentrate.
-
Purify the residue by flash chromatography.
-
-
Step 3: Introduction of the C-7 Substituent (R):
-
This step can be achieved through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) depending on the desired 'R' group.
-
For a Suzuki coupling, follow a similar procedure to Step 2, using the appropriate boronic acid or ester.
-
-
Step 4: Demethylation to the Final Product:
-
Dissolve the product from Step 3 in a suitable solvent (e.g., dichloromethane) and cool to a low temperature (e.g., -78 °C).
-
Add a demethylating agent (e.g., boron tribromide) dropwise.
-
Allow the reaction to warm to room temperature and stir for a specified time.
-
Quench the reaction carefully with methanol and concentrate.
-
Purify the final compound by chromatography or recrystallization.
-
In Vitro PI3Kα Kinase Assay
This protocol outlines a common method to determine the IC50 of an inhibitor against PI3Kα.
Workflow:
Caption: Workflow for an in vitro PI3Kα kinase assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in 100% DMSO. A typical starting concentration is 1 mM.
-
Reaction Setup: In a 384-well plate, add a small volume (e.g., 1 µL) of the serially diluted inhibitor or DMSO for the vehicle control.
-
Enzyme Addition: Add the PI3Kα enzyme diluted in assay buffer to each well.
-
Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Kinase Reaction: Add a mixture of the lipid substrate (e.g., PI(4,5)P2) and ATP to each well to start the reaction. The ATP concentration should be close to the Km for the enzyme.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of product (PIP3) or byproduct (ADP) formed using a suitable detection method, such as ADP-Glo™ or a TR-FRET assay.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of p-Akt
This protocol is used to assess the cellular activity of the inhibitors by measuring the phosphorylation of AKT, a downstream effector of PI3K.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., a cell line with a known PI3K pathway mutation) and allow them to adhere.
-
Serum-starve the cells for 4-6 hours to reduce basal levels of p-Akt.
-
Treat the cells with various concentrations of the inhibitor or vehicle (DMSO) for a specified time.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total Akt and a loading control (e.g., β-actin or GAPDH).
-
-
Densitometry: Quantify the band intensities to determine the relative levels of p-Akt.
Conclusion and Future Directions
The this compound core, particularly when incorporated into the pyrido[3,2-d]pyrimidine scaffold, represents a promising avenue for the development of potent and selective PI3K/mTOR inhibitors. The SAR studies highlight the importance of substitutions at the C-7 position for modulating activity and selectivity. When compared to the established morpholino-triazine class, the pyrido[3,2-d]pyrimidines demonstrate comparable potency and offer a distinct chemical space for further optimization.
Future research in this area should focus on:
-
Improving Selectivity: Further exploration of substitutions on the pyrido[3,2-d]pyrimidine core to achieve greater selectivity for specific PI3K isoforms, which may lead to improved therapeutic windows.
-
In Vivo Efficacy: Translating the potent in vitro activity of these compounds into in vivo efficacy in relevant cancer models.
-
Pharmacokinetic Properties: Optimizing the pharmacokinetic profiles of these inhibitors to ensure adequate drug exposure at the target site.
By leveraging the insights from SAR studies and employing rigorous experimental validation, the this compound based inhibitors hold significant promise for the next generation of targeted cancer therapies.
References
- 1. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to Substituted Aminopyridines: A Guide for Researchers
Substituted aminopyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs and promising clinical candidates. Their prevalence stems from their ability to act as versatile pharmacophores, engaging in a wide range of biological interactions. Consequently, the efficient and versatile synthesis of these vital heterocycles is a perpetual focus of research in both academic and industrial laboratories. This guide provides an in-depth, head-to-head comparison of the most common and cutting-edge synthetic strategies for accessing substituted aminopyridines, offering field-proven insights and supporting experimental data to aid researchers in selecting the optimal route for their specific needs.
Nucleophilic Aromatic Substitution (SNAr): The Classical Workhorse
Nucleophilic aromatic substitution (SNAr) on halopyridines is a foundational and cost-effective method for the synthesis of aminopyridines. The electron-deficient nature of the pyridine ring facilitates the attack of nucleophiles, particularly when activated by electron-withdrawing groups.
Mechanistic Insight
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (an amine) attacks the carbon atom bearing the leaving group (typically a halogen), forming a resonance-stabilized Meisenheimer complex. The leaving group then departs, restoring the aromaticity of the ring. The reactivity of the halopyridine is paramount, with the rate of reaction generally following the order F > Cl > Br > I for the leaving group, a trend opposite to that of SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond.
Caption: General mechanism of SNAr for aminopyridine synthesis.
Performance and Limitations
SNAr reactions are often favored for their operational simplicity and the use of readily available starting materials. However, they can be limited by the need for activated substrates (e.g., with nitro or cyano groups) or harsh reaction conditions, such as high temperatures and strong bases, which may not be compatible with sensitive functional groups. The reactivity of the amine nucleophile also plays a crucial role, with more nucleophilic amines generally affording higher yields and faster reaction rates.
Representative Experimental Protocol: SNAr of 2-Chloropyridine with Morpholine
This protocol describes a general procedure for the SNAr reaction between 2-chloropyridine and morpholine.
Materials:
-
2-Chloropyridine (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-chloropyridine (1.0 mmol), morpholine (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous DMF (5 mL).
-
Heat the reaction mixture to 100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: A Paradigm Shift in C-N Bond Formation
The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, revolutionized the synthesis of arylamines, including aminopyridines. This method allows for the formation of C-N bonds under milder conditions and with a broader substrate scope than traditional methods.
Mechanistic Insight
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving a series of key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopyridine to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The desired aminopyridine is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.
The choice of phosphine ligand is critical to the success of the reaction, as it influences the stability and reactivity of the palladium catalyst.[1]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Performance and Limitations
The Buchwald-Hartwig amination offers significant advantages, including mild reaction conditions, excellent functional group tolerance, and the ability to couple a wide range of amines with various halopyridines (Cl, Br, I) and pseudohalides (OTf).[1] However, the cost and air-sensitivity of the palladium catalysts and phosphine ligands can be a drawback. Additionally, reactions with certain substrates, such as volatile amines, may require specialized setups like sealed tubes.[2]
Representative Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine with Aniline
This protocol details a general procedure for the palladium-catalyzed amination of 2-bromopyridine.[3]
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Aniline (1.2 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
XPhos (0.04 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, charge a Schlenk flask with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOt-Bu (1.4 mmol).
-
Add 2-bromopyridine (1.0 mmol) and aniline (1.2 mmol).
-
Remove the flask from the glovebox and add anhydrous toluene (5 mL) under a positive pressure of inert gas.
-
Seal the flask and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Ullmann Condensation: The Copper-Catalyzed Alternative
The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds. While historically requiring harsh conditions, modern advancements have led to milder and more efficient protocols.
Mechanistic Insight
The precise mechanism of the Ullmann condensation is still a subject of discussion, but it is generally believed to involve a Cu(I)/Cu(III) catalytic cycle. The reaction is thought to proceed through the formation of a copper(I) amide, which then undergoes oxidative addition with the halopyridine to form a Cu(III) intermediate. Reductive elimination then yields the aminopyridine and regenerates the active Cu(I) species.[4][5]
Caption: Proposed catalytic cycle for the Ullmann condensation.
Performance and Limitations
The primary advantage of the Ullmann condensation is the use of copper, which is significantly cheaper and more abundant than palladium. However, traditional Ullmann reactions often require high temperatures (>200 °C) and stoichiometric amounts of copper.[4] The development of ligand-assisted protocols has allowed for milder reaction conditions and lower catalyst loadings, expanding the substrate scope.[6] Nevertheless, the functional group tolerance can still be a limitation compared to palladium-catalyzed methods.
Representative Experimental Protocol: Microwave-Assisted Ullmann Condensation
This protocol describes an improved, microwave-assisted Ullmann-type reaction.[7]
Materials:
-
2-Chloronicotinic acid (1.0 equiv)
-
Substituted aniline (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a microwave synthesis vial, combine 2-chloronicotinic acid (1.0 mmol), the substituted aniline (1.1 mmol), K₂CO₃ (2.0 mmol), and CuI (0.1 mmol).
-
Add DMF (3 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 30 minutes).
-
After cooling, dilute the reaction mixture with water and acidify with HCl.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent if necessary.
Modern and Emergent Synthetic Strategies
Beyond the classical methods, several innovative strategies for aminopyridine synthesis have emerged, offering unique advantages in terms of efficiency, selectivity, and sustainability.
Transition-Metal-Free Aminations
Driven by the desire to avoid costly and potentially toxic transition metals, several metal-free amination methods have been developed. These often rely on the activation of the pyridine ring through other means or the use of highly reactive aminating agents. A notable example is the amination of 2-fluoropyridines with lithium amides or acetamidine hydrochloride, which can proceed under mild, catalyst-free conditions.[8][9]
C-H Activation/Amination
Direct C-H amination is a highly atom-economical approach that avoids the need for pre-functionalized starting materials like halopyridines. Rhodium-catalyzed C-H activation has been successfully employed for the synthesis of complex aminopyridine derivatives, often leading to unique regioselectivity.[10][11]
Photocatalysis
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under exceptionally mild conditions. While still a developing area for aminopyridine synthesis, photocatalytic methods hold promise for sustainable and selective C-N bond formation.[12][13]
Advanced Reaction Technologies: Microwave and Flow Chemistry
The application of microwave irradiation and continuous flow chemistry has significantly enhanced the efficiency of many aminopyridine syntheses. Microwave heating can dramatically reduce reaction times and improve yields by promoting rapid and uniform heating.[14][15] Flow reactors offer precise control over reaction parameters, enabling reactions at high temperatures and pressures safely and efficiently, which can be particularly beneficial for challenging SNAr reactions with unactivated substrates.[16]
Head-to-Head Comparison of Key Performance Metrics
| Synthetic Route | Catalyst/Reagent | Typical Conditions | Yields | Substrate Scope | Functional Group Tolerance | Key Advantages | Key Disadvantages |
| SNAr | Base (e.g., K₂CO₃, DIPEA) | High Temp (80-150 °C) | Moderate to High | Activated halopyridines | Moderate | Low cost, simple setup | Harsh conditions, limited scope |
| Buchwald-Hartwig | Pd catalyst, phosphine ligand, base | Mild Temp (80-120 °C) | High to Excellent | Broad (Cl, Br, I, OTf) | Excellent | Mild conditions, broad scope | Catalyst cost and sensitivity |
| Ullmann Condensation | Cu catalyst, ligand (optional), base | High Temp (>150 °C) | Moderate to High | Aryl iodides and bromides | Good | Low-cost catalyst | Harsh conditions, ligand often needed |
| Transition-Metal-Free | Strong base (e.g., Li/Mg amides) | Mild to Moderate Temp | Good to High | Mainly 2-fluoropyridines | Good | Avoids transition metals | Stoichiometric strong base needed |
| C-H Amination | Rh or other metal catalysts, oxidant | Moderate Temp | Moderate to Good | Unactivated pyridines | Good | High atom economy | Catalyst cost, regioselectivity |
Conclusion: Selecting the Right Tool for the Job
The synthesis of substituted aminopyridines is a well-developed field with a diverse arsenal of synthetic methods at the disposal of the modern chemist. The choice of the most appropriate route is a multifactorial decision that depends on the specific target molecule, the availability of starting materials, the required scale of the synthesis, and the tolerance of other functional groups present in the molecule.
-
For large-scale, cost-sensitive syntheses of simple aminopyridines from activated halopyridines, SNAr remains a highly viable and economical option.
-
When broad substrate scope, excellent functional group tolerance, and mild reaction conditions are paramount, the Buchwald-Hartwig amination is often the method of choice, despite the higher cost of the catalyst system.
-
The Ullmann condensation offers a cost-effective alternative to palladium-catalyzed methods, particularly with modern ligand systems that allow for milder conditions.
-
Transition-metal-free methods and C-H activation represent the cutting edge of aminopyridine synthesis, offering sustainable and atom-economical routes that are continually expanding in scope and utility.
-
The integration of microwave and flow technologies can significantly enhance the efficiency of any of these methods, offering faster reaction times, higher yields, and improved scalability.
By understanding the nuances, advantages, and limitations of each synthetic strategy presented in this guide, researchers can make informed decisions to accelerate their research and development efforts in the ever-important quest for new and improved aminopyridine-based therapeutics.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Ullmann coupling-An overview - operachem [operachem.com]
- 7. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Visible Light Photocatalysis: The Development of Photocatalytic Radical Ion Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.rug.nl [research.rug.nl]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
